molecular formula C24H36ClNO2 B1665517 ADDA 5 hydrochloride

ADDA 5 hydrochloride

Katalognummer: B1665517
Molekulargewicht: 406.0 g/mol
InChI-Schlüssel: YZSRZEWBOXEFRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ADDA 5 Hydrochloride is a specific inhibitor of cytochrome c oxidase (CcO) activity which shows low toxicity in vivo.

Eigenschaften

IUPAC Name

1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO2.ClH/c26-23(16-25-7-5-21-3-1-2-4-22(21)15-25)17-27-8-6-24-12-18-9-19(13-24)11-20(10-18)14-24;/h1-4,18-20,23,26H,5-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSRZEWBOXEFRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(COCCC34CC5CC(C3)CC(C5)C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of ADDA 5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADDA 5 hydrochloride has been identified as a promising small molecule inhibitor targeting chemoresistant glioma cells. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with cytochrome c oxidase and the resultant downstream cellular effects. This document collates available quantitative data, details experimental protocols for key assays, and provides visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this compound.

Core Mechanism of Action: Inhibition of Cytochrome c Oxidase

This compound functions as a partial non-competitive inhibitor of cytochrome c oxidase (CcO) , which is also known as Complex IV of the mitochondrial electron transport chain. This enzyme plays a critical role in cellular respiration by catalyzing the final step in the electron transport chain, the reduction of oxygen to water.

The inhibition of CcO by this compound is non-competitive with respect to cytochrome c, indicating that it does not bind to the same site as the natural substrate.[1] This mode of inhibition leads to a decrease in the efficiency of oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in aerobic organisms. By disrupting this crucial metabolic process, this compound can induce a state of energetic stress within cancer cells, which are often highly dependent on OXPHOS for their survival and proliferation.

Signaling Pathway

The inhibitory action of this compound directly impacts the mitochondrial electron transport chain, a fundamental pathway for cellular energy production.

cluster_ETC Mitochondrial Electron Transport Chain cluster_effects Downstream Effects Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (Cytochrome c Oxidase) CytC->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ ATP_depletion ↓ ATP Production Complex_IV->ATP_depletion H2O H₂O O2->H2O Reduction ADDA5 This compound Inhibition ADDA5->Inhibition Inhibition->Complex_IV Cell_Proliferation ↓ Cell Proliferation ATP_depletion->Cell_Proliferation Tumor_Growth ↓ Tumor Growth Cell_Proliferation->Tumor_Growth

Inhibitory Action of this compound on the Electron Transport Chain.

Quantitative Data

The inhibitory potency of this compound has been quantified in various experimental settings. The following table summarizes the key metrics reported in the literature.

ParameterTarget/Cell LineValueReference
IC50 Purified CcO from human glioma18.93 µM
Purified CcO from bovine heart31.82 µM
CcO activity in UTMZ glioma stem cells21.4 ± 3.9 µM
CcO activity in Jx22-derived glioma stem cells15.5 ± 2.8 µM
EC50 Growth inhibition of UTMZ cells8.17 µM
Ki CcO-ADDA 5 complex16.73 ± 0.20 µM[1]

Specificity Profile

This compound exhibits a notable specificity for cytochrome c oxidase. Studies have shown that it does not inhibit other mitochondrial complexes or a range of other enzymes, highlighting its targeted mechanism of action.[1] This specificity is a crucial characteristic for a potential therapeutic agent, as it minimizes off-target effects.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments used to characterize the activity of this compound.

Cytochrome c Oxidase (CcO) Activity Assay

This assay measures the enzymatic activity of CcO by monitoring the oxidation of cytochrome c.

start Start prepare_reagents Prepare Assay Buffer and Reduced Cytochrome c start->prepare_reagents add_sample Add Purified CcO or Mitochondrial Extract to Plate prepare_reagents->add_sample add_adda5 Add this compound (or vehicle control) add_sample->add_adda5 incubate Incubate at Room Temperature add_adda5->incubate start_reaction Initiate Reaction by Adding Reduced Cytochrome c incubate->start_reaction measure_absorbance Measure Absorbance at 550 nm Kinetically start_reaction->measure_absorbance calculate_activity Calculate CcO Activity (rate of decrease in absorbance) measure_absorbance->calculate_activity end End calculate_activity->end

Workflow for Cytochrome c Oxidase Activity Assay.

Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a potassium phosphate buffer (pH 7.0).

    • Reduced Cytochrome c: Reduce cytochrome c with a reducing agent such as sodium dithionite, followed by purification to remove the excess reducing agent.

  • Assay Procedure:

    • Pipette the purified CcO enzyme or mitochondrial protein extract into a 96-well plate.

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO) to the wells.

    • Incubate the plate for a defined period at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the reduced cytochrome c solution to each well.

    • Immediately measure the decrease in absorbance at 550 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • The rate of cytochrome c oxidation is determined from the linear portion of the kinetic curve.

    • IC50 values are calculated by plotting the percentage of CcO inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of glioma cells.

start Start seed_cells Seed Glioma Cells in a 96-well Plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h add_treatment Treat Cells with Varying Concentrations of this compound incubate_24h->add_treatment incubate_72h Incubate for 72 hours add_treatment->incubate_72h add_reagent Add Cell Proliferation Reagent (e.g., MTT, WST-1) incubate_72h->add_reagent incubate_final Incubate for 2-4 hours add_reagent->incubate_final measure_absorbance Measure Absorbance at the Appropriate Wavelength incubate_final->measure_absorbance calculate_viability Calculate Percentage of Cell Viability measure_absorbance->calculate_viability end End calculate_viability->end

Workflow for a Typical Cell Proliferation Assay.

Methodology:

  • Cell Culture:

    • Culture human glioma cells (e.g., UTMZ) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

    • Incubate the cells for a period of 72 hours.

    • Add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate for an additional 2-4 hours.

  • Data Analysis:

    • Measure the absorbance of each well at the wavelength appropriate for the chosen reagent.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • EC50 values are determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

start Start implant_cells Subcutaneously Implant Human Glioma Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow to a Palpable Size implant_cells->tumor_growth randomize_mice Randomize Mice into Treatment and Control Groups tumor_growth->randomize_mice administer_treatment Administer this compound (or vehicle) Intraperitoneally randomize_mice->administer_treatment monitor_tumor Monitor Tumor Volume and Body Weight Regularly administer_treatment->monitor_tumor endpoint Continue Treatment until a Predefined Endpoint is Reached monitor_tumor->endpoint euthanize Euthanize Mice and Excise Tumors endpoint->euthanize analyze_tumors Analyze Tumor Weight, Volume, and Biomarkers euthanize->analyze_tumors end End analyze_tumors->end

References

ADDA 5 Hydrochloride: A Technical Guide to its Function as a Cytochrome c Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADDA 5 hydrochloride has been identified as a specific, partial, and non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain. This document provides an in-depth technical overview of this compound, consolidating available data on its inhibitory profile, mechanism of action, and relevant experimental methodologies. The information presented is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of diseases characterized by metabolic dysregulation, such as cancer.

Introduction to Cytochrome c Oxidase and its Inhibition

Cytochrome c oxidase (CcO), also known as Complex IV, is a critical multi-subunit transmembrane protein complex located in the inner mitochondrial membrane. It plays a pivotal role in cellular respiration by catalyzing the final step of the electron transport chain: the reduction of molecular oxygen to water. This process is coupled with the pumping of protons across the inner mitochondrial membrane, generating an electrochemical gradient that drives ATP synthesis.[1][2]

Given its central role in energy metabolism, CcO has emerged as an attractive therapeutic target.[1] Increased CcO activity has been linked to tumor progression and resistance to chemotherapy in certain cancers, such as glioblastoma.[1] Inhibition of CcO can disrupt cellular energy supply, leading to reduced cell proliferation and, in the context of cancer, sensitization to other therapies. This compound is a small molecule that has been characterized as a specific inhibitor of CcO, showing promise in preclinical cancer models.[1][3]

Mechanism of Action of this compound

This compound functions as a partial, non-competitive inhibitor of cytochrome c oxidase.[2][4] Kinetic studies have elucidated that it does not compete with the substrate, cytochrome c, for binding to the enzyme.[2] Instead, it is believed to bind to a distinct site on the CcO complex, thereby reducing its catalytic efficiency without completely halting its function, which is characteristic of a partial inhibitor.

The non-competitive nature of the inhibition is demonstrated by Lineweaver-Burk plots where the Vmax is lowered in the presence of the inhibitor, while the Km remains unchanged.[2] Fractional velocity plots further confirm its partial inhibition characteristics.[2] Importantly, ADDA 5 has demonstrated high specificity for CcO, with no significant inhibitory effects on other mitochondrial respiratory chain complexes (Complexes I-III and V) or other tested enzymes such as lactate dehydrogenase (LDH), xanthine oxidase (XO), superoxide dismutase (SOD), and glutathione peroxidase (GPx).[1][3][5]

cluster_ETC Mitochondrial Electron Transport Chain (Inner Membrane) C1 Complex I C3 Complex III C1->C3 e⁻ C5 Complex V (ATP Synthase) C1->C5 H⁺ pump C2 Complex II C2->C3 e⁻ C3->C5 H⁺ pump CytC Cytochrome c C3->CytC e⁻ CcO Cytochrome c Oxidase (Complex IV) CcO->C5 H⁺ pump O2 O₂ H2O H₂O ATP ATP C5->ATP Synthesis CytC->CcO e⁻ O2->H2O Reduction ADDA5 ADDA 5 Hydrochloride ADDA5->CcO Non-competitive Inhibition

Mechanism of this compound Inhibition.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified across various preparations of cytochrome c oxidase. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) values are summarized below.

ParameterTargetSourceValueReference
IC50 Purified CcOHuman Glioma18.93 µM[3][4]
Purified CcOBovine Heart31.82 µM[4]
CcO ActivityUTMZ Glioma Stem Cells21.4 ± 3.9 µM[4]
CcO ActivityJx22-derived GSCs15.5 ± 2.8 µM[4]
EC50 Cell Growth InhibitionUTMZ Cells8.17 µM[4]
Ki CcO-ADDA 5 ComplexN/A16.73 ± 0.20 µM[2]

Experimental Protocols

The evaluation of this compound as a CcO inhibitor relies on standardized enzyme activity assays. Below is a detailed methodology representative of the protocols used to determine CcO inhibition.

Cytochrome c Oxidase Activity Assay (Colorimetric)

This assay measures the activity of CcO by monitoring the oxidation of reduced cytochrome c, which is observed as a decrease in absorbance at 550 nm.[6][7]

Materials:

  • Assay Buffer: 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl.[7]

  • Enzyme Source: Isolated mitochondria or purified CcO.

  • Substrate (Ferrocytochrome c): Cytochrome c from bovine heart reduced by dithiothreitol (DTT).[7]

  • Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 550 nm.

Procedure:

  • Preparation of Reduced Cytochrome c:

    • Dissolve cytochrome c in ultrapure water to a desired stock concentration (e.g., 2.7 mg/mL).[7]

    • To reduce the cytochrome c, add a small volume of 0.1 M DTT solution (e.g., 5 µL per mL of cytochrome c solution) and incubate at room temperature for 15-20 minutes.[7]

    • Confirm reduction by checking the A550/A565 ratio, which should be between 10 and 20 for optimal performance.[6]

  • Assay Reaction:

    • In a 1 mL cuvette, add the Assay Buffer and the enzyme sample (e.g., 5-20 µg of mitochondrial protein).

    • For inhibitor studies, add varying concentrations of this compound to the cuvettes and incubate for a predetermined time. A vehicle control (e.g., DMSO) must be run in parallel.

    • Initiate the reaction by adding a specific volume of the reduced cytochrome c substrate solution (e.g., 50 µL).[7]

    • Immediately begin monitoring the decrease in absorbance at 550 nm in kinetic mode for 30-60 seconds.[6]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA550/min) from the linear portion of the kinetic trace.

    • CcO activity is calculated using the Beer-Lambert law, with the extinction coefficient for reduced minus oxidized cytochrome c being 21.84 mM⁻¹cm⁻¹.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

    • For kinetic analysis (e.g., Lineweaver-Burk plots), the assay is performed with varying concentrations of both the substrate (cytochrome c) and the inhibitor (ADDA 5).

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer A1 Add Buffer, Enzyme & ADDA 5 to Cuvette P1->A1 P2 Isolate Mitochondria or Purify CcO P2->A1 P3 Prepare ADDA 5 Stock Solutions P3->A1 P4 Reduce Cytochrome c with DTT A3 Initiate Reaction with Reduced Cytochrome c P4->A3 A2 Incubate A1->A2 A2->A3 A4 Measure ΔA550/min A3->A4 D1 Calculate Reaction Rates A4->D1 D2 Plot % Inhibition vs. [ADDA 5] D1->D2 D3 Determine IC50 and Kinetic Parameters D2->D3

Experimental Workflow for CcO Inhibition Assay.

In Vitro and In Vivo Effects

This compound has demonstrated significant biological effects beyond direct enzyme inhibition, highlighting its therapeutic potential.

  • Cellular Effects: The compound effectively inhibits the proliferation of both chemosensitive and chemoresistant glioma cells.[1][3] It also blocks the formation of neurospheres in glioma stem cell cultures, which are implicated in tumor recurrence.[1] Notably, it displays selectivity, showing no significant toxicity against non-cancerous cells in the tested models.[1][3]

  • In Vivo Efficacy: In flank xenograft mouse models of glioma, intraperitoneal administration of ADDA 5 (at 8 mg/kg) resulted in a significant suppression of tumor growth.[4] Toxicological assessments indicated that the compound is well-tolerated, with no detectable toxicity at doses up to 80 mg/kg in mice.[4]

Conclusion

This compound is a specific, non-competitive inhibitor of cytochrome c oxidase with demonstrated efficacy in cellular and in vivo models of glioblastoma. Its well-characterized mechanism of action and favorable preliminary safety profile make it a compelling lead compound for further optimization and development. The data and protocols summarized in this guide provide a foundational resource for researchers investigating the therapeutic applications of mitochondrial metabolic inhibitors.

References

In-Depth Technical Guide: Cellular Activity of ADDA 5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride has been identified as a potent and selective partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain (Complex IV).[1][2] This guide provides a comprehensive overview of the reported cellular activity of this compound, focusing on the cell lines in which it has demonstrated activity. It includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows to support further research and development.

Data Presentation: Quantitative Activity of this compound

The activity of this compound has been primarily characterized in glioma cell lines, including glioma stem cells (GSCs). The compound exhibits inhibitory effects on both the purified enzyme and on cultured cells.

Cell Line/Enzyme SourceAssay TypeParameterValue (µM)Reference
Purified CcO from human gliomaEnzyme InhibitionIC5018.93[1][2]
Purified CcO from bovine heartEnzyme InhibitionIC5031.82[1][2]
UTMZ (Glioma Stem Cell)CcO Activity InhibitionIC5021.4 ± 3.9[2]
Jx22-derived GSCs (Glioma Stem Cell)CcO Activity InhibitionIC5015.5 ± 2.8[2]
UTMZ (Glioma Stem Cell)Growth InhibitionEC508.17[2]

Note: Studies indicate that this compound demonstrates dose-dependent inhibition of proliferation in both chemosensitive and chemoresistant glioma cells, while showing no toxicity against non-cancer cells.[3]

Experimental Protocols

While specific, detailed protocols for experiments using this compound are not extensively published, the following methodologies represent standard approaches for the key experiments cited.

Cell Viability and Proliferation Assay (e.g., MTT or CCK-8 Assay)

This protocol outlines a general procedure to determine the effect of this compound on cell viability and proliferation.

1. Cell Seeding:

  • Culture glioma cells (e.g., UTMZ) in appropriate media and conditions.

  • Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution to create a range of desired concentrations.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a specified period (e.g., 48-72 hours).

3. Viability Assessment:

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • For CCK-8 Assay:

    • Add CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the logarithm of the compound concentration to determine the EC50 value (the concentration that inhibits cell growth by 50%).

Cytochrome c Oxidase (CcO) Activity Assay

This protocol describes a method to measure the specific inhibitory effect of this compound on CcO activity.

1. Mitochondrial Isolation (Optional):

  • For assays on isolated mitochondria, harvest cultured cells and homogenize them to release the mitochondria.

  • Use differential centrifugation to isolate the mitochondrial fraction.

2. Sample Preparation:

  • Prepare cell lysates or isolated mitochondria in an appropriate assay buffer.

  • Determine the protein concentration of the samples to ensure equal loading.

3. CcO Activity Measurement:

  • The assay measures the oxidation of reduced cytochrome c, which can be monitored spectrophotometrically by the decrease in absorbance at 550 nm.

  • Prepare a reaction mixture containing the sample (cell lysate or mitochondria) and varying concentrations of this compound or a vehicle control.

  • Initiate the reaction by adding reduced cytochrome c.

  • Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer.

4. Data Analysis:

  • Calculate the rate of cytochrome c oxidation for each condition.

  • Determine the percentage of CcO inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_0 Mitochondrion cluster_1 Cellular Response ADDA5 ADDA 5 Hydrochloride CcO Cytochrome c Oxidase (Complex IV) ADDA5->CcO Inhibition ETC Electron Transport Chain ROS ↑ ROS CcO->ROS Dysfunction leads to ATP_prod ATP Production ETC->ATP_prod Proliferation ↓ Cell Proliferation ATP_prod->Proliferation Reduced energy for Apoptosis ↑ Apoptosis ROS->Apoptosis Induces

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Activity Assessment

G cluster_0 In Vitro Analysis cluster_1 Data Interpretation Cell_Culture Culture Glioma Cell Lines Compound_Prep Prepare ADDA 5 Hydrochloride Dilutions Treatment Treat Cells Cell_Culture->Treatment Compound_Prep->Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay CcO_Assay CcO Activity Assay Treatment->CcO_Assay Data_Analysis Calculate EC50/IC50 Viability_Assay->Data_Analysis CcO_Assay->Data_Analysis Conclusion Determine Activity & Potency Data_Analysis->Conclusion

References

The Effect of ADDA 5 Hydrochloride on Mitochondrial Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ADDA 5 hydrochloride on mitochondrial respiration. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development who are interested in the mechanism and experimental application of this compound. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Core Mechanism of Action

This compound has been identified as a potent and specific inhibitor of mitochondrial Complex IV, also known as cytochrome c oxidase (CcO).[1] This inhibition disrupts the electron transport chain (ETC), a critical process for cellular energy production.

Signaling Pathway of the Electron Transport Chain and Inhibition by ADDA 5

The electron transport chain, located on the inner mitochondrial membrane, is composed of four protein complexes (Complex I-IV) that facilitate the transfer of electrons from donors (NADH and FADH₂) to the final electron acceptor, oxygen. This process pumps protons across the inner membrane, creating an electrochemical gradient that drives the synthesis of ATP by ATP synthase (Complex V).

This compound acts as a partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the electron transport chain.[1] This means that ADDA 5 binds to a site on CcO distinct from the substrate-binding site, thereby reducing the enzyme's catalytic efficiency without completely blocking substrate binding. This targeted inhibition of Complex IV leads to a decrease in the overall rate of mitochondrial respiration and, consequently, a reduction in ATP production.

cluster_ETC Inner Mitochondrial Membrane Complex_I Complex I (NADH Dehydrogenase) Q Coenzyme Q Complex_I->Q e⁻ H_plus_out H⁺ (intermembrane space) Complex_I->H_plus_out H⁺ Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e⁻ Complex_III Complex III (Cytochrome bc1) CytC Cytochrome c Complex_III->CytC e⁻ Complex_III->H_plus_out H⁺ Complex_IV Complex IV (Cytochrome c Oxidase) O2 O₂ Complex_IV->O2 e⁻ Complex_IV->H_plus_out H⁺ ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP H_plus_in H⁺ (matrix) ATP_Synthase->H_plus_in NADH NADH NADH->Complex_I e⁻ FADH2 FADH₂ FADH2->Complex_II e⁻ Q->Complex_III e⁻ CytC->Complex_IV e⁻ H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase H_plus_out->ATP_Synthase H⁺ ADDA5 This compound ADDA5->Complex_IV Inhibits

Figure 1: Inhibition of the Electron Transport Chain by this compound.

Quantitative Data Summary

The inhibitory effect of this compound is highly specific to Complex IV. Studies have shown no significant inhibition of other mitochondrial respiratory complexes.

Table 1: Effect of this compound on Mitochondrial Respiratory Complex Activity

Mitochondrial ComplexSource of MitochondriaADDA 5 Concentration (µM)% Inhibition (relative to control)Reference
Complex ITMZ-resistant glioma cells25Not significant[2]
Complex IITMZ-resistant glioma cells25Not significant[2]
Complex IIITMZ-resistant glioma cells25Not significant[2]
Complex IV (CcO) TMZ-resistant glioma cells 25 ~75% [2]
Complex VTMZ-resistant glioma cells25Not significant[2]

Table 2: IC₅₀ Values of this compound for Cytochrome c Oxidase (Complex IV) Inhibition

Source of Purified CcOIC₅₀ (µM)Reference
Human glioma cells18.93 ± 0.04[2]
Bovine heart31.82 ± 2.89[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on mitochondrial respiration.

Measurement of Mitochondrial Respiratory Complex Activity

This protocol outlines the general procedure for determining the activity of each mitochondrial respiratory complex.

cluster_prep Sample Preparation cluster_assay Complex Activity Assay cluster_analysis Data Analysis Mito_Isolation 1. Isolate Mitochondria (from cells or tissue) Protein_Quant 2. Determine Protein Concentration (e.g., BCA assay) Mito_Isolation->Protein_Quant Plate_Prep 3. Prepare Microplate (add mitochondrial samples) Protein_Quant->Plate_Prep Reagent_Add 4. Add Complex-Specific Substrates and ADDA 5 or Vehicle Plate_Prep->Reagent_Add Incubation 5. Incubate at 37°C Reagent_Add->Incubation Measurement 6. Measure Absorbance/Fluorescence (kinetic or endpoint) Incubation->Measurement Calc_Activity 7. Calculate Enzyme Activity (nmol/min/mg protein) Measurement->Calc_Activity Comparison 8. Compare ADDA 5 vs. Vehicle Calc_Activity->Comparison

Figure 2: Workflow for Measuring Mitochondrial Complex Activity.
  • Mitochondrial Isolation: Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation or a commercially available kit.

  • Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a standard method like the bicinchoninic acid (BCA) assay.

  • Complex I (NADH:ubiquinone oxidoreductase) Activity:

    • Principle: Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

    • Reagents: Assay buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2.5 mg/mL BSA), NADH, ubiquinone, rotenone (Complex I inhibitor).

    • Procedure: Add mitochondrial sample to the assay buffer. Initiate the reaction by adding NADH and ubiquinone. Monitor the decrease in absorbance at 340 nm. To determine the specific activity, subtract the rate in the presence of rotenone.

  • Complex II (Succinate:ubiquinone oxidoreductase) Activity:

    • Principle: Measures the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm.

    • Reagents: Assay buffer, succinate, ubiquinone, DCPIP, antimycin A (Complex III inhibitor), thenoyltrifluoroacetone (TTFA, Complex II inhibitor).

    • Procedure: Add mitochondrial sample to the assay buffer containing antimycin A. Add succinate and ubiquinone, then DCPIP. Monitor the decrease in absorbance at 600 nm. The specific activity is the TTFA-sensitive rate.

  • Complex III (Ubiquinol:cytochrome c oxidoreductase) Activity:

    • Principle: Measures the reduction of cytochrome c at 550 nm.

    • Reagents: Assay buffer, reduced decylubiquinone, cytochrome c, antimycin A (Complex III inhibitor).

    • Procedure: Add mitochondrial sample to the assay buffer. Initiate the reaction by adding reduced decylubiquinone and cytochrome c. Monitor the increase in absorbance at 550 nm. The specific activity is the antimycin A-sensitive rate.

  • Complex IV (Cytochrome c oxidase) Activity:

    • Principle: Measures the oxidation of reduced cytochrome c at 550 nm.

    • Reagents: Assay buffer, reduced cytochrome c, potassium cyanide (KCN, Complex IV inhibitor).

    • Procedure: Add mitochondrial sample to the assay buffer. Initiate the reaction by adding reduced cytochrome c. Monitor the decrease in absorbance at 550 nm. The specific activity is the KCN-sensitive rate.

  • Complex V (ATP synthase) Activity:

    • Principle: Measures the regeneration of NADH in an ATP-regenerating system, monitored at 340 nm.

    • Reagents: Assay buffer, ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, NADH, oligomycin (Complex V inhibitor).

    • Procedure: Add mitochondrial sample to the assay buffer containing the regenerating system. Initiate the reaction by adding ATP. Monitor the decrease in absorbance at 340 nm. The specific activity is the oligomycin-sensitive rate.

Measurement of Cellular Oxygen Consumption Rate (OCR)

This protocol describes the use of extracellular flux analysis to measure OCR.

  • Cell Seeding: Seed cells in a specialized microplate (e.g., Seahorse XF plate) and allow them to adhere overnight.

  • Assay Medium: Replace the growth medium with a low-buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and incubate in a CO₂-free incubator for 1 hour prior to the assay.

  • Extracellular Flux Analysis: Place the cell plate into an extracellular flux analyzer (e.g., Seahorse XFe96).

  • Assay Protocol:

    • Establish a baseline OCR measurement.

    • Inject this compound at various concentrations and monitor the change in OCR.

    • Optionally, inject other mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine different parameters of mitochondrial respiration (basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption).

  • Data Normalization: After the assay, normalize the OCR data to cell number or protein content per well.

Measurement of ATP Production

This protocol outlines a common method for measuring cellular ATP levels.

  • Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer that preserves ATP.

  • Luciferase-Based Assay:

    • Principle: The amount of light produced by the luciferase-catalyzed reaction of luciferin is proportional to the amount of ATP present.

    • Procedure: Add a luciferin-luciferase reagent to the cell lysate.

    • Measure the resulting luminescence using a luminometer.

  • Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the ATP levels in the samples.

  • Data Normalization: Normalize the ATP levels to the protein concentration of the cell lysate.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol describes the use of a fluorescent dye to assess changes in mitochondrial membrane potential.

  • Cell Culture and Treatment: Grow cells on a suitable imaging plate or in suspension and treat with this compound.

  • Dye Loading: Incubate the cells with a fluorescent cationic dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1, TMRM, or TMRE).

  • Fluorescence Measurement:

    • JC-1: In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial polarization.

    • TMRM/TMRE: The intensity of the red fluorescence is proportional to the mitochondrial membrane potential.

  • Analysis: Measure the fluorescence using a fluorescence microscope, flow cytometer, or a microplate reader. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence intensity (for TMRM/TMRE) indicates mitochondrial depolarization.

Conclusion

This compound is a valuable research tool for studying the role of cytochrome c oxidase in cellular metabolism and disease. Its high specificity for Complex IV allows for the targeted investigation of the consequences of disrupting the terminal step of the electron transport chain. The experimental protocols detailed in this guide provide a framework for characterizing the effects of ADDA 5 and other potential mitochondrial modulators. Further research is warranted to fully elucidate the quantitative impact of this compound on key bioenergetic parameters such as oxygen consumption and ATP synthesis in various cell types and disease models.

References

In-Depth Technical Guide: ADDA 5 Hydrochloride for Glioblastoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging primary brain tumors to treat. Standard therapeutic approaches often face limitations due to drug resistance and the presence of glioma stem cells (GSCs), which contribute to tumor recurrence. This technical guide focuses on ADDA 5 hydrochloride, an isoquinoline derivative identified as a promising cytotoxic agent against glioblastoma cells. This document provides a comprehensive overview of its mechanism of action, synergistic effects with current therapies, and detailed experimental protocols for its investigation in a research setting.

Core Compound Information

This compound, chemically known as 2,2,2-trifluoro-1-(1-methylene-3,4-dihydroisoquinolin-2(1H)-yl)ethenone, is a derivative of apomorphine hydrochloride.[1][2] It has been shown to reduce the viability of glioblastoma cells, inhibit the formation of new tumor stem cells, and enhance the efficacy of the standard chemotherapeutic agent, temozolomide (TMZ).[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in glioma cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cells [2]

Cell LineTypeIC50 (µM)
Patient-Derived GBM CulturesGlioblastoma18 - 48

Table 2: Effect of this compound on Gliomasphere Formation [4]

Cell LineTreatmentSphere-Forming Frequency
U3017MGControl (DMSO)High
ADDA 5 (30 µM)Significantly Reduced
U3031MGControl (DMSO)High
ADDA 5 (30 µM)Significantly Reduced
U3034MGControl (DMSO)High
ADDA 5 (30 µM)Significantly Reduced

Table 3: Synergistic Cytotoxicity of this compound with Temozolomide (TMZ) [5]

Cell LineTreatment% Cell Viability (Normalized to Control)
U3017MGADDA 5 (30 µM)Reduced
TMZ (150 µM)Reduced
ADDA 5 (30 µM) + TMZ (150 µM)Synergistically Reduced
U3031MGADDA 5 (30 µM)Reduced
TMZ (150 µM)Reduced
ADDA 5 (30 µM) + TMZ (150 µM)Synergistically Reduced
U3034MGADDA 5 (30 µM)Reduced
TMZ (150 µM)Reduced
ADDA 5 (30 µM) + TMZ (150 µM)Synergistically Reduced

Mechanism of Action

This compound exerts its anti-glioma effects through a multi-faceted mechanism that includes the induction of apoptosis and the suppression of glioma stem cell characteristics.

Induction of Apoptosis

This compound treatment in glioblastoma cells leads to the activation of the intrinsic apoptotic pathway. This is evidenced by the increased expression of pro-apoptotic markers such as BIM and BAX, and the cleavage of caspase-3, a key executioner caspase.[5]

Suppression of Glioma Stem Cell Stemness

The compound effectively impairs the self-renewal capacity of glioma stem cells, as demonstrated by the significant reduction in 3D-gliomasphere formation.[4] Furthermore, this compound downregulates the expression of key stemness markers, including NESTIN (NES), CD133 (PROM1), and SOX2.[5]

Synergy with Temozolomide

A crucial aspect of this compound's therapeutic potential is its synergistic effect with temozolomide. This synergy is proposed to be mediated, at least in part, by the negative regulation of the ATP-binding cassette transporter ABCB1.[2] Treatment with this compound has been shown to significantly reduce the levels of extracellular ATP, which may counteract the drug efflux mechanisms mediated by transporters like ABCB1, thereby enhancing the cytotoxicity of TMZ.[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effects of this compound on glioma cells.

Cell Viability Assay (PrestoBlue™ Assay)

This assay quantitatively measures the metabolic activity of viable cells.

  • Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., lomustine).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Reagent Addition: Add 10 µL of PrestoBlue™ Cell Viability Reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-2 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.[6][7][8][9]

3D-Gliomasphere Formation Assay (Extreme Limiting Dilution Assay - ELDA)

This assay assesses the self-renewal capacity of glioma stem cells.

  • Cell Preparation: Dissociate patient-derived glioblastoma cells or glioma stem cell lines into a single-cell suspension.

  • Cell Seeding: Seed the cells in a 96-well ultra-low attachment plate at decreasing cell densities (e.g., from 100 cells/well down to 1 cell/well) in serum-free neural stem cell medium supplemented with EGF and bFGF.

  • Compound Treatment: Add this compound at the desired concentration (e.g., 30 µM) or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate for 7 days at 37°C and 5% CO₂.

  • Sphere Counting: Count the number of wells containing gliomaspheres (typically >50 µm in diameter) for each cell density.

  • Data Analysis: Analyze the data using the ELDA software (--INVALID-LINK--) to determine the frequency of sphere-forming cells.[10][11][12][13][14]

Immunoblotting for Apoptosis and Stemness Markers

This technique is used to detect the expression levels of specific proteins.

  • Cell Lysis: Treat glioblastoma cells with this compound for the desired time (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, NESTIN, CD133, SOX2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.[15][16][17]

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

This method is used to measure the mRNA levels of target genes.

  • RNA Extraction: Treat glioblastoma cells with this compound for the desired time (e.g., 48 hours). Extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for the genes of interest (e.g., BIM, BECN1, BAX, CDKN1A, NES, PROM1, SOX2) and a reference gene (e.g., GAPDH or ACTB).

  • Thermal Cycling: Perform the qPCR using a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[18][19][20][21]

Visualizations

Proposed Signaling Pathway of this compound in Glioma Cells

ADDA5_Mechanism cluster_apoptosis Induction of Apoptosis cluster_stemness Suppression of Stemness cluster_synergy Synergy with Temozolomide ADDA5 ADDA 5 Hydrochloride Bim BIM ADDA5->Bim Bax BAX ADDA5->Bax Nestin NESTIN ADDA5->Nestin CD133 CD133 ADDA5->CD133 SOX2 SOX2 ADDA5->SOX2 ATP Extracellular ATP ADDA5->ATP TMZ_cytotoxicity Enhanced TMZ Cytotoxicity Caspase3 Cleaved Caspase-3 Bim->Caspase3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Gliomasphere Gliomasphere Formation ABCB1 ABCB1 TMZ_efflux TMZ Efflux ABCB1->TMZ_efflux ATP->ABCB1 TMZ Temozolomide (TMZ) Experimental_Workflow cluster_assays In Vitro Assays start Start: Glioblastoma Cell Culture treatment Treatment with This compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (PrestoBlue) treatment->viability apoptosis Apoptosis Assay (Immunoblot for Cleaved Caspase-3) treatment->apoptosis stemness Stemness Assays (ELDA & RT-qPCR for Stemness Markers) treatment->stemness synergy Synergy Study (Combination with TMZ) treatment->synergy analysis Data Analysis (IC50, Protein/Gene Expression, Sphere-Forming Frequency) viability->analysis apoptosis->analysis stemness->analysis synergy->analysis conclusion Conclusion: Efficacy and Mechanism of this compound analysis->conclusion

References

Unraveling the Mechanism of ADDA 5: A Non-Competitive Inhibitor of Cytochrome c Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-competitive inhibition of Cytochrome c oxidase (CcO) by the small molecule inhibitor, ADDA 5. The document consolidates key quantitative data, details the experimental methodologies for characterization, and visualizes the core concepts of its mechanism of action and experimental workflow. This information is intended to support further research and drug development efforts targeting mitochondrial respiration in pathological conditions, particularly in cancer.

Core Findings: Quantitative Inhibition Data

ADDA 5 has been identified as a potent and specific inhibitor of Cytochrome c oxidase. Its inhibitory effects have been quantified across different enzyme sources and cellular contexts, demonstrating a consistent mechanism of action. The key quantitative parameters are summarized in the table below.

ParameterValueSource/SystemCitation
IC50 18.93 ± 0.04 µMPurified CcO from human glioma cells[1]
IC50 31.82 ± 2.89 µMPurified CcO from bovine heart
IC50 21.4 ± 3.9 µMCcO activity in UTMZ glioma stem cells[2]
IC50 15.5 ± 2.8 µMCcO activity in Jx22-derived glioma stem cells[2]
Ki 16.73 ± 0.20 µMCcO-ADDA 5 complex[3]

Mechanism of Action: Non-Competitive Inhibition

Biochemical characterization has demonstrated that ADDA 5 acts as a non-competitive inhibitor of CcO with respect to its substrate, cytochrome c.[1] This mode of inhibition signifies that ADDA 5 does not bind to the active site of CcO where cytochrome c binds. Instead, it is proposed to bind to an allosteric site on the enzyme. This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate. This is visually represented in the Lineweaver-Burk plot where the Vmax is decreased in the presence of ADDA 5, while the Km remains unchanged.[3]

G cluster_0 Uninhibited Reaction cluster_1 Non-Competitive Inhibition by ADDA 5 Enzyme (CcO) Enzyme (CcO) ES_Complex Enzyme-Substrate Complex Enzyme (CcO)->ES_Complex + Substrate Substrate (Cyt c) Substrate (Cyt c) ES_Complex->Enzyme (CcO) Product Product ES_Complex->Product Catalysis ESI_Complex Enzyme-Substrate-Inhibitor Complex (Inactive) ES_Complex->ESI_Complex + Inhibitor Enzyme_I Enzyme (CcO) EI_Complex Enzyme-Inhibitor Complex Enzyme_I->EI_Complex + Inhibitor Inhibitor (ADDA 5) Inhibitor (ADDA 5) EI_Complex->Enzyme_I EI_Complex->ESI_Complex + Substrate ESI_Complex->EI_Complex Substrate_I Substrate (Cyt c)

Mechanism of non-competitive inhibition of CcO by ADDA 5.

Experimental Protocols

The characterization of ADDA 5 as a non-competitive inhibitor of CcO involved a series of detailed experimental procedures. The following are protocols for the key experiments cited in the literature.

Cytochrome c Oxidase (CcO) Activity Assay

This colorimetric assay measures the activity of CcO by monitoring the oxidation of reduced cytochrome c, which is observed as a decrease in absorbance at 550 nm.

  • Reagents and Materials:

    • Purified CcO enzyme or mitochondrial extracts

    • Cytochrome c from bovine heart

    • Dithiothreitol (DTT)

    • Potassium phosphate buffer (pH 7.0)

    • ADDA 5 stock solution (in DMSO)

    • UV/Vis spectrophotometer

  • Procedure:

    • Preparation of Reduced Cytochrome c: Prepare a solution of cytochrome c in potassium phosphate buffer. Reduce the cytochrome c by adding a fresh solution of DTT. The reduction can be confirmed by observing a color change and measuring the absorbance ratio at 550 nm/565 nm, which should be greater than 10.

    • Reaction Mixture: In a cuvette, prepare the reaction mixture containing potassium phosphate buffer and the desired concentration of reduced cytochrome c.

    • Inhibitor Incubation: For inhibition studies, add varying concentrations of ADDA 5 (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified period at room temperature.

    • Initiation of Reaction: Initiate the reaction by adding the purified CcO enzyme or mitochondrial extract to the cuvette.

    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 550 nm over time using the spectrophotometer's kinetic mode. The rate of oxidation is proportional to the CcO activity.

    • Data Analysis: Calculate the initial rate of the reaction (V) from the linear portion of the absorbance vs. time plot. For IC50 determination, plot the percentage of inhibition against the logarithm of ADDA 5 concentration.

Determination of Inhibition Type (Lineweaver-Burk and Dixon Plots)

To elucidate the mechanism of inhibition, kinetic studies are performed at varying concentrations of both the substrate (cytochrome c) and the inhibitor (ADDA 5).

  • Procedure:

    • Perform the CcO activity assay as described above.

    • Set up a matrix of experiments with at least four different fixed concentrations of ADDA 5 (including a zero-inhibitor control).

    • For each concentration of ADDA 5, vary the concentration of reduced cytochrome c over a range (e.g., 5 to 50 µM).

    • Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.

    • Lineweaver-Burk Plot: For each inhibitor concentration, plot 1/V versus 1/[Cytochrome c]. A pattern of lines intersecting on the x-axis is indicative of non-competitive inhibition.

    • Dixon Plot: Plot 1/V versus the inhibitor concentration ([ADDA 5]) at each fixed substrate concentration. The lines should intersect at a point to the left of the y-axis, and the x-coordinate of this intersection point gives the value of -Ki.

In Vivo Efficacy in Xenograft Mouse Models

The anti-tumor activity of ADDA 5 is assessed in vivo using animal models.

  • Procedure:

    • Cell Implantation: Human glioma cells (e.g., UTMZ) are subcutaneously implanted into the flanks of immunodeficient mice.

    • Tumor Growth: Tumors are allowed to grow to a palpable size.

    • Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of ADDA 5 (e.g., 8 mg/kg), while the control group receives a vehicle (e.g., DMSO-saline).

    • Monitoring: Tumor volume is measured regularly (e.g., weekly) using calipers. The general health and body weight of the mice are also monitored.

    • Endpoint: At a predetermined endpoint (e.g., 43 days or when tumors reach a maximum allowable size), the animals are euthanized, and the final tumor volumes are determined.[2]

Experimental and Logical Workflow

The process of identifying and characterizing a novel enzyme inhibitor like ADDA 5 follows a structured workflow, from initial screening to in vivo validation.

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Validation HTS High-Throughput Screening of Small Molecule Library Hit_Validation Hit Validation and IC50 Determination (Purified CcO) HTS->Hit_Validation Identify Hits Mechanism Kinetic Analysis (Lineweaver-Burk & Dixon Plots) Hit_Validation->Mechanism Characterize Lead Compound Specificity Specificity Assays (Other Mitochondrial Complexes) Hit_Validation->Specificity Cell_Viability Cell Proliferation Assays (Glioma Cell Lines) Mechanism->Cell_Viability GSC_Assays Glioma Stem Cell Assays (Neurosphere Formation) Cell_Viability->GSC_Assays Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) GSC_Assays->Xenograft Toxicity Toxicity Assessment Xenograft->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization

Experimental workflow for the characterization of ADDA 5.

Specificity of ADDA 5

An important aspect of a therapeutic inhibitor is its specificity for the intended target. ADDA 5 has been shown to be highly selective for CcO. Its inhibitory activity was tested against other mitochondrial complexes and related enzymes, including xanthine oxidase, catalase, lactate dehydrogenase, superoxide dismutase, glutathione peroxidase, and glutathione reductase. No significant inhibition was observed for these enzymes, indicating that ADDA 5 is a specific inhibitor of Cytochrome c oxidase.[4]

References

ADDA 5 Hydrochloride: A Technical Guide to its Role in Targeting Cancer Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ADDA 5 hydrochloride has emerged as a significant small molecule inhibitor in the study of cancer metabolism, particularly in the context of chemoresistant gliomas. This technical guide provides an in-depth overview of this compound's mechanism of action, its impact on cellular metabolic pathways, and detailed experimental protocols for its investigation. By targeting a critical enzyme in oxidative phosphorylation, this compound induces a metabolic shift in cancer cells, creating a vulnerability that can be exploited for therapeutic intervention. This document synthesizes the current understanding of this compound, presenting quantitative data, signaling pathways, and experimental workflows to facilitate further research and drug development in the field of cancer metabolism.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic pathways often dysregulated in cancer is oxidative phosphorylation (OXPHOS), which is the primary source of ATP in normal cells. In certain cancers, particularly those resistant to conventional therapies, there is a heightened reliance on OXPHOS. This dependency presents a therapeutic window for inhibitors targeting the mitochondrial electron transport chain.

This compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV, the terminal enzyme of the electron transport chain.[1][2] Its ability to selectively inhibit CcO in cancer cells, leading to a disruption of mitochondrial respiration and a subsequent metabolic shift, has positioned it as a promising tool for cancer metabolism research and a potential lead compound for novel anti-cancer therapies. This guide will delve into the technical details of this compound's function and its application in a research setting.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of cytochrome c oxidase. This inhibition is non-competitive with respect to cytochrome c, indicating that ADDA 5 binds to a site on the enzyme distinct from the substrate-binding site.[2]

The inhibition of CcO has significant downstream consequences for cellular metabolism and signaling:

  • Inhibition of Oxidative Phosphorylation (OXPHOS): As the terminal complex of the electron transport chain, CcO's function is crucial for the transfer of electrons to oxygen, the final electron acceptor. By blocking this step, this compound effectively halts the process of OXPHOS.

  • Metabolic Shift to Glycolysis: With OXPHOS impaired, cancer cells are forced to rely more heavily on glycolysis for ATP production. This metabolic switch, known as the Warburg effect, is a hallmark of many cancers.[3]

  • Increased Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain can lead to an accumulation of electrons, which can then leak and react with molecular oxygen to form superoxide and other reactive oxygen species.[4] This increase in ROS can induce oxidative stress and trigger apoptotic pathways.

  • Reduced ATP Production: While glycolysis produces ATP, it is significantly less efficient than OXPHOS. The net result of CcO inhibition is a decrease in overall cellular ATP levels, which can impact a wide range of energy-dependent cellular processes.[5]

  • Induction of Apoptosis: The combination of reduced ATP, increased ROS, and the overall metabolic stress can induce programmed cell death, or apoptosis, in cancer cells.

The signaling pathway affected by this compound is centered on the mitochondrial electron transport chain and its role in cellular bioenergetics.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol ETC Electron Transport Chain (ETC) CcO Cytochrome c Oxidase (Complex IV) ETC->CcO e⁻ flow ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient CcO->ATP_Synthase Reduced Proton Pumping O2 O₂ CcO->O2 e⁻ transfer ROS Reactive Oxygen Species (ROS) CcO->ROS e⁻ leak ADP ADP ATP_mito ATP ATP_Synthase->ATP_mito Decreased Production H2O H₂O O2->H2O Reduction ADP->ATP_mito Phosphorylation Apoptosis Apoptosis ATP_mito->Apoptosis Reduced Levels Contribute to ROS->Apoptosis Induces Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate ATP_glyco ATP Glycolysis->ATP_glyco Upregulated Production Lactate Lactate Pyruvate->Lactate Fermentation ADDA5 This compound ADDA5->CcO Inhibits

Figure 1: Signaling pathway of this compound in cancer metabolism.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various cancer cell models.

Table 1: Inhibitory Concentration (IC50) of this compound against Cytochrome c Oxidase (CcO)

Cell/Tissue SourceIC50 (µM)Reference
Purified CcO from human glioma18.93[1]
Purified CcO from bovine heart31.82[1]
UTMZ glioma stem cells21.4 ± 3.9[1]
Jx22-derived glioma stem cells15.5 ± 2.8[1]

Table 2: Effective Concentration (EC50) of this compound for Growth Inhibition

Cell LineEC50 (µM)Reference
UTMZ glioma cells8.17[1]

Table 3: In Vivo Efficacy of this compound

Cancer ModelDosageEffectReference
UTMZ glioma flank xenograft in mice8 mg/kg (i.p.)Significantly suppresses tumor growth[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in cancer metabolism. These protocols are based on methodologies reported in the scientific literature.

Cell Culture
  • Cell Lines: Human glioma cell lines (e.g., U251, D54) and patient-derived glioma stem cells (GSCs) like UTMZ and Jx22 are commonly used.

  • Culture Conditions:

    • Adherent cell lines are typically cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

    • GSCs are cultured as neurospheres in serum-free DMEM/F-12 medium supplemented with B-27 supplement, human recombinant EGF, and human recombinant bFGF.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytochrome c Oxidase (CcO) Activity Assay

This assay measures the enzymatic activity of CcO by monitoring the oxidation of reduced cytochrome c.

cluster_Preparation Sample Preparation cluster_Assay Assay Procedure cluster_Analysis Data Analysis Mito_Isolation 1. Isolate Mitochondria from cancer cells Protein_Quant 2. Quantify mitochondrial protein concentration Mito_Isolation->Protein_Quant Incubation 4. Add mitochondrial sample and ADDA 5 to buffer Protein_Quant->Incubation Reaction_Mix 3. Prepare reaction buffer with reduced cytochrome c Reaction_Mix->Incubation Measurement 5. Measure absorbance at 550 nm over time (kinetic read) Incubation->Measurement Rate_Calc 6. Calculate the rate of cytochrome c oxidation Measurement->Rate_Calc IC50_Det 7. Determine IC50 value from dose-response curve Rate_Calc->IC50_Det

Figure 2: Experimental workflow for the Cytochrome c Oxidase (CcO) activity assay.
  • Materials:

    • Mitochondrial isolation kit

    • BCA protein assay kit

    • Reduced cytochrome c

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

    • This compound stock solution (in DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Isolate mitochondria from cultured cancer cells according to the manufacturer's protocol.

    • Determine the protein concentration of the mitochondrial lysate using a BCA assay.

    • Prepare a working solution of reduced cytochrome c in the assay buffer.

    • In a 96-well plate, add the mitochondrial sample to the assay buffer.

    • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

    • Initiate the reaction by adding the reduced cytochrome c solution.

    • Immediately measure the decrease in absorbance at 550 nm over time using a spectrophotometer in kinetic mode.

    • The rate of CcO activity is proportional to the rate of decrease in absorbance.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plate

    • Multi-well spectrophotometer

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Neurosphere Formation Assay

This assay is used to assess the self-renewal capacity of glioma stem cells.

  • Materials:

    • Low-attachment 96-well plates

    • GSC culture medium

    • This compound

  • Procedure:

    • Dissociate existing neurospheres into single cells.

    • Seed a low density of single cells (e.g., 100 cells/well) in low-attachment 96-well plates.

    • Treat the cells with different concentrations of this compound.

    • Incubate for 7-14 days to allow for the formation of new neurospheres.

    • Count the number and measure the size of the neurospheres in each well.

    • The ability to form neurospheres is indicative of self-renewal and stem-like properties.

Measurement of Reactive Oxygen Species (ROS)
  • Materials:

    • Fluorescent ROS indicator dye (e.g., DCFDA or MitoSOX Red)

    • Fluorescence microscope or flow cytometer

  • Procedure:

    • Culture cells and treat with this compound as desired.

    • Load the cells with the ROS indicator dye according to the manufacturer's instructions.

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence intensity of the cells using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

ATP Measurement Assay
  • Materials:

    • ATP bioluminescence assay kit (containing luciferase and luciferin)

    • Luminometer

  • Procedure:

    • Culture and treat cells with this compound.

    • Lyse the cells to release the intracellular ATP.

    • Add the cell lysate to the luciferase/luciferin reagent.

    • Measure the luminescence signal using a luminometer. The light output is proportional to the ATP concentration.

    • Normalize the ATP levels to the protein concentration of the cell lysate.

Conclusion

This compound is a valuable research tool for investigating the metabolic vulnerabilities of cancer cells, particularly those that are resistant to standard chemotherapies. Its specific inhibition of cytochrome c oxidase provides a clear mechanism for disrupting mitochondrial respiration and forcing a reliance on glycolysis. The resulting metabolic stress, characterized by reduced ATP production and increased ROS, can lead to cancer cell death. The detailed protocols provided in this guide are intended to facilitate the study of this compound and other potential inhibitors of cancer metabolism, with the ultimate goal of developing more effective anti-cancer therapies. Further research, including comprehensive metabolomic and proteomic analyses, will undoubtedly provide a more complete picture of the cellular response to CcO inhibition and may reveal novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for ADDA 5 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride is a potent and specific, partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain (ETC), also known as Complex IV.[1][2] By targeting CcO, this compound disrupts mitochondrial respiration, leading to a reduction in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing anti-proliferative and pro-apoptotic effects in cancer cells.[3] These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development, particularly for chemoresistant tumors like glioblastoma.[3]

Mechanism of Action

This compound selectively inhibits CcO without significantly affecting other mitochondrial complexes or related enzymes.[3] This inhibition disrupts the transfer of electrons from cytochrome c to oxygen, the final step in oxidative phosphorylation. The consequences of CcO inhibition include:

  • Decreased Mitochondrial Respiration and ATP Synthesis: Inhibition of CcO leads to a bottleneck in the ETC, reducing the proton gradient across the inner mitochondrial membrane and subsequently diminishing ATP production.[4]

  • Increased Reactive Oxygen Species (ROS) Production: The disruption of the electron flow can lead to the leakage of electrons and their reaction with molecular oxygen, generating superoxide and other ROS.[1]

  • Induction of Apoptosis: The accumulation of ROS and the disruption of mitochondrial function are potent triggers for the intrinsic apoptotic pathway.[3] Inhibition of CcO has been shown to activate ceramide synthase 6, leading to the accumulation of pro-apoptotic C16:0 ceramide, which facilitates the release of cytochrome c from the mitochondria into the cytosol.[3] Cytosolic cytochrome c then activates the caspase cascade, leading to programmed cell death.[5][6]

Data Presentation

The following table summarizes the reported inhibitory concentrations of this compound in various experimental settings.

ParameterCell Line/SystemValueReference
IC50 (CcO Inhibition) Purified human glioma CcO18.93 µM[1]
Purified bovine heart CcO31.82 µM[1]
UTMZ glioma stem-like cells21.4 ± 3.9 µM[1]
Jx22 glioma stem-like cells15.5 ± 2.8 µM[1]
EC50 (Growth Inhibition) UTMZ glioma stem-like cells8.17 µM[1]

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: This protocol is applicable to various cancer cell lines, particularly those sensitive to mitochondrial inhibition such as glioma cell lines (e.g., U87MG, T98G) and glioma stem-like cells (e.g., UTMZ, Jx22).[1]

  • Culture Conditions: Culture cells in appropriate media (e.g., DMEM or EMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Treatment of Cells:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The following day, replace the medium with fresh medium containing the desired final concentration of this compound. Dilute the stock solution in culture medium to achieve final concentrations typically ranging from 1 µM to 50 µM.

    • A vehicle control (DMSO) should be included in all experiments at a concentration equivalent to the highest concentration of DMSO used for the this compound treatment.

2. Cell Proliferation Assay (MTT or CCK-8)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

    • Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) for MTT assay

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • For MTT assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • For CCK-8 assay:

      • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[7]

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.[8][9]

4. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

  • Materials:

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • 70% ethanol (ice-cold)

    • Flow cytometer

  • Procedure:

    • Seed cells and treat with this compound as described above.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.[10][11]

Mandatory Visualization

ADDA5_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ADDA5 ADDA 5 Hydrochloride CcO Cytochrome c Oxidase (Complex IV) ADDA5->CcO Inhibition ATP ATP Synthesis (Reduced) CcO->ATP Leads to ROS Reactive Oxygen Species (ROS) (Increased) CcO->ROS Leads to CerS6 Ceramide Synthase 6 (Activated) CcO->CerS6 Activates ETC Electron Transport Chain CytoC Cytochrome c CytoC->CcO Bax_Bak Bax/Bak ROS->Bax_Bak Activates Ceramide Pro-apoptotic C16:0 Ceramide (Increased) CerS6->Ceramide Ceramide->Bax_Bak Activates Released_CytoC Cytochrome c (Released) Bax_Bak->Released_CytoC Promotes release of Apaf1 Apaf-1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Released_CytoC->Apaf1 Binds to

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis start Seed Cancer Cells culture Overnight Culture (37°C, 5% CO2) start->culture treatment Treat with ADDA 5 HCl (or Vehicle Control) culture->treatment prolif Cell Proliferation Assay (MTT / CCK-8) treatment->prolif apoptosis Apoptosis Assay (Annexin V / PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle prolif_analysis Measure Absorbance Calculate % Viability prolif->prolif_analysis flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry cell_cycle_analysis Quantify Cell Cycle Distribution flow_cytometry->cell_cycle_analysis apoptosis_analysis Quantify Apoptotic Cell Populations flow_cytometry->apoptosis_analysis

Caption: General experimental workflow for cell culture studies with this compound.

References

Dissolving ADDA 5 Hydrochloride for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of ADDA 5 hydrochloride for use in in vitro biological assays. Adherence to these procedures is crucial for ensuring the compound's stability, solubility, and consistent performance in experimental settings.

Introduction

This compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial electron transport chain. It has demonstrated inhibitory effects on CcO from various sources, including human glioma and bovine heart, with IC50 values in the micromolar range.[1] Due to its hydrophobic nature, proper solubilization is essential for its application in aqueous-based in vitro systems such as cell culture.

Solubility and Storage

The solubility of this compound is a critical factor in the preparation of stock and working solutions. The compound exhibits good solubility in organic solvents but limited solubility in aqueous solutions.

Table 1: Solubility and Storage of this compound

SolventConcentrationNotesStorage of Stock Solution
Dimethyl Sulfoxide (DMSO)65 mg/mL (160.10 mM)Ultrasonic treatment may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.-80°C for up to 6 months; -20°C for up to 1 month.[1]
Water2 mg/mL (4.93 mM)Requires sonication and warming to 60°C for dissolution.[1]Not recommended for long-term storage. Prepare fresh.

Note: It is highly recommended to prepare stock solutions in DMSO due to its higher solubilizing capacity and the stability of the compound in this solvent. Once prepared, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 406.00 g/mol .

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add the corresponding volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator for a few minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use sterile tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentrations. It is crucial to maintain a low final concentration of DMSO in the culture medium to avoid solvent-induced cytotoxicity. The final DMSO concentration should ideally be below 0.5%, and a vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to ensure accurate final concentrations and to minimize the risk of precipitation.

  • Example for preparing a 100 µM working solution: a. Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This results in a 100 µM solution in 1% DMSO. b. Further dilute this intermediate solution into your final assay volume. For instance, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution to 900 µL of medium. The final DMSO concentration in this example would be 0.1%.

  • Gently mix the working solutions by pipetting or inverting the tubes.

  • Add the prepared working solutions to your cell cultures.

  • Important: Always prepare fresh working solutions for each experiment. The stability of this compound in aqueous culture media over extended periods has not been extensively characterized.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for preparing this compound for in vitro assays, from the powdered compound to the final working solution.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 In Vitro Assay powder ADDA 5 HCl Powder dissolve Dissolve & Vortex/Sonicate powder->dissolve dmso Anhydrous DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot storage Store at -20°C / -80°C aliquot->storage thaw Thaw Stock Aliquot storage->thaw dilute Serial Dilution thaw->dilute medium Cell Culture Medium medium->dilute working_solution Final Working Solution dilute->working_solution treat Treat Cells working_solution->treat cells Cell Culture cells->treat analyze Analyze Results treat->analyze

Caption: Workflow for preparing this compound solutions.

Signaling Pathway Inhibition

This compound inhibits Complex IV (Cytochrome c Oxidase) of the mitochondrial electron transport chain. This diagram illustrates the site of action of this compound within this pathway.

G cluster_etc Mitochondrial Electron Transport Chain complex_i Complex I (NADH Dehydrogenase) coq Coenzyme Q complex_i->coq h_plus_out H⁺ (Intermembrane Space) complex_i->h_plus_out H⁺ complex_ii Complex II (Succinate Dehydrogenase) complex_ii->coq complex_iii Complex III (Cytochrome bc1) coq->complex_iii cyt_c Cytochrome c complex_iii->cyt_c complex_iii->h_plus_out H⁺ complex_iv Complex IV (Cytochrome c Oxidase) cyt_c->complex_iv o2 O₂ complex_iv->o2 e⁻ complex_iv->h_plus_out H⁺ adda5 This compound adda5->inhibition nadh NADH nadh->complex_i fadh2 FADH2 fadh2->complex_ii h2o H₂O h_plus_in H⁺ (Matrix)

Caption: Inhibition of Complex IV by this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride is a selective, partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory electron transport chain.[1][2] By targeting CcO, this compound disrupts cellular energy metabolism, specifically oxidative phosphorylation (OXPHOS), which has shown potential in inhibiting the proliferation of cancer cells, particularly those resistant to conventional therapies.[2] These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of this compound in various experimental systems.

Data Presentation: IC50 and EC50 Values

The following table summarizes the reported IC50 and EC50 values for this compound in different biological contexts. These values serve as a reference for designing dose-response studies.

Target/SystemCell/Tissue TypeIC50/EC50 ValueReference
Cytochrome c Oxidase (CcO)Purified from human glioma18.93 µM[1]
Cytochrome c Oxidase (CcO)Purified from bovine heart31.82 µM[1]
CcO ActivityUTMZ glioma stem cells21.4 ± 3.9 µM[1]
CcO ActivityJx22-derived glioma stem cells15.5 ± 2.8 µM[1]
Cell Growth (EC50)UTMZ cells8.17 µM[1]

Signaling Pathway

This compound's primary mechanism of action is the inhibition of cytochrome c oxidase (CcO), which is Complex IV of the mitochondrial electron transport chain. This inhibition disrupts the transfer of electrons from cytochrome c to molecular oxygen, thereby impeding the generation of a proton gradient across the inner mitochondrial membrane. The consequence is a reduction in ATP synthesis via oxidative phosphorylation.

signaling_pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_ADDA5 cluster_Effect Downstream Effects ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e⁻ transfer O2 O₂ ComplexIV->O2 e⁻ transfer Proton_Gradient Proton Gradient (ΔΨm) ComplexIV->Proton_Gradient Proton Pumping H2O H₂O O2->H2O Reduction ADDA5 ADDA 5 Hydrochloride ADDA5->ComplexIV Inhibition ATP_Synthase ATP Synthase (Complex V) ATP ATP Production ATP_Synthase->ATP Proton_Gradient->ATP_Synthase Proton_Gradient->ATP Reduced Cell_Proliferation Cell Proliferation ATP->Cell_Proliferation ATP->Cell_Proliferation Inhibition experimental_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_drug Prepare serial dilutions of This compound incubate_24h->prepare_drug treat_cells Treat cells with drug dilutions prepare_drug->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate for 3-4h add_mtt->incubate_3_4h remove_medium Remove medium incubate_3_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for ADDA 5 Hydrochloride Administration in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of ADDA 5 hydrochloride in mouse models, particularly focusing on its application as a therapeutic agent in cancer research.

Introduction

This compound is a selective, partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial electron transport chain.[1][2] By targeting CcO, this compound disrupts cellular respiration and oxidative phosphorylation (OXPHOS), a key metabolic pathway often upregulated in cancer cells to meet their high energy demands.[2] This targeted inhibition of mitochondrial function makes this compound a promising candidate for cancer therapy, particularly for chemoresistant tumors like glioblastoma.[2] In vivo studies in mouse models have demonstrated its efficacy in suppressing tumor growth.[1][2]

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of cytochrome c oxidase. This inhibition is non-competitive with respect to cytochrome c.[2] The disruption of the electron transport chain leads to decreased ATP production and can induce cellular stress, ultimately inhibiting cell proliferation, particularly in cancer cells that are highly reliant on OXPHOS.[2] Notably, ADDA 5 has shown specificity for CcO with no significant inhibitory effects on other mitochondrial complexes or related enzymes.[2][3]

cluster_0 Mitochondrial Inner Membrane cluster_1 Cellular Outcomes Complex_I Complex I Coenzyme_Q Coenzyme Q Complex_I->Coenzyme_Q Complex_II Complex II Complex_II->Coenzyme_Q Complex_III Complex III Coenzyme_Q->Complex_III Cytochrome_c Cytochrome c Complex_III->Cytochrome_c Complex_IV Complex IV (CcO) Cytochrome_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ Gradient Decreased_OXPHOS Decreased OXPHOS ADDA5 ADDA 5 HCl ADDA5->Complex_IV Inhibits Decreased_ATP Decreased ATP Production Decreased_OXPHOS->Decreased_ATP Inhibition_of_Proliferation Inhibition of Cell Proliferation Decreased_ATP->Inhibition_of_Proliferation

Figure 1: Signaling pathway of this compound's inhibitory action on Complex IV.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Efficacy

ParameterCell Line/SourceValueReference
IC50 (CcO Inhibition)Human Glioma18.93 µM[1]
IC50 (CcO Inhibition)Bovine Heart31.82 µM[1]
IC50 (CcO Inhibition)UTMZ GSCs21.4 ± 3.9 µM[1]
IC50 (CcO Inhibition)Jx22-derived GSCs15.5 ± 2.8 µM[1]
EC50 (Growth Inhibition)UTMZ Cells8.17 µM[1]

Table 2: In Vivo Mouse Model Data

ParameterMouse ModelValueReference
Administration RouteXenograft (Glioma)Intraperitoneal (i.p.)[1]
Effective DosageXenograft (Glioma)8 mg/kg[1]
Maximum Tolerated Dose-> 80 mg/kg[1]
Treatment FrequencyXenograft (Glioma)Daily[1]
Therapeutic EffectXenograft (Glioma)Significant suppression of tumor growth[1][2]

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final required dose and injection volume. For example, to achieve an 8 mg/kg dose in a 25g mouse with a 100 µL injection volume, a 2 mg/mL stock solution can be prepared.

  • Solubilization: Ensure this compound is completely dissolved in DMSO. Gentle warming and vortexing may be required.

  • Working Solution Preparation: On the day of injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity (typically ≤ 5% of the total injection volume).

  • Storage: Store the stock solution at -20°C for short-term storage or -80°C for long-term storage in aliquots to avoid repeated freeze-thaw cycles.[1] The working solution should be prepared fresh for each set of injections.

In Vivo Xenograft Mouse Model Protocol for Glioblastoma

This protocol is based on a study using UTMZ glioma cells.[1]

Start Start Cell_Culture Culture UTMZ Glioma Cells Start->Cell_Culture Cell_Harvest Harvest and Prepare Cells for Injection Cell_Culture->Cell_Harvest Xenograft Subcutaneous or Orthotopic Injection Cell_Harvest->Xenograft Tumor_Growth Allow Tumors to Establish (e.g., 12 days) Xenograft->Tumor_Growth Treatment_Start Begin Treatment Tumor_Growth->Treatment_Start Treatment_Regimen Daily i.p. Injections: - ADDA 5 HCl (8 mg/kg) - Vehicle Control (DMSO/Saline) Treatment_Start->Treatment_Regimen Monitoring Monitor Animal Health and Measure Tumor Volume (e.g., weekly) Treatment_Regimen->Monitoring Endpoint Endpoint Criteria Met (e.g., 43 days or tumor size limit) Monitoring->Endpoint Analysis Euthanize and Collect Tissues for Further Analysis Endpoint->Analysis End End Analysis->End

References

Application Notes and Protocols: ADDA 5 Hydrochloride in Chemoresistant Glioma Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is a highly aggressive and lethal brain tumor characterized by significant therapeutic resistance. A key challenge in treating GBM is the development of chemoresistance, often linked to metabolic adaptations within the tumor cells.[1][2] One such adaptation is the reliance on oxidative phosphorylation (OXPHOS), where cytochrome c oxidase (CcO), the terminal enzyme of the electron transport chain, plays a crucial role.[1] ADDA 5 hydrochloride has been identified as a partial non-competitive inhibitor of CcO, demonstrating selective cytotoxicity against both chemosensitive and chemoresistant glioma cells, including glioma stem cells (GSCs).[1][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of chemoresistant glioma cells.

Mechanism of Action

This compound specifically targets and inhibits cytochrome c oxidase (CcO), also known as complex IV of the mitochondrial electron transport chain.[1][3] This inhibition disrupts the normal flow of electrons to oxygen, thereby impairing oxidative phosphorylation and ATP production. In chemoresistant glioma cells, which often exhibit elevated CcO activity, this disruption of mitochondrial respiration leads to a metabolic crisis, ultimately inhibiting cell proliferation and survival.[1] Biochemical studies have shown that ADDA 5 is a non-competitive inhibitor with respect to cytochrome c and does not significantly inhibit other mitochondrial complexes, highlighting its specificity.[1]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of this compound in glioma cells.

Table 1: Inhibitory Activity of this compound

ParameterCell/Enzyme SourceValueReference
IC50 (CcO Inhibition) Purified CcO from human glioma18.93 µM[3]
Purified CcO from bovine heart31.82 µM[3]
UTMZ (chemoresistant glioma) GSCs21.4 ± 3.9 µM[3]
Jx22-derived GSCs15.5 ± 2.8 µM[3]
EC50 (Growth Inhibition) UTMZ (chemoresistant glioma) cells8.17 µM[3]

Experimental Protocols

Cell Culture of Chemoresistant Glioma Cells

Standard cell culture techniques should be employed for maintaining chemoresistant glioma cell lines (e.g., UTMZ) and patient-derived glioma stem cells (GSCs).

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For GSCs, neurosphere medium (DMEM/F12) supplemented with B27, EGF, and FGF is recommended.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Adherent cells should be passaged upon reaching 80-90% confluency. GSCs forming neurospheres should be dissociated and re-plated as needed.

Preparation of this compound Stock Solution
  • Solvent: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing a concentrated stock solution of this compound. For in vivo studies, further dilution into a vehicle such as DMSO-saline is required.[3]

  • Storage: The stock solution should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.[3]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Chemoresistant glioma cells

    • 96-well plates

    • Complete culture medium

    • This compound working solutions (prepared by diluting the stock solution in culture medium to desired concentrations)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Protocol:

    • Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Chemoresistant glioma cells

    • 6-well plates

    • This compound working solutions

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed glioma cells into 6-well plates and treat with desired concentrations of this compound for 24-48 hours.

    • Harvest the cells (including any floating cells) by trypsinization and wash with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

  • Materials:

    • Chemoresistant glioma cells

    • This compound working solutions

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Treat glioma cells with this compound for the desired time.

    • Lyse the cells in lysis buffer and determine the protein concentration.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Cell Implantation: Subcutaneously inject chemoresistant glioma cells (e.g., UTMZ) into the flanks of the mice.

  • Treatment: Once tumors are established, administer this compound intraperitoneally at a dose of 8 mg/kg or a vehicle control (DMSO-saline).[3]

  • Monitoring: Measure tumor volume regularly using calipers. Monitor the overall health and body weight of the mice.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

G cluster_0 This compound Action cluster_1 Downstream Cellular Effects in Glioma ADDA5 ADDA 5 Hydrochloride CcO Cytochrome c Oxidase (Complex IV) ADDA5->CcO ETC Electron Transport Chain OXPHOS Oxidative Phosphorylation ETC->OXPHOS ATP ATP Production OXPHOS->ATP Metabolic_Stress Metabolic Stress (Reduced ATP) ATP->Metabolic_Stress Leads to Proliferation Cell Proliferation Metabolic_Stress->Proliferation Inhibits Apoptosis Apoptosis Metabolic_Stress->Apoptosis Induces

Caption: Mechanism of action of this compound and its cellular consequences in glioma cells.

G cluster_workflow Experimental Workflow: In Vitro Analysis cluster_assays Endpoint Assays start Seed Chemoresistant Glioma Cells treatment Treat with ADDA 5 Hydrochloride start->treatment incubation Incubate (24-72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis western Protein Expression (Western Blot) incubation->western

Caption: A typical workflow for in vitro experiments using this compound on glioma cells.

G cluster_pathway Hypothesized Apoptotic Signaling ADDA5 ADDA 5 Hydrochloride CcO_Inhibition CcO Inhibition ADDA5->CcO_Inhibition Mito_Dysfunction Mitochondrial Dysfunction CcO_Inhibition->Mito_Dysfunction ROS Increased ROS Mito_Dysfunction->ROS Bax_Activation Bax Activation/ Bcl-2 Inhibition Mito_Dysfunction->Bax_Activation ROS->Bax_Activation CytoC_Release Cytochrome c Release Bax_Activation->CytoC_Release Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC_Release->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound in glioma cells.

References

Application Notes and Protocols for Assessing Cytochrome c Oxidase (CcO) Activity with ADDA 5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytochrome c oxidase (CcO), also known as Complex IV of the electron transport chain, is a critical enzyme in cellular respiration.[1][2][3][4] It catalyzes the final step in the electron transport chain, the reduction of oxygen to water, which is coupled to the pumping of protons across the inner mitochondrial membrane.[3][5][6] This process is essential for ATP synthesis. Dysregulation of CcO activity has been implicated in various diseases, including cancer.[1] ADDA 5 hydrochloride is a specific, non-competitive small molecule inhibitor of CcO.[1][7][8][9] It has been shown to inhibit the proliferation of chemoresistant glioma cells without exhibiting toxicity to non-cancerous cells, making it a valuable tool for studying CcO function and a potential therapeutic agent.[1][8] These application notes provide a detailed protocol for assessing CcO activity in the presence of this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on Cytochrome c Oxidase activity from various sources.

Parameter Source Value Notes
IC50Purified CcO from human glioma18.93 µM[7][8]
IC50Purified CcO from human glioma cells18.93 ± 0.04 µM[10]
IC50CcO in UTMZ glioma stem cells21.4 ± 3.9 µM[7]
IC50CcO in Jx22-derived glioma stem cells15.5 ± 2.8 µM[7]
IC50Purified CcO from bovine heart31.82 µM[7]
IC50Purified CcO from bovine heart31.82 ± 2.89 µM[10]
EC50Growth inhibition of UTMZ cells8.17 µM[7]

Signaling Pathway

The following diagram illustrates the central role of Cytochrome c Oxidase in the mitochondrial electron transport chain and the mechanism of inhibition by ADDA 5.

CcO_Pathway cluster_ETC Mitochondrial Electron Transport Chain cluster_Inhibition Inhibition cluster_Process Cellular Respiration Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III Cyt_c Cytochrome c Complex_III->Cyt_c Complex_IV Cytochrome c Oxidase (CcO) Cyt_c->Complex_IV e⁻ transfer H2O 2H₂O Complex_IV->H2O O₂ reduction Protons_out 4H⁺ (intermembrane space) Complex_IV->Protons_out Proton pumping ADDA5 ADDA 5 Hydrochloride ADDA5->Complex_IV Non-competitive inhibition O2 O₂ O2->Complex_IV Protons_in 4H⁺ (matrix) Protons_in->Complex_IV ATP_Synthase ATP Synthase Protons_out->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Role of CcO in the electron transport chain and its inhibition by ADDA 5.

Experimental Protocols

Principle of the Assay

The activity of Cytochrome c Oxidase is determined by monitoring the oxidation of reduced cytochrome c.[11][12][13][14][15][16][17] Reduced cytochrome c has a distinct absorbance peak at 550 nm. As CcO oxidizes cytochrome c, the absorbance at 550 nm decreases. The rate of this decrease is directly proportional to the CcO activity. This compound is a non-competitive inhibitor, meaning it binds to a site other than the cytochrome c binding site, so varying concentrations of ADDA 5 can be used to determine its inhibitory effect on the enzyme's kinetics.[7][8][18]

Materials and Reagents
  • This compound

  • Bovine heart mitochondria or isolated CcO

  • Cytochrome c (from bovine heart)

  • Dithiothreitol (DTT)

  • Potassium phosphate buffer (pH 7.0)

  • n-Dodecyl β-D-maltoside (DDM)

  • Spectrophotometer capable of kinetic measurements at 550 nm

  • 96-well microplate (for high-throughput screening) or cuvettes

Preparation of Reagents
  • Potassium Phosphate Buffer (100 mM, pH 7.0): Prepare a stock solution of 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reduced Cytochrome c (10 mM stock): Dissolve cytochrome c in potassium phosphate buffer to a final concentration of 10 mM. To reduce the cytochrome c, add a small amount of DTT until the solution turns from a brownish-red to a cherry-red color. The ratio of absorbance at 550 nm to 565 nm should be greater than 10 to ensure complete reduction.[11][14][16]

  • This compound Stock Solution (10 mM): Dissolve this compound in an appropriate solvent, such as DMSO, to create a 10 mM stock solution. Further dilutions should be made in the assay buffer.

  • Enzyme Preparation (Bovine Heart Mitochondria): Isolate mitochondria from fresh bovine heart tissue using standard differential centrifugation protocols. Resuspend the final mitochondrial pellet in a buffer containing 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), and 1 mM EDTA. For measuring total CcO activity, the mitochondrial membranes can be solubilized using a detergent like n-Dodecyl β-D-maltoside (DDM) at a final concentration of 1 mM.[11]

Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Reduced Cyt c, ADDA 5) Setup Set up reaction mixture (Buffer, Enzyme, ADDA 5) Reagent_Prep->Setup Enzyme_Prep Prepare Enzyme (Isolated Mitochondria/CcO) Enzyme_Prep->Setup Incubate Pre-incubate with ADDA 5 Setup->Incubate Initiate Initiate reaction with reduced Cytochrome c Incubate->Initiate Measure Measure Absorbance at 550 nm (Kinetic Read) Initiate->Measure Calculate Calculate rate of absorbance change (ΔA/min) Measure->Calculate Plot Plot activity vs. ADDA 5 concentration Calculate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: Workflow for assessing CcO activity with this compound.

Assay Protocol

This protocol is designed for a standard spectrophotometer using cuvettes. It can be adapted for a 96-well plate format for higher throughput.

  • Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 550 nm in kinetic mode. Set the temperature to 25°C.

  • Prepare Reaction Mixtures:

    • In a cuvette, add the following in order:

      • Potassium phosphate buffer (100 mM, pH 7.0) to a final volume of 1 ml.

      • A specific amount of isolated mitochondria or purified CcO. The amount should be optimized to give a linear rate of absorbance change for at least 2-3 minutes.

      • Varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Include a vehicle control (DMSO) without ADDA 5.

  • Pre-incubation: Pre-incubate the reaction mixtures with ADDA 5 for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Start the reaction by adding a saturating concentration of reduced cytochrome c (typically 20-50 µM final concentration). Quickly mix the solution by inverting the cuvette.

  • Measure Activity: Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 550 nm every 10-15 seconds for 3-5 minutes.[13][15]

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA/min) from the linear portion of the absorbance versus time plot for each concentration of ADDA 5.

    • Convert the rate of absorbance change to specific activity (e.g., nmol of cytochrome c oxidized/min/mg of protein) using the extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm (21.84 mM⁻¹cm⁻¹).[11][14]

    • Plot the percentage of CcO activity relative to the vehicle control against the logarithm of the ADDA 5 concentration.

    • Determine the IC50 value, the concentration of ADDA 5 that inhibits 50% of CcO activity, by fitting the data to a dose-response curve.

Troubleshooting

  • Low CcO Activity: Ensure mitochondria are freshly prepared and have not been subjected to multiple freeze-thaw cycles. Check the integrity of the mitochondrial preparation.

  • Non-linear Reaction Rate: The enzyme or substrate concentration may be too high. Try diluting the enzyme preparation or using a lower concentration of reduced cytochrome c.

  • Incomplete Reduction of Cytochrome c: Verify the A550/A565 ratio of your reduced cytochrome c solution is above 10. If not, add more DTT and incubate for a longer period.[11][14][16]

  • Precipitation of ADDA 5: Ensure the final concentration of the solvent (e.g., DMSO) in the assay is low (typically <1%) to prevent precipitation of the inhibitor.

Conclusion

This protocol provides a robust framework for assessing the inhibitory activity of this compound on Cytochrome c Oxidase. By carefully following these procedures, researchers can obtain reliable and reproducible data to further investigate the role of CcO in various physiological and pathological processes. The specificity of ADDA 5 for CcO makes it an excellent tool for dissecting the contributions of this enzyme to cellular metabolism and for exploring its potential as a therapeutic target.[1]

References

Application Notes and Protocols: ADDA 5 Hydrochloride in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain.[1] By inhibiting CcO, ADDA 5 disrupts cellular energy metabolism, leading to a growth inhibitory effect, particularly in chemoresistant cancer cells such as those found in glioblastoma.[1][2] This document provides detailed application notes and protocols for the use of this compound as a monotherapy and puts forth proposed experimental designs for its investigation in combination with other standard cancer therapies.

Disclaimer: The combination therapy protocols described herein are proposed experimental designs based on the known mechanism of action of this compound and have not been validated in published studies.

Mechanism of Action

This compound selectively targets cytochrome c oxidase, a key component of the electron transport chain in mitochondria. This inhibition leads to a decrease in oxidative phosphorylation (OXPHOS), the primary pathway for ATP production in many cancer cells. In chemoresistant gliomas, which often exhibit a high degree of metabolic plasticity, targeting CcO can be an effective strategy to overcome resistance to conventional therapies.[2]

cluster_0 Mitochondrion cluster_1 Cellular Effects ETC Electron Transport Chain (ETC) CcO Cytochrome c Oxidase (Complex IV) ETC->CcO e- ATP_Synthase ATP Synthase CcO->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) CcO->ROS Increased Production ADDA5 This compound ADDA5->CcO Inhibition ATP ATP ATP_Synthase->ATP Generation Proliferation Cell Proliferation ATP->Proliferation Required for Apoptosis Apoptosis ROS->Apoptosis Induction of

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound as a monotherapy.

Table 1: In Vitro Activity of this compound

ParameterCell/Enzyme SourceValueReference
IC₅₀Purified CcO (Human Glioma)18.93 µM[1]
IC₅₀Purified CcO (Bovine Heart)31.82 µM[1]
IC₅₀UTMZ Glioma Stem Cells21.4 ± 3.9 µM[1]
IC₅₀Jx22-derived Glioma Stem Cells15.5 ± 2.8 µM[1]
EC₅₀UTMZ Cells (Growth Inhibition)8.17 µM[1]

Table 2: In Vivo Monotherapy of this compound

Animal ModelTreatmentOutcomeReference
Mice with UTMZ cell xenografts8 mg/kg ADDA 5 (intraperitoneal)Significant suppression of tumor growth[1]

Experimental Protocols: Monotherapy

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal effective concentration (EC₅₀) of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., U87MG, T98G glioblastoma cells)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value using appropriate software.

In Vivo Tumor Growth Inhibition Study

This protocol describes an in vivo experiment to assess the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Immunocompromised mice (e.g., athymic nude mice)

  • Cancer cell line for xenograft (e.g., UTMZ)

  • Vehicle solution (e.g., DMSO-saline)

  • Calipers

Protocol:

  • Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 8 mg/kg) or vehicle control intraperitoneally daily.[1]

  • Measure the tumor volume with calipers every 3-4 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Proposed Combination Therapies: Application Notes and Protocols

Based on its mechanism of action, combining this compound with therapies that induce DNA damage, such as temozolomide (TMZ) or radiation, could be a promising strategy for treating glioblastoma. The rationale is that by impairing the cell's energy supply, ADDA 5 could sensitize cancer cells to the cytotoxic effects of these treatments.

Proposed Combination with Temozolomide (TMZ)

Rationale: TMZ is an alkylating agent that induces DNA damage. By inhibiting CcO, ADDA 5 may deplete the ATP required for DNA repair mechanisms, thus enhancing the efficacy of TMZ.

Proposed In Vitro Synergy Study (Combination Index)

cluster_0 Experimental Setup cluster_1 Data Acquisition & Analysis seed_cells Seed Glioblastoma Cells (96-well plate) prepare_drugs Prepare Serial Dilutions (ADDA 5 & TMZ) treat_cells Treat Cells with Single Agents and Combinations prepare_drugs->treat_cells incubate Incubate for 72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay calculate_ci Calculate Combination Index (CI) (CompuSyn Software) viability_assay->calculate_ci determine_synergy Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) calculate_ci->determine_synergy

Caption: Workflow for in vitro synergy assessment.

Protocol:

  • Follow the protocol for the In Vitro Cell Viability Assay described above.

  • In addition to single-agent treatments, include treatment groups with combinations of this compound and TMZ at various fixed-ratio concentrations.

  • After data acquisition, use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Proposed In Vivo Combination Study

Protocol:

  • Establish glioblastoma xenografts in mice as described in the In Vivo Tumor Growth Inhibition Study.

  • Create four treatment groups: Vehicle control, ADDA 5 alone, TMZ alone, and ADDA 5 + TMZ.

  • Administer the respective treatments at predetermined doses and schedules.

  • Monitor tumor growth and animal well-being as previously described.

  • At the end of the study, compare the tumor growth inhibition and survival rates between the different treatment groups.

Proposed Combination with Radiation Therapy

Rationale: Radiation therapy induces cell death primarily through the generation of reactive oxygen species (ROS) and DNA double-strand breaks. By inhibiting the electron transport chain, ADDA 5 may increase endogenous ROS levels, potentially sensitizing cancer cells to the effects of radiation.

Proposed In Vitro Radiosensitization Study (Clonogenic Assay)

cluster_0 Experimental Procedure cluster_1 Data Analysis seed_cells Seed Glioblastoma Cells (6-well plate) treat_cells Pre-treat with ADDA 5 (or vehicle) for 24 hours seed_cells->treat_cells irradiate Irradiate Cells (0, 2, 4, 6, 8 Gy) treat_cells->irradiate incubate Incubate for 10-14 days (for colony formation) irradiate->incubate stain_colonies Fix and Stain Colonies incubate->stain_colonies count_colonies Count Colonies (>50 cells) stain_colonies->count_colonies calculate_sf Calculate Surviving Fraction (SF) count_colonies->calculate_sf plot_curves Plot Cell Survival Curves and Determine Sensitizer Enhancement Ratio (SER) calculate_sf->plot_curves

References

Application of ADDA 5 hydrochloride in neurosphere formation assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ADDA 5 hydrochloride is a selective, partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain. By targeting CcO, ADDA 5 disrupts cellular energy metabolism, a pathway of significant interest in cancer research, particularly for targeting therapy-resistant cancer stem cells. This application note details the use of this compound in neurosphere formation assays, a key in vitro method for studying the self-renewal and proliferation of neural stem cells (NSCs) and glioma stem cells (GSCs).

Neurosphere assays are widely used to culture and enrich for neural stem and progenitor cells, which grow as floating spherical colonies in serum-free media supplemented with growth factors. The ability to form neurospheres is a hallmark of their stem-like properties. In the context of oncology, inhibiting neurosphere formation in glioma-derived stem cells is a critical indicator of a compound's potential to target the cancer stem cell population, which is often responsible for tumor recurrence and therapeutic resistance.

Mechanism of Action

This compound exerts its biological effects by inhibiting cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition leads to a reduction in oxidative phosphorylation (OXPHOS) and a subsequent decrease in cellular ATP production. Neural stem and progenitor cells, particularly in a proliferative state, exhibit metabolic plasticity, relying on both glycolysis and OXPHOS. During differentiation, there is a metabolic shift towards greater reliance on OXPHOS. By inhibiting this crucial metabolic pathway, ADDA 5 can impede the proliferation and self-renewal of these cells, ultimately leading to the inhibition of neurosphere formation.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterCell/Enzyme TypeIC50 Value (µM)
Cytochrome c Oxidase InhibitionPurified CcO from human glioma18.93
Cytochrome c Oxidase InhibitionPurified CcO from bovine heart31.82
Cytochrome c Oxidase InhibitionUTMZ glioma stem cells21.4 ± 3.9
Cytochrome c Oxidase InhibitionJx22-derived glioma stem cells15.5 ± 2.8
Growth Inhibition (EC50)UTMZ glioma cells8.17

Note: IC50 values for the direct inhibition of neurosphere formation are not yet publicly available and represent a key area for further investigation. The provided growth inhibition EC50 suggests a potent effect on glioma cell proliferation, which is a prerequisite for neurosphere formation.

Experimental Protocols

Protocol 1: Primary Neurosphere Culture from Neural Stem Cells

This protocol outlines the basic procedure for establishing primary neurosphere cultures from neural stem cells, which can then be used to assay the effects of this compound.

Materials:

  • Neural Stem Cell (NSC) source (e.g., embryonic or adult brain tissue)

  • DMEM/F12 medium

  • B-27 supplement

  • N-2 supplement

  • Recombinant human Epidermal Growth Factor (EGF)

  • Recombinant human basic Fibroblast Growth Factor (bFGF)

  • Penicillin-Streptomycin solution

  • Accutase or Trypsin-EDTA

  • Non-treated suspension culture plates or flasks

Procedure:

  • Tissue Dissociation: Isolate and mechanically or enzymatically dissociate the neural tissue to obtain a single-cell suspension.

  • Cell Plating: Plate the cells at a density of 1 x 10^5 to 2 x 10^5 cells/mL in serum-free neurosphere culture medium (DMEM/F12 supplemented with B-27, N-2, 20 ng/mL EGF, 20 ng/mL bFGF, and Penicillin-Streptomycin).

  • Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Neurosphere Formation: Observe the formation of floating neurospheres over 5-10 days.

  • Media Changes: Perform a half-media change every 2-3 days by gently tilting the plate, allowing the neurospheres to settle, and replacing half of the old medium with fresh medium.

Protocol 2: Neurosphere Formation Assay with this compound Treatment

This protocol details the methodology for assessing the dose-dependent effect of this compound on neurosphere formation.

Materials:

  • Established primary neurosphere cultures or a single-cell suspension of neural stem/progenitor cells.

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO).

  • Neurosphere culture medium.

  • 96-well ultra-low attachment plates.

  • Microscope with imaging capabilities.

Procedure:

  • Cell Preparation: Dissociate primary neurospheres into a single-cell suspension using Accutase or a similar gentle dissociation reagent.

  • Cell Seeding: Seed the single-cell suspension into the wells of a 96-well ultra-low attachment plate at a low density (e.g., 1,000 to 5,000 cells per well) in 100 µL of neurosphere culture medium.

  • Treatment: Prepare serial dilutions of this compound in neurosphere culture medium. Add 100 µL of the diluted compound to the appropriate wells to achieve the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-14 days.

  • Quantification:

    • Neurosphere Number: Count the number of neurospheres in each well using a microscope. A neurosphere is typically defined as a spherical cluster of cells with a diameter greater than 50 µm.

    • Neurosphere Size: Capture images of the neurospheres and measure their diameter using image analysis software (e.g., ImageJ).

  • Data Analysis: Plot the number and average size of neurospheres against the concentration of this compound to determine the IC50 for the inhibition of neurosphere formation.

Protocol 3: Secondary Neurosphere Formation Assay (Self-Renewal)

This assay assesses the effect of ADDA 5 on the self-renewal capacity of neural stem cells.

Procedure:

  • Primary Neurosphere Treatment: Treat established primary neurospheres with various concentrations of this compound for a defined period (e.g., 7 days).

  • Dissociation and Re-plating: Collect the treated neurospheres, wash them to remove the compound, and dissociate them into single cells.

  • Secondary Culture: Re-plate the single cells in fresh, compound-free neurosphere culture medium in a 96-well ultra-low attachment plate at a clonal density (e.g., 100-500 cells per well).

  • Quantification: After 7-10 days, count the number of newly formed secondary neurospheres in each well.

  • Analysis: A reduction in the number of secondary neurospheres in the treated groups compared to the control indicates an impairment of the self-renewal capacity of the neural stem cells.

Visualizations

Signaling Pathway Diagram

cluster_Mitochondrion Mitochondrion cluster_Cellular_Processes Cellular Processes cluster_Signaling_Pathways Key Signaling Pathways ETC Electron Transport Chain CcO Cytochrome c Oxidase (Complex IV) ETC->CcO e- ATP ATP Production CcO->ATP Proliferation NSC/GSC Proliferation ATP->Proliferation Energy for SelfRenewal Self-Renewal ATP->SelfRenewal Energy for Notch Notch Signaling ATP->Notch Metabolic Regulation Wnt Wnt/β-catenin Signaling ATP->Wnt Metabolic Regulation STAT3 STAT3 Signaling ATP->STAT3 Metabolic Regulation ADDA5 This compound ADDA5->CcO Inhibits Neurosphere_Formation Neurosphere Formation Proliferation->Neurosphere_Formation Leads to Differentiation Differentiation SelfRenewal->Differentiation Inversely Related SelfRenewal->Neurosphere_Formation Leads to Differentiated_Cells Differentiated Neural Cells Differentiation->Differentiated_Cells Results in Notch->SelfRenewal Wnt->Proliferation STAT3->Proliferation STAT3->SelfRenewal

Caption: ADDA 5 inhibits CcO, reducing ATP and impacting key signaling pathways for neurosphere formation.

Experimental Workflow Diagram

cluster_Preparation 1. Cell Preparation cluster_Assay_Setup 2. Assay Setup cluster_Analysis 3. Data Acquisition & Analysis cluster_Outcome 4. Outcome Start Start with Neural Stem Cells or Glioma Stem Cells Dissociation Dissociate to Single-Cell Suspension Start->Dissociation Seeding Seed Cells in Ultra-Low Attachment Plate Dissociation->Seeding Treatment Treat with this compound (Dose-Response) Seeding->Treatment Incubation Incubate for 7-14 Days Treatment->Incubation Imaging Image Neurospheres Incubation->Imaging Quantification Quantify Neurosphere Number and Size Imaging->Quantification Analysis Analyze Data & Determine IC50 Quantification->Analysis Result Inhibition of Neurosphere Formation Analysis->Result

Caption: Workflow for assessing ADDA 5's effect on neurosphere formation from preparation to outcome.

Conclusion

This compound presents a valuable tool for investigating the role of mitochondrial metabolism in the self-renewal and proliferation of neural stem and glioma stem cells. The protocols provided herein offer a framework for researchers to quantitatively assess the inhibitory effects of ADDA 5 on neurosphere formation. Further research is warranted to elucidate the precise downstream signaling events modulated by CcO inhibition in this context and to establish a definitive IC50 for neurosphere formation inhibition. Such studies will contribute to a deeper understanding of cancer stem cell biology and the development of novel therapeutic strategies targeting cellular metabolism.

Long-Term Storage and Stability of ADDA 5 Hydrochloride Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage and stability testing of ADDA 5 hydrochloride solutions. Adherence to these protocols is crucial for ensuring the integrity, potency, and reliability of experimental results.

Introduction to this compound

This compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), a key enzyme in the mitochondrial electron transport chain.[1][2] It is a valuable tool for research in areas such as cancer metabolism and diseases involving mitochondrial dysfunction. The chemical stability of this compound in solution is paramount for obtaining accurate and reproducible data. This document outlines recommended storage conditions and provides detailed protocols for assessing its stability over time.

Recommended Long-Term Storage Conditions

Proper storage is essential to minimize degradation and maintain the efficacy of this compound solutions. The following conditions are recommended for stock solutions.

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles. Store in sealed, moisture-proof containers.[1]
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles. Store in sealed, moisture-proof containers.[1]

Note: For in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure maximum potency and avoid potential degradation.[1]

Experimental Protocols for Stability Assessment

To ensure the stability of this compound solutions under specific experimental conditions, a stability-indicating method should be employed. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique for this purpose.[3][4][5][6]

Preparation of this compound Stock Solution

A typical protocol for preparing a stock solution is as follows:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Select an appropriate solvent based on experimental requirements. For in vitro studies, solvents such as DMSO are commonly used to prepare a concentrated stock solution.

  • Solubilization: If necessary, aid dissolution by gentle heating or sonication.[1]

  • Sterilization (if required): For cell culture experiments, filter-sterilize the solution through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at the recommended temperature.[1]

Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the active pharmaceutical ingredient (API) from any potential degradation products.

Table 2: Example HPLC Parameters

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[7][8]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV spectrophotometer at an appropriate wavelength (to be determined by UV scan of this compound).
Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation pathways and to demonstrate the specificity of the analytical method.[9][10][11] These studies involve exposing the this compound solution to harsh conditions.

Table 3: Forced Degradation Conditions

Stress ConditionExample Protocol
Acid Hydrolysis Mix ADDA 5 solution with 0.1 M HCl and incubate at 60°C for a specified time.[11]
Base Hydrolysis Mix ADDA 5 solution with 0.1 M NaOH and incubate at 60°C for a specified time.[11]
Oxidation Treat ADDA 5 solution with 3% hydrogen peroxide at room temperature.
Thermal Degradation Store the solution at an elevated temperature (e.g., 60°C).[10]
Photostability Expose the solution to light (e.g., using a photostability chamber).[10]

Samples from each stress condition should be analyzed by the stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

Mechanism of Action of ADDA 5

ADDA 5 acts as an inhibitor of Cytochrome c Oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts the normal flow of electrons, leading to a decrease in oxidative phosphorylation and ATP production.

ADDA5_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP Oxidative Phosphorylation ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV O2 O₂ ATPSynthase ATP Synthase ComplexIV->ATPSynthase H⁺ Gradient H2O H₂O O2->H2O e⁻ ADDA5 ADDA 5 ADDA5->Inhibition ATP ATP ATPSynthase->ATP ADP ADP + Pi ADP->ATPSynthase

Caption: Mechanism of ADDA 5 as a Cytochrome c Oxidase inhibitor.

Experimental Workflow for Stability Study

A systematic workflow is crucial for a comprehensive stability assessment of this compound solutions. The following diagram illustrates the key steps involved.

Stability_Workflow Prep Prepare ADDA 5 HCl Solution Initial_Analysis Initial Analysis (t=0) - HPLC Assay - pH - Visual Inspection Prep->Initial_Analysis Storage Store Aliquots under Different Conditions (-80°C, -20°C, 4°C, RT) Initial_Analysis->Storage Time_Points Analyze at Pre-defined Time Points (e.g., 1, 2, 4 weeks) Storage->Time_Points Data_Analysis Data Analysis - % Recovery - Degradation Products Time_Points->Data_Analysis Conclusion Determine Shelf-life and Optimal Storage Conditions Data_Analysis->Conclusion

Caption: Workflow for a long-term stability study of ADDA 5 HCl.

Forced Degradation Study Logic

The logic behind performing forced degradation studies is to challenge the stability of the molecule and the analytical method's ability to detect degradation.

Forced_Degradation_Logic cluster_stress Stress Conditions cluster_outcomes Outcomes Drug ADDA 5 HCl Solution Acid Acid Hydrolysis Drug->Acid Base Base Hydrolysis Drug->Base Oxidation Oxidation Drug->Oxidation Thermal Thermal Drug->Thermal Photo Photolytic Drug->Photo Analysis Analyze by Stability- Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Specificity of Analytical Method Analysis->Method

Caption: Logic of a forced degradation study for ADDA 5 HCl.

Conclusion

The stability of this compound solutions is critical for the validity of research findings. By adhering to the recommended storage conditions and employing robust stability testing protocols, researchers can ensure the quality and reliability of their work. The provided protocols and visualizations serve as a detailed guide for scientists and drug development professionals working with this compound.

References

Troubleshooting & Optimization

ADDA 5 hydrochloride solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADDA 5 hydrochloride. The information below addresses common issues related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common solvents?

A1: The solubility of this compound varies significantly depending on the solvent. It has high solubility in dimethyl sulfoxide (DMSO) and limited solubility in water. For aqueous-based experimental systems, co-solvent systems are typically required to achieve higher concentrations.

Q2: Can I dissolve this compound directly in water?

A2: While this compound is a salt, its aqueous solubility is limited. A concentration of up to 2 mg/mL in water can be achieved, but this requires sonication and heating to 60°C.[1] Solutions prepared this way should be carefully monitored for precipitation upon cooling or storage. For cell culture, it is recommended to prepare a concentrated stock in DMSO and then dilute it in the aqueous medium.[1]

Q3: What are the recommended storage conditions for this compound solutions?

A3: Stock solutions of this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: My this compound precipitated out of solution when I added it to my aqueous buffer. What should I do?

A4: Precipitation upon addition to aqueous buffers is a common issue due to the compound's low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The concentration of this compound in your final working solution may be too high.

  • Increase the percentage of co-solvent: If your experimental system allows, a slightly higher percentage of the initial organic solvent (like DMSO) might be necessary. However, be mindful of potential solvent effects on your cells or assay.

  • Use a pre-formulated solvent system: For in vivo or other complex systems, consider using a co-solvent system as detailed in the experimental protocols below.

  • Sonication and warming: Gentle warming and sonication can help redissolve small amounts of precipitate, but the solution should be visually inspected before use to ensure it is clear.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudy or precipitated solution after diluting DMSO stock in aqueous media. The aqueous solubility limit has been exceeded.Lower the final concentration of this compound. Prepare a fresh dilution from the stock solution. Consider using a formulation with solubilizing agents if your experiment permits.
Difficulty dissolving the solid compound in water. Low intrinsic aqueous solubility.Use an organic solvent like DMSO to prepare a concentrated stock solution first. For direct aqueous dissolution, apply ultrasonication and gentle warming (up to 60°C), but be aware of potential instability and precipitation upon cooling.[1]
Inconsistent experimental results. Potential degradation or precipitation of the compound in the working solution.Prepare fresh working solutions for each experiment. Ensure the stock solution has been stored correctly and is within its recommended shelf life. Visually inspect for any precipitation before use.

Quantitative Solubility Data

SolventSolubilityConditions
DMSO65 mg/mL (160.10 mM)Requires sonication. Use of newly opened, anhydrous DMSO is recommended as the presence of water can reduce solubility.[1]
Water2 mg/mL (4.93 mM)Requires ultrasonication and warming to 60°C.[1]
10% DMSO in SalineIn these co-solvent systems, a clear solution of at least 2.08 mg/mL can be achieved.[1]The provided data indicates a minimum solubility, the saturation point is not specified.
10% DMSO in Corn OilIn these co-solvent systems, a clear solution of at least 2.08 mg/mL can be achieved.[1]The provided data indicates a minimum solubility, the saturation point is not specified.
10% DMSO, 40% PEG300, 5% Tween-80 in SalineIn these co-solvent systems, a clear solution of at least 2.08 mg/mL can be achieved.[1]The provided data indicates a minimum solubility, the saturation point is not specified.
10% DMSO in 20% SBE-β-CD in SalineIn these co-solvent systems, a clear solution of at least 2.08 mg/mL can be achieved.[1]The provided data indicates a minimum solubility, the saturation point is not specified.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., up to 65 mg/mL).[1]

  • Vortex the solution vigorously.

  • If necessary, sonicate the solution in a water bath until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots.

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Thaw a frozen aliquot of the this compound DMSO stock solution.

  • Gently vortex the stock solution to ensure it is homogeneous.

  • Serially dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to add the DMSO stock to the medium and mix immediately to avoid precipitation.

  • If using water as the initial solvent for a stock solution, it must be filtered and sterilized with a 0.22 µm filter before use.[1]

Protocol 3: Co-Solvent Formulation for In Vivo Studies

This protocol yields a clear solution of at least 2.08 mg/mL.[1]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 µL of saline to bring the final volume to 1 mL. Mix well.

Visualizations

G start ADDA 5 HCl Powder DMSO High-Purity DMSO Vortex Vortex/Sonicate DMSO->Vortex Stock Concentrated Stock (e.g., 65 mg/mL) Vortex->Stock Dilute Dilute in Aqueous Medium Stock->Dilute Store Aliquot & Store -20°C or -80°C Stock->Store Final Final Working Solution Dilute->Final G cluster_factors Influencing Factors cluster_outcomes Possible Outcomes Solubility ADDA 5 HCl Aqueous Solubility Concentration Concentration Solubility->Concentration Solvent Solvent System (Co-solvents) Solubility->Solvent Temperature Temperature Solubility->Temperature pH pH (Potential Effect) Solubility->pH Precipitated Precipitation/Cloudiness Concentration->Precipitated High Dissolved Clear Solution Solvent->Dissolved Optimized Temperature->Dissolved Increased pH->Dissolved Optimal (if applicable) pH->Precipitated Suboptimal (if applicable)

References

Off-target effects of ADDA 5 hydrochloride in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ADDA 5 hydrochloride in cellular assays. Our goal is to help you address specific issues that may arise during your experiments and to clarify the compound's known mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as complex IV of the mitochondrial respiratory chain.[1][2] It has demonstrated high specificity for CcO.[2][3]

Q2: Is this compound known to have off-target effects?

Current research indicates that this compound is highly selective for its primary target, cytochrome c oxidase.[2][3] Studies have shown no significant inhibition of other mitochondrial complexes or various other enzymes, including xanthine oxidase (XO), catalase, lactate dehydrogenase (LDH), superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GR).[3]

Q3: I am observing unexpected cytotoxicity in my non-cancerous cell line. Is this an off-target effect?

While ADDA 5 has been reported to not display toxicity against non-cancer cells at therapeutic concentrations, several factors could contribute to unexpected cytotoxicity in your specific cellular model[2]:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is at a non-toxic level, typically below 0.1%.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to metabolic inhibitors. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Incorrect Dosage: Double-check your calculations and dilution series to ensure you are using the intended concentration of this compound.

  • Prolonged Exposure: Extended incubation times may lead to increased cytotoxicity. Consider optimizing the duration of your experiment.

Q4: My cell viability results are inconsistent. What could be the cause?

Inconsistent results in cell viability assays can stem from several common issues:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid variability in cell numbers across wells.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth and compound concentration. It is advisable to not use the outermost wells for experimental data points.

  • Reagent Preparation: Prepare fresh reagents and ensure the compound is fully dissolved in the solvent before diluting it in the culture medium.

  • Assay Incubation Time: The timing of the addition of viability reagents (like MTT or MTS) and the subsequent incubation period should be consistent across all plates and experiments.

Q5: How should I prepare and store this compound?

For optimal stability and performance, follow these storage and preparation guidelines:

  • Stock Solution: Prepare a concentrated stock solution in an appropriate solvent, such as DMSO.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1]

  • Working Solution: Prepare the final working solution by diluting the stock solution in your cell culture medium immediately before use.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
No observable effect on cell viability Incorrect concentration range (too low)Test a broader range of concentrations to establish a proper dose-response curve.
Resistant cell lineSome cell lines may be inherently resistant. Confirm the expression and activity of cytochrome c oxidase in your cell model.
Insufficient incubation timeIncrease the duration of compound exposure.
High background in viability assay Microbial contaminationRegularly check your cell cultures for contamination. Use fresh, sterile reagents.
Reagent issueEnsure your viability assay reagents are not expired and have been stored correctly.
High variability between replicate wells Uneven cell seedingEnsure you have a single-cell suspension and mix well before plating.
Pipetting errorsUse calibrated pipettes and be consistent with your pipetting technique.
Edge effects in the microplateAvoid using the outer wells for critical measurements. Fill them with sterile media or PBS to minimize evaporation from inner wells.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against its primary target in various models.

Target System IC50 / EC50
Cytochrome c Oxidase (CcO)Purified from human glioma18.93 µM[1]
Cytochrome c Oxidase (CcO)Purified from bovine heart31.82 µM[1]
Cytochrome c Oxidase (CcO)UTMZ glioma stem cells21.4 ± 3.9 µM[1]
Cytochrome c Oxidase (CcO)Jx22-derived glioma stem cells15.5 ± 2.8 µM[1]
Cell Growth (UTMZ cells)Cellular Assay8.17 µM[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the dose-dependent effect of this compound on cell proliferation and to calculate the IC50 value.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway of this compound

ADDA5_Pathway cluster_mitochondrion Mitochondrion ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Complex_IV Complex IV (CcO) Water H₂O Complex_IV->Water Cytochrome_c Cytochrome c Cytochrome_c->Complex_IV e⁻ transfer Oxygen O₂ Oxygen->Complex_IV ATP ATP ATP_Synthase->ATP Proliferation Cell Proliferation ATP->Proliferation Energy for ADDA5 This compound ADDA5->Complex_IV Inhibition ADDA5->Proliferation Inhibits

Caption: On-target pathway of this compound inhibiting Complex IV (CcO).

Experimental Workflow for Assessing ADDA 5 Effects

experimental_workflow start Start cell_culture 1. Cell Culture (Seed cells in 96-well plate) start->cell_culture treatment 2. Treatment (Add serial dilutions of ADDA 5) cell_culture->treatment incubation 3. Incubation (e.g., 48 hours) treatment->incubation viability_assay 4. Cell Viability Assay (e.g., MTT Assay) incubation->viability_assay data_analysis 5. Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating ADDA 5 cytotoxicity.

Troubleshooting Logic for Unexpected Cytotoxicity

troubleshooting_logic start Unexpected Cytotoxicity Observed check_solvent Is final solvent concentration <0.1%? start->check_solvent check_dose Are concentrations verified? check_solvent->check_dose Yes solvent_issue Potential Solvent Toxicity check_solvent->solvent_issue No check_cell_line Is the cell line known to be sensitive? check_dose->check_cell_line Yes dose_issue Potential Dosing Error check_dose->dose_issue No sensitivity_issue Cell Line Specific Sensitivity check_cell_line->sensitivity_issue Yes no_issue Re-evaluate experiment check_cell_line->no_issue No

References

Optimizing ADDA 5 hydrochloride dosage for animal studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADDA 5 hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV, the terminal enzyme of the mitochondrial respiratory chain.[1] By inhibiting CcO, this compound disrupts the electron transport chain, which can lead to a decrease in mitochondrial respiration and ATP production, and an increase in the generation of reactive oxygen species (ROS). This disruption of mitochondrial function can induce apoptosis (programmed cell death) in cancer cells.[2][3][4]

Q2: What is a recommended starting dosage for in vivo studies?

A reported effective dose in a mouse xenograft model of glioma is 8 mg/kg administered intraperitoneally (i.p.).[1] It is important to note that this is a single data point and the optimal dosage may vary depending on the animal model, disease type, and experimental goals. A dose-response study is recommended to determine the optimal dosage for your specific model.

Q3: What is the known toxicity profile of this compound?

In mice, no detectable toxicity has been reported at doses up to 80 mg/kg.[1] However, it is crucial to conduct thorough toxicity studies in your specific animal model. Researchers should closely monitor animals for any signs of adverse effects, such as weight loss, changes in behavior, or signs of distress.

Q4: How should I prepare this compound for in vivo administration?

This compound has limited solubility in aqueous solutions. A common method for preparing an injectable solution is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a vehicle suitable for injection, such as a mixture of PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1] For long-term storage, the stock solution in DMSO should be kept at -20°C or -80°C.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Precipitation of the compound during or after injection. - Poor solubility of this compound in the final vehicle.- The temperature of the vehicle or the animal is too low.- Ensure the final concentration of DMSO is as low as possible while maintaining solubility.- Consider using alternative vehicle formulations, such as those containing cyclodextrins.- Gently warm the solution before injection and ensure the animal's body temperature is normal.
Inconsistent or lack of efficacy in vivo. - Suboptimal dosage.- Inadequate drug exposure at the target site (poor pharmacokinetics).- Degradation of the compound.- Issues with the animal model.- Perform a dose-response study to determine the optimal dose.- Investigate different routes of administration (e.g., intravenous, oral gavage) to improve bioavailability.- Always prepare fresh solutions for injection.[1] Verify the stability of your compound under your experimental conditions.- Ensure the animal model is appropriate and that tumor engraftment (if applicable) is successful and consistent.
Observed toxicity or adverse effects in animals. - The dose is too high for the specific animal model or strain.- The vehicle is causing toxicity.- Off-target effects of the compound.- Reduce the dosage and perform a dose-escalation study to find the maximum tolerated dose (MTD).- Administer the vehicle alone to a control group to assess its toxicity.- Carefully monitor for specific signs of toxicity and consider conducting histopathological analysis of major organs.
High variability in experimental results. - Inconsistent dosing technique.- Biological variability among animals.- Differences in experimental conditions.- Ensure all personnel are properly trained in the chosen route of administration.- Increase the number of animals per group to improve statistical power.- Standardize all experimental procedures, including animal handling, housing conditions, and timing of treatments and measurements.

Data Summary

In Vitro Efficacy of this compound
Cell Line/TargetIC50 / EC50Reference
Purified CcO (human glioma)18.93 µM (IC50)[1]
Purified CcO (bovine heart)31.82 µM (IC50)[1]
UTMZ glioma cells (CcO activity)21.4 ± 3.9 µM (IC50)[1]
Jx22-derived GSCs (CcO activity)15.5 ± 2.8 µM (IC50)[1]
UTMZ glioma cells (growth inhibition)8.17 µM (EC50)[1]
In Vivo Data for this compound
Animal ModelDosageRoute of AdministrationKey FindingsReference
Mouse (glioma xenograft)8 mg/kgIntraperitoneal (i.p.)Significantly suppressed tumor growth.[1]
MouseUp to 80 mg/kgNot specifiedNo detectable toxicity.[1]

Experimental Protocols

Detailed Methodology for In Vivo Efficacy Study in a Mouse Glioma Model (Based on a published study[1])

  • Animal Model: Utilize an appropriate immunodeficient mouse strain for xenograft studies (e.g., nude or SCID mice).

  • Cell Implantation: Subcutaneously implant a suspension of human glioma cells (e.g., UTMZ) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor volume regularly using caliper measurements.

  • Treatment Groups: Randomize mice into treatment and control groups.

  • Drug Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of injection, dilute the stock solution in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve the desired final concentration (e.g., for an 8 mg/kg dose).[1]

  • Administration: Administer this compound or vehicle control to the respective groups via intraperitoneal injection at the predetermined dosing schedule.

  • Efficacy Assessment: Continue to monitor tumor volume throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for final volume/weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling_Pathway_of_CcO_Inhibition cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol ETC Electron Transport Chain (ETC) CcO Cytochrome c Oxidase (Complex IV) ETC->CcO Electron Flow ATP ATP Synthesis ↓ CcO->ATP Drives ROS Reactive Oxygen Species (ROS) ↑ CcO->ROS Leads to ADDA5 This compound ADDA5->CcO Inhibits CytoC Cytochrome c Release ROS->CytoC Promotes Apoptosis Apoptosis Caspases Caspase Activation Caspases->Apoptosis Executes CytoC->Caspases Activates

Caption: Signaling pathway of this compound-mediated apoptosis.

Experimental_Workflow start Start: In Vivo Study animal_prep Animal Model Preparation (e.g., Tumor Implantation) start->animal_prep grouping Randomization into Treatment & Control Groups animal_prep->grouping drug_prep This compound Solution Preparation grouping->drug_prep administration Drug Administration (e.g., i.p. injection) drug_prep->administration monitoring Monitor Tumor Growth & Animal Health administration->monitoring endpoint Study Endpoint: Euthanasia & Tissue Collection monitoring->endpoint analysis Data Analysis (Tumor size, etc.) endpoint->analysis end End: Results analysis->end Troubleshooting_Logic start Inconsistent In Vivo Results? check_dose Is the dosage optimized? start->check_dose Yes check_solubility Is the compound fully dissolved? start->check_solubility No check_stability Is the compound stable? check_dose->check_stability Yes dose_response Action: Perform dose-response study check_dose->dose_response No check_solubility->check_dose Yes reformulate Action: Reformulate injection vehicle check_solubility->reformulate No check_model Is the animal model appropriate? check_stability->check_model Yes fresh_prep Action: Prepare fresh solutions daily check_stability->fresh_prep No validate_model Action: Validate animal model consistency check_model->validate_model No

References

Inconsistent results with ADDA 5 hydrochloride in proliferation assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ADDA 5 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in proliferation assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial electron transport chain.[1] Its primary mechanism of action is the inhibition of CcO, which plays a crucial role in cellular respiration and ATP production.[1] This inhibition can lead to a decrease in cell proliferation and viability, particularly in cells that are highly dependent on oxidative phosphorylation.[1]

Q2: What are the reported IC50 and EC50 values for this compound?

A2: The inhibitory and effective concentrations of this compound can vary depending on the cell type and the assay conditions. Below is a summary of reported values:

Parameter Target/Cell Line Value
IC50 Purified CcO (human glioma)18.93 µM[1]
IC50 Purified CcO (bovine heart)31.82 µM[1]
IC50 CcO activity in UTMZ GSCs21.4 ± 3.9 μM[1]
IC50 CcO activity in Jx22-derived GSCs15.5 ± 2.8 μM[1]
EC50 Growth inhibition in UTMZ cells8.17 µM[1]

Q3: Can this compound affect different proliferation assays (e.g., MTT, BrdU) differently?

A3: Yes, the mechanism of action of this compound can lead to different readouts depending on the proliferation assay used.

  • Metabolic Assays (MTT, XTT, WST-1): These assays measure cell viability by assessing metabolic activity, specifically the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[2] Since ADDA 5 directly inhibits the mitochondrial respiratory chain, it can significantly impact the results of these assays, which may not always correlate directly with the inhibition of cell division.[3][4] Inhibition of CcO can lead to an overestimation of cytotoxicity if the cells are still viable but have reduced metabolic activity.[3] Conversely, some studies have shown that inhibition of complex IV can, under certain conditions, increase the rate of formazan formation, potentially leading to an underestimation of cytotoxicity.[5]

  • DNA Synthesis Assays (BrdU, EdU): These assays measure the incorporation of nucleotide analogs into newly synthesized DNA during the S-phase of the cell cycle.[6] These methods are a more direct measure of cell proliferation (division) rather than metabolic activity. Therefore, results from BrdU or EdU assays may differ from those obtained with metabolic assays, providing a more direct assessment of the anti-proliferative effects of ADDA 5.

It is often recommended to use multiple assay types to get a comprehensive understanding of a compound's effect on both cell viability and proliferation.[6]

Q4: What are the potential off-target effects of this compound?

A4: While ADDA 5 has been shown to be specific for CcO with no significant inhibition of other mitochondrial complexes or several other enzymes at tested concentrations, the possibility of off-target effects, especially at higher concentrations, should not be disregarded.[7] Off-target effects are a common concern with small molecule inhibitors and can contribute to unexpected experimental outcomes.[8][9] If you observe unusual cellular responses that cannot be explained by CcO inhibition alone, consider investigating potential off-target activities.

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in proliferation assays.

  • Possible Cause 1: Compound Precipitation. this compound, being a hydrophobic compound, may precipitate when diluted into aqueous cell culture media.[10] This can lead to an inaccurate final concentration in your experiment.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the media for any signs of precipitation after adding this compound.

      • Solubilization Technique: When preparing working solutions, add the DMSO stock solution to the pre-warmed medium dropwise while gently vortexing to ensure rapid dispersion.[11]

      • Final DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (typically ≤ 0.5%).[10]

      • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If precipitation is an issue, consider reducing the serum concentration if your cell line can tolerate it.[11]

  • Possible Cause 2: Compound Instability. Like many chemical compounds, this compound may degrade over time, especially when in solution.

    • Troubleshooting Steps:

      • Fresh Solutions: Prepare fresh working solutions of this compound for each experiment from a frozen stock.

      • Proper Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[1]

  • Possible Cause 3: Cell Density and Growth Phase. The sensitivity of cells to a compound can vary depending on their density and growth phase.

    • Troubleshooting Steps:

      • Optimal Seeding Density: Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the experiment.

      • Consistent Plating: Ensure uniform cell plating across all wells of your microplate.

Issue 2: Discrepancy between MTT/XTT and BrdU/EdU assay results.

  • Possible Cause: Differential effects on metabolic activity versus cell division. As discussed in the FAQs, this compound's primary target is a key component of cellular respiration. This can lead to a rapid decrease in metabolic activity (measured by MTT/XTT) that may not immediately translate to a halt in cell division (measured by BrdU/EdU).

    • Troubleshooting Steps:

      • Time-Course Experiment: Perform a time-course experiment to observe the effects of this compound over different incubation periods. This can help to distinguish between early metabolic effects and later anti-proliferative effects.

      • Complementary Assays: Use a secondary assay that measures a different cellular parameter, such as apoptosis (e.g., caspase activity assay) or cell death (e.g., trypan blue exclusion), to gain a more complete picture of the cellular response.

Issue 3: High background or low signal-to-noise ratio in the assay.

  • Possible Cause: Interference with Assay Reagents. Components in the cell culture medium or the compound itself might interfere with the assay chemistry.

    • Troubleshooting Steps:

      • Control Wells: Include appropriate controls in your experiment:

        • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the compound-treated cells.

        • Media Blank: Wells containing only cell culture medium and the assay reagent to measure background absorbance.

        • Compound Blank: Wells containing medium, the compound at the highest concentration, and the assay reagent to check for direct chemical reactions.

Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings and calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for a specific period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.

  • Fixation and Denaturation: Fix the cells and denature the DNA using the reagents provided in the BrdU assay kit. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Substrate Addition: Add the enzyme substrate, which will be converted into a colored product.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle-treated control.

Visualizations

Signaling Pathway Downstream of CcO Inhibition by ADDA 5

G cluster_0 Mitochondrion cluster_1 Cellular Response ADDA5 ADDA 5 hydrochloride CcO Cytochrome c Oxidase (Complex IV) ADDA5->CcO Inhibits O2 O2 CcO->O2 Reduces ATP_Synthase ATP Synthase (Complex V) CcO->ATP_Synthase Reduced Proton Pumping ROS Increased ROS Production CcO->ROS Leads to ETC Electron Transport Chain ETC->CcO H2O H2O ATP ATP Production ATP_Synthase->ATP Decreased Proliferation Cell Proliferation ATP->Proliferation Required for Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induces Apoptosis->Proliferation Inhibits

Caption: Inhibition of Cytochrome c Oxidase by ADDA 5 and its downstream cellular effects.

Troubleshooting Logic for Inconsistent Proliferation Assay Results

G Start Inconsistent Results with ADDA 5 Proliferation Assay Check_Precipitation Check for Compound Precipitation in Media Start->Check_Precipitation Check_Compound_Stability Verify Compound Stability Check_Precipitation->Check_Compound_Stability No Precipitation_Yes Precipitation Observed Check_Precipitation->Precipitation_Yes Yes Optimize_Cell_Conditions Optimize Cell Seeding Density & Growth Phase Check_Compound_Stability->Optimize_Cell_Conditions No Stability_Issue Suspect Degradation Check_Compound_Stability->Stability_Issue Yes Compare_Assays Compare Results with a Different Assay Type (e.g., BrdU vs. MTT) Optimize_Cell_Conditions->Compare_Assays No Cell_Issue Suboptimal Cell Conditions Optimize_Cell_Conditions->Cell_Issue Yes Run_Controls Review and Run Comprehensive Controls Compare_Assays->Run_Controls No Assay_Discrepancy Discrepancy Found Compare_Assays->Assay_Discrepancy Yes Control_Issue Control Problems Identified Run_Controls->Control_Issue Yes Solution_Precipitation Improve Solubilization: - Dropwise addition to warm media - Check final DMSO concentration Precipitation_Yes->Solution_Precipitation Solution_Stability Use Freshly Prepared Solutions from Aliquoted -80°C Stock Stability_Issue->Solution_Stability Solution_Cell Re-standardize Seeding Density and Ensure Exponential Growth Cell_Issue->Solution_Cell Solution_Assay Analyze Differential Effects: Metabolic vs. Proliferative - Consider time-course study Assay_Discrepancy->Solution_Assay Solution_Control Re-run with Vehicle, Media Blank, and Compound Blank Controls Control_Issue->Solution_Control

Caption: A logical workflow for troubleshooting inconsistent results in proliferation assays with ADDA 5.

References

Technical Support Center: ADDA 5 Hydrochloride in Cytochrome c Oxidase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using ADDA 5 hydrochloride in cytochrome c oxidase (CcO) activity assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My known concentration of this compound is showing lower than expected inhibition of cytochrome c oxidase. What are the possible causes?

A1: Several factors could contribute to lower-than-expected inhibition:

  • Compound Stability and Storage: this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.[1] Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution after preparation.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

  • Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations. Ensure the compound is fully dissolved in the assay buffer. Sonication or gentle heating may aid dissolution.[1] The choice of solvent is also critical; DMSO is commonly used for initial stock preparation.[1]

  • Assay Conditions: The IC50 value of ADDA 5 can vary depending on the source of the cytochrome c oxidase. For example, the IC50 is 18.93 µM for purified CcO from human glioma and 31.82 µM for bovine heart CcO.[1] Ensure your assay conditions (e.g., enzyme concentration, substrate concentration, pH, temperature) are consistent and optimal for your specific enzyme source.

  • Incorrect Dilution: Double-check all dilution calculations for your this compound stock and working solutions to ensure the final concentration in the assay is accurate.

Q2: I am observing inconsistent results (high variability) between replicate wells treated with this compound. What could be the reason?

A2: High variability can stem from several sources:

  • Incomplete Mixing: Ensure thorough mixing of this compound in the assay buffer and after its addition to the reaction mixture.

  • Precipitation: As mentioned above, this compound might precipitate, leading to inconsistent concentrations across wells. Visually inspect your solutions for any signs of precipitation.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of the inhibitor, enzyme, and substrate.

  • Edge Effects in Microplates: If using a 96-well plate format, be mindful of "edge effects" where wells on the perimeter of the plate can have different evaporation rates and temperature profiles. It is good practice to not use the outer wells for critical samples or to fill them with buffer to maintain a humid environment.

Q3: I am seeing a complete loss of enzyme activity even at very low concentrations of this compound. Is this expected?

A3: While ADDA 5 is a potent inhibitor, a complete loss of activity at very low (e.g., picomolar or nanomolar) concentrations is not typical based on its reported IC50 values in the micromolar range.[1][2] Consider the following:

  • Concentration Calculation Error: Verify your stock solution concentration and dilution calculations. A simple decimal error can lead to significantly higher-than-intended concentrations.

  • Contamination: Your this compound stock or assay reagents could be contaminated with a more potent, non-specific inhibitor.

  • Enzyme Instability: The cytochrome c oxidase enzyme itself may be unstable under your assay conditions, leading to a loss of activity that is incorrectly attributed to the inhibitor. Run a control with the enzyme and vehicle (e.g., DMSO) but without ADDA 5 to check for enzyme stability over the course of the assay.

Q4: Can I use this compound to inhibit cytochrome c oxidase in whole cells or isolated mitochondria?

A4: Yes, ADDA 5 has been shown to be effective in cellular assays, inhibiting the proliferation of glioma cells and blocking neurosphere formation in glioma stem cells.[3][4] It has also been used in experiments with isolated mitochondria.[5] When working with whole cells or mitochondria, consider the following:

  • Membrane Permeability: Ensure your experimental design accounts for the time needed for ADDA 5 to penetrate the cell and mitochondrial membranes to reach its target.

  • Off-Target Effects: While ADDA 5 is reported to be specific for CcO with no inhibition of other mitochondrial complexes, it is always good practice to include appropriate controls to rule out potential off-target effects in your specific cell type or experimental system.[3]

Quantitative Data Summary

ParameterValueSource Organism/Cell LineReference
IC50 18.93 µMPurified Cytochrome c Oxidase (Human Glioma)[1][2]
IC50 31.82 µMPurified Cytochrome c Oxidase (Bovine Heart)[1]
IC50 21.4 ± 3.9 µMUTMZ Glioma Stem Cells[1]
IC50 15.5 ± 2.8 µMJx22-derived Glioma Stem Cells[1]
EC50 8.17 µMUTMZ Cells (Growth Inhibition)[1]
Mechanism of Action Partial Non-competitive InhibitorN/A[1][3]
Ki 16.73 ± 0.20 µMCytochrome c Oxidase[6]

Experimental Protocols

Protocol for Cytochrome c Oxidase Activity Assay

This colorimetric assay is based on monitoring the decrease in absorbance at 550 nm as ferrocytochrome c is oxidized to ferricytochrome c by cytochrome c oxidase.[7]

Materials:

  • This compound

  • DMSO

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl)[8]

  • Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 250 mM sucrose)[8]

  • Cytochrome c from equine heart

  • Dithiothreitol (DTT)

  • Isolated mitochondria or purified cytochrome c oxidase

  • Spectrophotometer (cuvette-based or microplate reader)

Procedure:

  • Preparation of Reduced Cytochrome c (Ferrocytochrome c):

    • Prepare a stock solution of cytochrome c (e.g., 10 mg/mL in water).

    • To reduce the cytochrome c, add a reducing agent such as DTT to a final concentration of 0.5 mM.

    • Incubate at room temperature for 15-20 minutes. The solution's color should change from dark orange-red to a paler purple-red.[8][9]

    • Confirm reduction by measuring the absorbance ratio at 550 nm and 565 nm. A ratio of 10-20 indicates efficient reduction.[7][8]

  • Preparation of this compound Working Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in the appropriate assay buffer to achieve the desired final concentrations for the inhibition curve.

  • Assay Protocol (Cuvette-based):

    • Set the spectrophotometer to read absorbance at 550 nm in kinetic mode.

    • In a 1 mL cuvette, add the assay buffer and the desired amount of enzyme (isolated mitochondria or purified CcO).

    • Add the desired volume of the this compound working solution or vehicle (DMSO) for the control. Mix gently by inversion.

    • Initiate the reaction by adding a known amount of the reduced cytochrome c substrate solution (e.g., 50 µL).

    • Immediately start recording the decrease in absorbance at 550 nm over time (e.g., every 5-10 seconds for 1-2 minutes). The reaction is often biphasic, with a fast initial rate.[7]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA550/min) from the linear portion of the curve.

    • Determine the specific activity of cytochrome c oxidase.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow prep_reagents Reagent Preparation (Buffer, Reduced Cytochrome c) assay_setup Assay Setup (Add Buffer, Enzyme, Inhibitor/Vehicle) prep_reagents->assay_setup prep_inhibitor Prepare ADDA 5 HCl Working Solutions prep_inhibitor->assay_setup prep_enzyme Prepare Enzyme Sample (Isolated Mitochondria or Purified CcO) prep_enzyme->assay_setup initiate_reaction Initiate Reaction (Add Reduced Cytochrome c) assay_setup->initiate_reaction measure_absorbance Measure Absorbance at 550 nm (Kinetic Mode) initiate_reaction->measure_absorbance data_analysis Data Analysis (Calculate Rate, % Inhibition, IC50) measure_absorbance->data_analysis

Caption: Experimental workflow for a cytochrome c oxidase activity assay.

signaling_pathway electron_source Electron Donors (NADH, FADH2) etc Electron Transport Chain (Complexes I, II, III) electron_source->etc e- cytochrome_c Reduced Cytochrome c etc->cytochrome_c e- cco Cytochrome c Oxidase (Complex IV) cytochrome_c->cco e- water Water (H2O) cco->water 4e- + 4H+ oxygen Oxygen (O2) oxygen->cco adda5 This compound adda5->cco Non-competitive Inhibition

Caption: Mechanism of this compound inhibition of cytochrome c oxidase.

References

Impact of serum concentration on ADDA 5 hydrochloride efficacy.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ADDA 5 hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of serum concentration on the compound's efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a partial and non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial electron transport chain.[1] It has demonstrated specificity for CcO with no significant inhibition of other mitochondrial complexes or related enzymes.[2] By inhibiting CcO, this compound disrupts cellular respiration, leading to a dose-dependent inhibition of proliferation in various cancer cells, including chemoresistant glioma cells.[1]

Q2: How does serum concentration in cell culture media affect the efficacy of this compound?

A2: The concentration of serum, such as Fetal Bovine Serum (FBS), in cell culture media can significantly impact the in vitro efficacy of this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule drugs. This binding sequesters the drug, reducing the concentration of the free, unbound compound that is available to enter the cells and interact with its target, cytochrome c oxidase. Consequently, a higher serum concentration can lead to an increased IC50 value, suggesting a decrease in the apparent potency of the drug.

Q3: What are the reported IC50 values for this compound?

A3: The IC50 values for this compound can vary depending on the experimental system. For purified cytochrome c oxidase, IC50 values of 18.93 µM (from human glioma) and 31.82 µM (from bovine heart) have been reported.[1] In cell-based assays, the IC50 for inhibiting CcO activity in UTMZ and Jx22-derived glioma stem cells were 21.4 ± 3.9 µM and 15.5 ± 2.8 µM, respectively.[1] It is crucial to determine the IC50 value under your specific experimental conditions.

Q4: How should I prepare and store this compound?

A4: For long-term storage, it is recommended to store the solid form of this compound at -20°C for up to one month or -80°C for up to six months, kept sealed and away from moisture.[1] Stock solutions can be prepared in a solvent like DMSO. Once prepared, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.[1] For in vivo experiments, it is often recommended to prepare the working solution fresh on the same day of use.[1]

Troubleshooting Guide

Problem 1: High variability in IC50 values for this compound between experiments.

  • Possible Cause 1: Inconsistent Serum Concentration.

    • Explanation: As detailed in the FAQs, variations in the percentage or even the batch of serum can significantly alter the concentration of free this compound available to the cells, leading to inconsistent IC50 values.

    • Solution:

      • Standardize and maintain a consistent percentage of serum across all related experiments.

      • Use the same batch of serum for a complete set of experiments to minimize lot-to-lot variability.

      • Record the serum percentage and batch number in your experimental notes.

      • Consider performing a serum-shift assay to quantify the impact of serum on your specific cell line (see Experimental Protocols).

  • Possible Cause 2: Variable Cell Seeding Density.

    • Explanation: The number of cells seeded per well can affect the drug-to-cell ratio and influence the apparent IC50 value. Inconsistent cell densities can lead to variability in results.

    • Solution: Optimize and strictly standardize the cell seeding density for each cell line used. Ensure a consistent cell number is plated for all IC50 determinations.

  • Possible Cause 3: Inconsistent Drug Incubation Time.

    • Explanation: The duration of exposure to this compound will impact its effect on cell viability. Variations in the incubation period will lead to inconsistent results.

    • Solution: Use a consistent and clearly defined drug incubation time for all experiments.

Problem 2: The observed potency of this compound is lower than expected (high IC50 value).

  • Possible Cause 1: High Serum Concentration in Media.

    • Explanation: A high percentage of serum (e.g., 15-20% FBS) can lead to significant protein binding, reducing the free fraction of this compound and thus its apparent potency.

    • Solution:

      • Test a range of lower serum concentrations (e.g., 2%, 5%, 10%) to determine the sensitivity of your assay to serum effects.

      • If your cell line can tolerate it, consider using serum-free or low-serum media for a defined period during the drug incubation.

      • Perform a plasma protein binding assay to determine the fraction of unbound drug (see Experimental Protocols).

  • Possible Cause 2: Cell Line Resistance.

    • Explanation: The selected cell line may have intrinsic resistance to the effects of cytochrome c oxidase inhibition.

    • Solution:

      • Verify the sensitivity of your cell line to another known CcO inhibitor as a positive control.

      • Ensure your cell line has not been in continuous culture for an extended period, which can lead to phenotypic drift. Use low-passage number cells for experiments.

  • Possible Cause 3: Compound Degradation.

    • Explanation: Improper storage or handling of this compound stock solutions could lead to degradation of the compound.

    • Solution: Prepare fresh dilutions of this compound from a properly stored, aliquoted stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution.[1]

Data Presentation

Table 1: Hypothetical Impact of Serum Concentration on this compound IC50 in U-87 MG Cells

(Note: The following data is for illustrative purposes to demonstrate the potential effect of serum and is not based on published experimental results for this compound.)

Fetal Bovine Serum (FBS) Concentration (%)IC50 (µM)Standard Deviation (µM)Fold Change in IC50 (vs. 0% FBS)
012.51.81.0
2.518.72.51.5
5.029.83.12.4
10.055.25.44.4
15.088.19.27.0

Table 2: Hypothetical Serum Protein Binding Data for this compound

(Note: The following data is for illustrative purposes.)

SpeciesMatrixProtein Concentration% Bound% Unbound (Free Fraction)
HumanSerumNormal92.47.6
RatSerumNormal88.111.9
MouseSerumNormal85.314.7
BovineSerumNormal90.59.5

Experimental Protocols

Protocol 1: Determining the Effect of Serum Concentration on this compound IC50 (Serum-Shift Assay)

  • Cell Seeding: Plate your cells of interest (e.g., U-87 MG glioma cells) in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Media Preparation: Prepare complete growth media with varying concentrations of FBS (e.g., 0%, 2.5%, 5%, 10%, and 15%).

  • Compound Dilution: Prepare a serial dilution of this compound in each of the prepared media concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and varying serum levels. Include vehicle controls for each serum concentration.

  • Incubation: Incubate the plates for a standardized period (e.g., 72 hours) under normal cell culture conditions (37°C, 5% CO2).

  • Viability Assay: After incubation, assess cell viability using a suitable method, such as an MTS or a resazurin-based assay.

  • Data Analysis:

    • Normalize the data to the respective vehicle control for each serum concentration.

    • Plot the normalized viability against the log of this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each serum concentration.

Protocol 2: Equilibrium Dialysis for Serum Protein Binding Assessment

  • Apparatus Setup: Use a rapid equilibrium dialysis (RED) device or a similar system with a semi-permeable membrane (e.g., 8 kDa MWCO).

  • Compound Preparation: Prepare a solution of this compound in serum (e.g., human serum) at a known concentration (e.g., 10 µM).

  • Dialysis Setup:

    • Add the serum-drug mixture to the sample chamber of the dialysis device.

    • Add an equal volume of protein-free buffer (e.g., PBS, pH 7.4) to the buffer chamber.

  • Equilibration: Incubate the device at 37°C on a shaking platform for a sufficient time to reach equilibrium (e.g., 4-6 hours).

  • Sampling: After incubation, carefully collect samples from both the serum and the buffer chambers.

  • Analysis:

    • Determine the concentration of this compound in both the serum and buffer samples using a sensitive analytical method like LC-MS/MS.

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation:

    • Calculate the fraction unbound (fu) as: fu = [Concentration in Buffer] / [Concentration in Serum]

    • Calculate the percentage bound as: % Bound = (1 - fu) * 100

Visualizations

Signaling_Pathway cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex_I Complex_III Complex_III Complex_I->Complex_III e- Cytochrome_c Cytochrome_c Complex_III->Cytochrome_c e- Complex_II Complex_II Complex_II->Complex_III e- Complex_IV Complex IV (Cytochrome c Oxidase) Cytochrome_c->Complex_IV e- Oxygen Oxygen Complex_IV->Oxygen e- ATP_Production ATP_Production Complex_IV->ATP_Production Drives ADDA5 ADDA5 ADDA5->Complex_IV Inhibition

Caption: Mechanism of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Media Prepare Media with Varying Serum % Prep_Drug Prepare ADDA 5 Serial Dilutions Seed_Cells Seed Cells in 96-well Plate Add_Treatment Treat Cells Seed_Cells->Add_Treatment Incubate Incubate (e.g., 72h) Add_Treatment->Incubate Viability_Assay Perform Viability Assay Incubate->Viability_Assay Normalize_Data Normalize to Controls Viability_Assay->Normalize_Data Plot_Curves Plot Dose-Response Curves Normalize_Data->Plot_Curves Calculate_IC50 Calculate IC50 Values Plot_Curves->Calculate_IC50

Caption: Workflow for Serum-Shift IC50 Assay.

Troubleshooting_Guide Start Issue: High IC50 Variability Check_Serum Was Serum % and Batch Consistent? Start->Check_Serum Standardize_Serum Action: Standardize Serum Source and Concentration Check_Serum->Standardize_Serum No Check_Density Was Cell Seeding Density Consistent? Check_Serum->Check_Density Yes Standardize_Serum->Check_Density Standardize_Density Action: Standardize Cell Seeding Protocol Check_Density->Standardize_Density No Check_Time Was Incubation Time Consistent? Check_Density->Check_Time Yes Standardize_Density->Check_Time Standardize_Time Action: Standardize Incubation Period Check_Time->Standardize_Time No End Variability Reduced Check_Time->End Yes Standardize_Time->End

Caption: Troubleshooting Logic for IC50 Variability.

References

Technical Support Center: ADDA 5 Hydrochloride and Cytochrome c Oxidase (CcO) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using ADDA 5 hydrochloride to inhibit Cytochrome c Oxidase (CcO) activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound on CcO?

Q2: What is the expected IC50 value for this compound against CcO?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the source of the CcO enzyme and the specific experimental conditions. Published values are in the micromolar range.

Enzyme SourceReported IC50 (µM)
Purified CcO from human glioma18.93[1][4]
Purified CcO from bovine heart31.82[1]
UTMZ glioma stem cells21.4 ± 3.9[1]
Jx22-derived glioma stem cells15.5 ± 2.8[1]

Q3: How should I prepare and store this compound?

Proper preparation and storage are critical for the activity of this compound.

  • Solubility: this compound can be dissolved in DMSO to make a stock solution[1]. For aqueous buffers, co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to achieve the desired concentration and prevent precipitation[1]. If you observe precipitation, gentle heating or sonication can aid dissolution[1].

  • Storage: Store the solid compound and stock solutions under the recommended conditions to prevent degradation. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months[1]. Avoid repeated freeze-thaw cycles by aliquoting the stock solution[1]. For in vivo experiments, it is best to prepare the working solution fresh on the day of use[1].

Troubleshooting Guide: Why is my this compound not inhibiting CcO activity?

If you are not observing the expected inhibition of CcO activity with this compound, consider the following potential issues and troubleshooting steps.

Problem 1: Suboptimal this compound Preparation or Handling
Potential Cause Troubleshooting Steps
Incorrect concentration: Calculation errors or inaccurate weighing of the compound.Double-check all calculations for dilutions. Ensure your balance is properly calibrated.
Precipitation: The compound may have precipitated out of solution, especially in aqueous buffers.Visually inspect your solutions for any precipitate. If observed, try preparing a fresh solution, potentially using a different solvent system or gentle warming/sonication as described in the solubility protocols[1].
Degradation: Improper storage may have led to the degradation of the compound.Ensure that the compound and its solutions have been stored according to the manufacturer's recommendations (typically -20°C or -80°C)[1]. Avoid repeated freeze-thaw cycles[1]. If in doubt, use a fresh vial of the compound.
Problem 2: Issues with the Cytochrome c Oxidase (CcO) Assay Protocol
Potential Cause Troubleshooting Steps
Incorrect assay conditions: pH, temperature, or buffer composition may not be optimal for CcO activity or ADDA 5 inhibition.Review established protocols for CcO activity assays and ensure your experimental conditions are within the recommended ranges[5][6][7][8].
Substrate quality: The cytochrome c substrate may be oxidized or of poor quality.Ensure your cytochrome c is properly reduced before use. The ratio of absorbance at 550 nm to 565 nm should be between 10 and 20 for fully reduced cytochrome c[5][7][8].
Enzyme activity: The basal activity of your CcO preparation may be too low or too high.Test different concentrations of your enzyme preparation to ensure the reaction is within the linear range of the assay[7][8].
Assay kinetics: The reaction rate of CcO is biphasic, with a fast initial burst followed by a slower rate[5][6][8].Ensure you are measuring the initial reaction rate, typically within the first 45-60 seconds, as this is where the most significant change occurs[5][8].
Problem 3: Misinterpretation of Results
Potential Cause Troubleshooting Steps
Partial Inhibition: As a partial inhibitor, ADDA 5 will not completely abolish CcO activity, even at saturating concentrations.Do not expect 100% inhibition. Your dose-response curve should plateau at a level of partial inhibition.
Non-Competitive Inhibition: You may be trying to overcome the inhibition by increasing the substrate concentration.Remember that for a non-competitive inhibitor, increasing the substrate (cytochrome c) concentration will not reverse the inhibition[2][3].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the compound in DMSO. For example, for 1 mg of this compound (MW: 406.0 g/mol ), add 246.3 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cytochrome c Oxidase (CcO) Activity Assay

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Purified mitochondria or CcO enzyme preparation

  • Assay Buffer (e.g., 10 mM Tris-HCl, 120 mM KCl, pH 7.4)

  • Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, pH 7.4)

  • Cytochrome c (from bovine or equine heart)

  • Dithiothreitol (DTT)

  • Spectrophotometer or plate reader capable of measuring absorbance at 550 nm in kinetic mode.

Procedure:

  • Preparation of Reduced Cytochrome c:

    • Prepare a 1 mM solution of cytochrome c in Assay Buffer.

    • Add DTT to a final concentration of 0.5-1 mM to reduce the cytochrome c.

    • Incubate at room temperature for 10-15 minutes. The solution should change color from reddish-brown to a lighter pinkish-red.

    • Confirm reduction by measuring the A550/A565 ratio, which should be between 10 and 20[5][7][8].

  • Assay Setup:

    • Set the spectrophotometer to read absorbance at 550 nm in kinetic mode at a constant temperature (e.g., 25°C or 30°C).

    • Prepare a reaction mixture in a cuvette or 96-well plate containing Assay Buffer and your CcO enzyme preparation (diluted in Enzyme Dilution Buffer).

    • Prepare a range of this compound dilutions from your stock solution. Be sure to include a vehicle control (DMSO only). Add the desired concentration of this compound or vehicle to the reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes).

  • Initiation and Measurement:

    • Initiate the reaction by adding the reduced cytochrome c solution to the reaction mixture.

    • Immediately start recording the decrease in absorbance at 550 nm every 5-10 seconds for 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (ΔA550/min) from the initial linear portion of the curve.

    • Plot the percentage of CcO activity relative to the vehicle control against the concentration of this compound to determine the IC50 value.

Visualizations

Signaling Pathway: Inhibition of CcO by ADDA 5

G cluster_0 Mitochondrial Inner Membrane CcO Cytochrome c Oxidase (CcO) CytC_ox Oxidized Cytochrome c CcO->CytC_ox CytC_red Reduced Cytochrome c CytC_red->CcO e- ADDA5 This compound AllostericSite Allosteric Site ADDA5->AllostericSite Binds to AllostericSite->CcO Inhibits

Caption: Non-competitive inhibition of CcO by this compound.

Experimental Workflow: CcO Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare ADDA 5 Dilutions D Pre-incubate CcO with ADDA 5 A->D B Prepare Reduced Cytochrome c E Initiate reaction with Cytochrome c B->E C Prepare CcO Enzyme C->D D->E F Measure A550 kinetically E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Workflow for determining the IC50 of ADDA 5 against CcO.

Logical Relationship: Troubleshooting Flowchart

G Start No CcO Inhibition Observed Check_Compound Verify ADDA 5 Preparation (Solubility, Storage, Concentration) Start->Check_Compound Check_Assay Review CcO Assay Protocol (Substrate, Enzyme, Kinetics) Check_Compound->Check_Assay Compound OK Problem_Solved Problem Resolved Check_Compound->Problem_Solved Issue Found & Fixed Check_Interpretation Re-evaluate Data Interpretation (Partial, Non-competitive) Check_Assay->Check_Interpretation Assay OK Check_Assay->Problem_Solved Issue Found & Fixed Check_Interpretation->Problem_Solved Misinterpretation Corrected Consult_Support Consult Further Technical Support Check_Interpretation->Consult_Support Still Unresolved

Caption: A logical approach to troubleshooting failed CcO inhibition experiments.

References

Best practices for handling and storing ADDA 5 hydrochloride.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling, storing, and utilizing ADDA 5 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV, the terminal enzyme of the mitochondrial respiratory chain.[1] It has been identified as a potential therapeutic agent in cancer research, particularly for chemoresistant gliomas, by targeting cellular metabolism.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term storage of stock solutions, -80°C is recommended for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1] It is important to store the compound in a sealed container, away from moisture.[1]

Q3: How should I prepare stock solutions of this compound?

A3: The choice of solvent depends on the experimental requirements. This compound is soluble in DMSO and water.[1] For in vitro studies, a stock solution can be prepared in DMSO. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use.[1]

Q4: Is this compound specific to cytochrome c oxidase?

A4: Studies have shown that this compound demonstrates specificity for cytochrome c oxidase, with no significant inhibition of other mitochondrial complexes or other tested enzymes.

Handling and Safety

Personal Protective Equipment (PPE):

When handling this compound, it is essential to use appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Wear chemically resistant gloves.

  • Lab Coat: A standard laboratory coat should be worn.

  • Eye Protection: Use safety glasses or goggles to protect from splashes.

Handling Precautions:

  • Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Avoid inhalation of the powder. Handle in a well-ventilated area or under a fume hood.

  • Do not eat, drink, or smoke while handling the compound.

  • Wash hands thoroughly after handling.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C₂₄H₃₆ClNO₂[2]
Molecular Weight 406.0 g/mol [2]
Purity >98%[3]
IC₅₀ (purified CcO from human glioma) 18.93 µM[1]
IC₅₀ (purified CcO from bovine heart) 31.82 µM[1]
Solubility in DMSO 65 mg/mL (160.10 mM) (ultrasonic may be needed)[1]
Solubility in Water 2 mg/mL (4.93 mM) (ultrasonic and warming to 60°C may be needed)[1]
Storage ConditionDuration
-80°C 6 months
-20°C 1 month

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.06 mg of this compound (MW = 406.0 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution. The DMSO used should be newly opened as it is hygroscopic, and water content can affect solubility.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1]

In Vitro Cell-Based Assay to Determine IC₅₀
  • Cell Seeding: Seed the cells of interest (e.g., glioma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in the appropriate cell culture medium. The final DMSO concentration in the wells should be kept constant and low (typically <0.5%) to avoid solvent toxicity.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Viability Assay: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model to calculate the IC₅₀ value.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound precipitation in aqueous solution Low aqueous solubility of this compound.For in vitro assays, ensure the final DMSO concentration is sufficient to maintain solubility. For in vivo preparations, consider using co-solvents such as PEG300 and Tween-80.[1] Freshly prepare aqueous solutions on the day of use.[1]
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the compound is stored at the correct temperature and protected from moisture.[1] Avoid repeated freeze-thaw cycles by aliquoting stock solutions.[1] Always use freshly prepared working solutions for experiments.[1]
Inaccurate concentration of the stock solution.Calibrate the balance before weighing the compound. Use high-purity, anhydrous DMSO for preparing the stock solution.
Low or no inhibitory activity observed Incorrect experimental setup.Verify the cell line's sensitivity to metabolic inhibitors. Ensure the correct concentration range of this compound is being tested. Check the incubation time to allow for sufficient drug-target interaction.
Inactive compound.Purchase the compound from a reputable supplier and check the certificate of analysis for purity. Ensure proper storage conditions have been maintained.
Cell toxicity observed in control group High concentration of DMSO.Keep the final DMSO concentration in the cell culture medium below 0.5%. Prepare a vehicle control with the same DMSO concentration as the highest drug concentration.

Visualizations

ADDA5_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ProtonPumping ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- p1 H+ ComplexI->p1 H+ pumping ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- p2 H+ ComplexIII->p2 H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O₂ ComplexIV->O2 e- H2O H₂O ComplexIV->H2O p3 H+ ComplexIV->p3 H+ pumping ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP ATP Synthesis p3->ATP_Synthase Proton Motive Force ADDA5 This compound ADDA5->ComplexIV Inhibits caption Mechanism of this compound Action Experimental_Workflow start Start prep_stock Prepare ADDA 5 HCl Stock Solution (DMSO) start->prep_stock seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with Serial Dilutions of ADDA 5 HCl prep_stock->treat_cells seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay analyze_data Analyze Data and Calculate IC50 viability_assay->analyze_data end End analyze_data->end caption In Vitro IC50 Determination Workflow Troubleshooting_Logic start Inconsistent Results? check_storage Check Storage Conditions start->check_storage Yes check_prep Review Solution Preparation start->check_prep Yes check_assay Verify Assay Protocol start->check_assay Yes solution_degraded Degraded Compound check_storage->solution_degraded solution_concentration Incorrect Concentration check_prep->solution_concentration solution_protocol Protocol Error check_assay->solution_protocol end Address Issue & Repeat caption Troubleshooting Logic Flowchart

References

Validation & Comparative

ADDA 5 Hydrochloride: A Comparative Guide to Cytochrome c Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ADDA 5 hydrochloride with other inhibitors of mitochondrial cytochrome c oxidase (CcO), the terminal enzyme of the electron transport chain. The information presented is intended to support research and drug development efforts targeting cellular metabolism.

Introduction to Cytochrome c Oxidase (CcO)

Cytochrome c oxidase, also known as Complex IV, is a critical component of the mitochondrial respiratory chain.[1] It plays a pivotal role in cellular energy production by catalyzing the transfer of electrons from cytochrome c to molecular oxygen, a process coupled to the pumping of protons across the inner mitochondrial membrane. This action generates the electrochemical gradient necessary for ATP synthesis.[2][3] Given its central role in metabolism, CcO has emerged as a significant therapeutic target, particularly in oncology, as its inhibition can selectively induce apoptosis in cancer cells with high metabolic rates.[1]

Comparative Analysis of CcO and Other Mitochondrial Inhibitors

This compound is a partial non-competitive inhibitor of CcO.[4] Its efficacy is compared here with other well-known inhibitors of CcO and other complexes of the mitochondrial electron transport chain.

InhibitorTarget ComplexMechanism of ActionIC50 Value(s)Source Organism/Cell Type
This compound Complex IV (CcO) Partial non-competitive 18.93 µM Human glioma (purified CcO) [4]
31.82 µM Bovine heart (purified CcO) [4]
15.5 - 21.4 µM Glioma stem cells [4]
Potassium Cyanide (KCN)Complex IV (CcO)Non-competitive~10-50 µM (cellular respiration)General
Carbon Monoxide (CO)Complex IV (CcO)Competitive with O2Inhibition observed at 50-500 ppmHuman mitochondria[5]
MelatoninComplex IV (CcO) & othersIndirect, antioxidantNeuroprotective effects observedCellular models of ischemia[6][7]
RotenoneComplex IInhibits NADH dehydrogenase1.7 - 2.2 µMGeneral mitochondrial preparations[8]
Antimycin AComplex IIIInhibits ubiquinol-cytochrome c reductase38 nMIsolated rat liver mitochondria[9]
OligomycinComplex V (ATP Synthase)Inhibits F0 subunit~100 nM (MCF7 cells)Mammalian cell lines[10]
~5-10 µM (MDA-MB-231 cells)

Note: IC50 values can vary significantly based on the experimental conditions, such as the source of the enzyme, substrate concentrations, and the specific assay used.

Signaling Pathways and Mechanisms of Action

The inhibition of cytochrome c oxidase by compounds like this compound has significant downstream effects on cellular signaling and function. The primary consequence is the disruption of the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).

cluster_ETC Electron Transport Chain cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ Complex_II Complex II Complex_II->CoQ Complex_III Complex III CoQ->Complex_III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV (CcO) CytC->Complex_IV O2 O₂ Complex_IV->O2 e⁻ ATP_depletion ATP Depletion Complex_IV->ATP_depletion disrupts H⁺ gradient ROS_increase ↑ ROS Production Complex_IV->ROS_increase electron leakage H2O H₂O O2->H2O + 4H⁺ Rotenone Rotenone Rotenone->Complex_I inhibits AntimycinA Antimycin A AntimycinA->Complex_III inhibits ADDA5 ADDA 5 ADDA5->Complex_IV inhibits Cyanide Cyanide/CO Cyanide->Complex_IV inhibits Apoptosis Apoptosis ATP_depletion->Apoptosis ROS_increase->Apoptosis

Caption: Inhibition of the Electron Transport Chain by Various Compounds.

Experimental Protocols

The following section details a general methodology for assessing the inhibitory effects of compounds on cytochrome c oxidase activity, adaptable for specific research needs.

Measurement of Cellular Respiration using Extracellular Flux Analysis

A common and powerful method to assess mitochondrial function and the effects of inhibitors is through real-time measurement of the oxygen consumption rate (OCR) using an instrument like the Agilent Seahorse XF Analyzer.[11][12]

Materials:

  • Seahorse XF Analyzer (e.g., XFe24 or XFe96)[13]

  • Seahorse XF cell culture microplates

  • Assay medium (e.g., bicarbonate-free DMEM)

  • Cell line of interest

  • Inhibitors to be tested (e.g., this compound, rotenone, antimycin A, oligomycin)

  • Uncoupler (e.g., FCCP)

Procedure:

  • Cell Seeding: Seed the cells in the Seahorse XF microplate at an optimized density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.

  • Compound Preparation: Prepare stock solutions of the inhibitors and the uncoupler. Load the desired concentrations into the injection ports of the hydrated sensor cartridge.

  • Assay Execution:

    • Replace the cell culture medium with the pre-warmed assay medium.

    • Incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.

    • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.

    • The instrument will measure the basal OCR and extracellular acidification rate (ECAR).

    • The inhibitors are then sequentially injected, with OCR and ECAR measurements taken after each injection. A typical injection strategy is:

      • Test Compound (e.g., ADDA 5): To determine its effect on basal respiration.

      • Oligomycin: To inhibit ATP synthase (Complex V) and measure ATP-linked respiration.

      • FCCP: To uncouple the proton gradient and measure maximal respiration.

      • Rotenone & Antimycin A: To inhibit Complex I and III, respectively, and shut down mitochondrial respiration, allowing for the measurement of non-mitochondrial oxygen consumption.

  • Data Analysis: The software calculates various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The effect of the test inhibitor is determined by comparing the OCR in treated versus untreated cells.

cluster_workflow Seahorse XF Assay Workflow A Seed Cells in XF Plate D Incubate Cells in Assay Medium A->D B Hydrate Sensor Cartridge C Prepare & Load Compounds B->C E Run Seahorse XF Analyzer C->E D->E F Measure Basal OCR/ECAR E->F G Inject Test Inhibitor F->G H Measure Post-Inhibitor OCR/ECAR G->H I Sequential Injections of other Inhibitors H->I J Data Analysis I->J

Caption: General Experimental Workflow for a Seahorse XF Assay.

In Vitro Cytochrome c Oxidase Activity Assay

This assay directly measures the activity of purified or isolated CcO.

Materials:

  • Purified CcO or mitochondrial isolates

  • Reduced cytochrome c

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Spectrophotometer

  • Test inhibitor (e.g., this compound)

Procedure:

  • Prepare a solution of reduced cytochrome c. The reduction can be achieved using a reducing agent like sodium dithionite, followed by purification to remove excess dithionite.

  • In a cuvette, add the assay buffer and the desired concentration of the test inhibitor.

  • Add the purified CcO or mitochondrial preparation to the cuvette and incubate for a defined period.

  • Initiate the reaction by adding the reduced cytochrome c.

  • Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.

  • The rate of the reaction is proportional to the CcO activity.

  • Calculate the percent inhibition by comparing the activity in the presence and absence of the inhibitor.

  • Determine the IC50 value by testing a range of inhibitor concentrations.

Conclusion

This compound is a selective, non-competitive inhibitor of cytochrome c oxidase with demonstrated efficacy against glioma cells, including chemoresistant and stem cell populations.[1][4] Its potency is comparable to some other known CcO inhibitors, though direct comparisons are challenging due to variations in experimental conditions. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of this compound and other mitochondrial inhibitors, aiding in the discovery and development of novel therapeutics targeting cellular metabolism.

References

A Comparative Analysis of ADDA 5 Hydrochloride and Potassium Cyanide on Cytochrome c Oxidase Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory effects of ADDA 5 hydrochloride and potassium cyanide on the mitochondrial enzyme Cytochrome c oxidase (CcO), also known as Complex IV. The information presented herein is intended to assist researchers in understanding the distinct mechanisms and potencies of these two compounds, with supporting experimental data and protocols to aid in experimental design.

Executive Summary

This compound and potassium cyanide both act as inhibitors of Cytochrome c oxidase, a critical enzyme in the electron transport chain responsible for cellular respiration. However, they exhibit significant differences in their mechanism of action, potency, and specificity. Potassium cyanide is a well-documented, highly potent, and rapidly acting poison that causes complete and reversible inhibition of CcO at sufficient concentrations, leading to histotoxic hypoxia.[1][2][3] In contrast, this compound has been identified as a partial, non-competitive inhibitor of CcO, demonstrating a degree of specificity for the enzyme and showing promise in preclinical cancer models with a more favorable toxicity profile.[4][5]

Quantitative Data Comparison

The following table summarizes the key quantitative parameters of this compound and potassium cyanide in their action on Cytochrome c oxidase.

ParameterThis compoundPotassium Cyanide (KCN)Source(s)
Mechanism of Action Partial non-competitive inhibitor of CcO with respect to cytochrome c.[4][5][6]Potent inhibitor of cellular respiration, acting on mitochondrial cytochrome c oxidase to block oxidative phosphorylation.[1] Binds to the ferric (Fe3+) ion of the heme a3-CuB catalytic site.[3][4][5][6],[1][3]
IC50 (Purified CcO) 18.93 µM (from human glioma)[4][7], 31.82 µM (from bovine heart)[4][7]250 µM for complete inhibition of electron and proton transport function.[2][8] Low concentrations (up to 5 µM) cause a 30-fold decrease in oxygen affinity.[2][8][2][4][7][8]
IC50 (Cell-based) 21.4 ± 3.9 µM (UTMZ glioma stem cells), 15.5 ± 2.8 µM (Jx22-derived glioma stem cells)[4]Not explicitly stated, but potent inhibition of cellular respiration occurs rapidly at micromolar concentrations.[9][10][4][9][10]
Inhibition Type Partial, Non-competitive[4][6]Reversible, potent inhibition[2][8][2][4][6][8]
Specificity Specific for CcO with no significant inhibition of other mitochondrial complexes (I, II, III, V).[5]Primarily targets CcO, but systemic effects are widespread due to the central role of cellular respiration.[1][3][1][3][5]
In Vivo Effects Suppresses tumor growth in mice (8 mg/kg, i.p.) with no detectable toxicity up to 80 mg/kg.[4]Highly toxic, with a lethal dose (LD100) for humans estimated at 200-300 mg.[1] Causes rapid loss of consciousness and death.[1][1][4]

Experimental Protocols

Measurement of Cytochrome c Oxidase Activity

A common method to determine CcO activity involves spectrophotometrically monitoring the oxidation of reduced cytochrome c.

Principle: Cytochrome c oxidase catalyzes the oxidation of ferrocytochrome c to ferricytochrome c. The decrease in absorbance at 550 nm, characteristic of reduced cytochrome c, is measured over time to determine the enzyme's activity.

Materials:

  • Isolated mitochondria or purified CcO

  • Cytochrome c (from horse heart)

  • Dithiothreitol (DTT) for reducing cytochrome c

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Inhibitors: this compound and Potassium Cyanide stock solutions

  • Spectrophotometer capable of reading at 550 nm

Procedure:

  • Preparation of Reduced Cytochrome c: Prepare a stock solution of cytochrome c in assay buffer. To reduce it, add a fresh solution of DTT to a final concentration of 0.5 mM and incubate at room temperature for 10-15 minutes.

  • Reaction Mixture: In a cuvette, add the assay buffer, the sample containing CcO (isolated mitochondria or purified enzyme), and the desired concentration of the inhibitor (this compound or KCN) or vehicle control.

  • Initiation of Reaction: Start the reaction by adding the reduced cytochrome c to the cuvette.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 550 nm at regular intervals for a set period (e.g., 3-5 minutes).

  • Calculation: The rate of cytochrome c oxidation is calculated from the linear portion of the absorbance change over time. The activity is typically expressed as nmol of cytochrome c oxidized per minute per mg of protein.

  • IC50 Determination: To determine the IC50 value, the assay is performed with a range of inhibitor concentrations. The percentage of inhibition is plotted against the inhibitor concentration, and the IC50 is calculated as the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Mechanisms of Action

This compound: Targeted Inhibition of CcO in Cancer

This compound acts as a non-competitive inhibitor, meaning it does not bind to the same site as the substrate, cytochrome c.[5][6] This allows it to inhibit CcO activity regardless of the cytochrome c concentration. In the context of cancer, particularly in chemoresistant glioma cells, inhibiting CcO with ADDA 5 disrupts the oxidative phosphorylation (OXPHOS) pathway.[5] This is significant because many aggressive cancers rely on OXPHOS for energy production. By blocking this pathway, ADDA 5 can inhibit cancer cell proliferation and survival.[5]

cluster_Mitochondrion Mitochondrion ETC Electron Transport Chain (ETC) CcO Cytochrome c Oxidase (Complex IV) ATP_Synthase ATP Synthase (Complex V) CcO->ATP_Synthase Proton Pumping Cancer_Cell_Proliferation Cancer Cell Proliferation CcO->Cancer_Cell_Proliferation Inhibition of OXPHOS leads to ADDA5 ADDA 5 Hydrochloride ADDA5->CcO Inhibits Cytochrome_c Cytochrome c Cytochrome_c->CcO e- ATP ATP ATP_Synthase->ATP ATP->Cancer_Cell_Proliferation Apoptosis Apoptosis

Caption: ADDA 5 inhibits CcO, disrupting ATP production and cancer cell proliferation.

Potassium Cyanide: Broad and Potent Inhibition of Cellular Respiration

Potassium cyanide is a fast-acting poison that potently inhibits CcO.[1] The cyanide ion (CN-) binds with high affinity to the ferric (Fe3+) iron atom in the heme a3 component of the cytochrome a3-CuB binuclear center of CcO.[3] This binding prevents the final transfer of electrons to oxygen, the terminal electron acceptor in the electron transport chain. The result is a rapid and catastrophic cessation of aerobic respiration, leading to a dramatic drop in ATP production and a shift to anaerobic metabolism, causing lactic acidosis.[1] This widespread disruption of cellular energy production affects all tissues, particularly those with high oxygen demand like the brain and heart, leading to rapid systemic failure.[1]

cluster_Cell Cell KCN Potassium Cyanide (KCN) CN_ion Cyanide Ion (CN-) KCN->CN_ion Dissociates to CcO Cytochrome c Oxidase CN_ion->CcO Binds to Fe3+ and Inhibits ETC Electron Transport Chain O2 Oxygen CcO->O2 Blocks e- transfer to Cellular_Respiration Cellular Respiration ETC->Cellular_Respiration ATP_Production Aerobic ATP Production Cell_Death Rapid Cell Death ATP_Production->Cell_Death Cessation leads to Cellular_Respiration->ATP_Production

Caption: KCN potently inhibits CcO, halting cellular respiration and causing cell death.

Experimental Workflow Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of two inhibitors on CcO.

cluster_Preparation Preparation cluster_Assay CcO Activity Assay cluster_Analysis Data Analysis cluster_Comparison Comparison A1 Isolate Mitochondria or Purify CcO B1 Set up Reactions: - Control (No Inhibitor) - ADDA 5 (Concentration Range) - KCN (Concentration Range) A1->B1 A2 Prepare Inhibitor Stock Solutions (ADDA 5 & KCN) A2->B1 A3 Prepare Reduced Cytochrome c B2 Initiate Reaction with Reduced Cytochrome c A3->B2 B1->B2 B3 Spectrophotometric Measurement (Absorbance at 550 nm) B2->B3 C1 Calculate Rate of Cytochrome c Oxidation B3->C1 C2 Determine % Inhibition for each concentration C1->C2 C3 Plot Dose-Response Curves C2->C3 C4 Calculate IC50 Values C3->C4 C5 Kinetic Analysis (e.g., Lineweaver-Burk Plot) C3->C5 D1 Compare IC50 Values and Inhibition Kinetics C4->D1 C5->D1

Caption: Workflow for comparing the efficacy of CcO inhibitors.

References

ADDA 5 Hydrochloride: A Comparative Guide to Its Specificity as a Mitochondrial Complex IV Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ADDA 5 hydrochloride, a selective inhibitor of mitochondrial Complex IV (Cytochrome c Oxidase), with other well-characterized mitochondrial complex inhibitors. We will delve into its specificity, supported by quantitative data, and provide detailed experimental protocols for assessing mitochondrial function.

Unveiling the Specificity of this compound

This compound has emerged as a specific, partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain (ETC).[1] Research has demonstrated its specificity for Complex IV, with no significant inhibition of other mitochondrial complexes.[2] This selectivity makes it a valuable tool for studying the specific roles of Complex IV in cellular metabolism and disease, particularly in contexts like chemoresistant gliomas where CcO is a potential therapeutic target.[2]

In contrast, other widely used mitochondrial inhibitors target different complexes within the ETC, each with distinct consequences for cellular respiration. This guide will compare this compound with three such inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), and Oligomycin (Complex V inhibitor).

Quantitative Comparison of Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and other mitochondrial complex inhibitors across various experimental systems.

InhibitorTarget ComplexExperimental SystemIC50 ValueReference
This compound Complex IVPurified CcO from human glioma18.93 µM[1][3]
Purified CcO from bovine heart31.82 µM[1][3]
UTMZ glioma stem cells21.4 ± 3.9 µM[1]
Jx22-derived glioma stem cells15.5 ± 2.8 µM[1]
Rotenone Complex IMitochondrial electron transport chain1.7 - 2.2 µM[4]
NADH oxidation3.4 nM[4]
SH-SY5Y, HepG2, H358 cells (Succinyl-CoA decrease)< 100 nM[5][6]
Antimycin A Complex IIIC2C12 skeletal muscle cells3.125 - 50 µM (concentration range tested)[7]
A549 human lung cancer cells2 - 100 µM (concentration range tested)[8]
L6, H9c2, HepG2 cells (in galactose media)~0.01 - 1 µM[9]
Oligomycin Complex VMCF7 cells (mammosphere formation)~100 nM[10]
MDA-MB-231 cells (mammosphere formation)~5 - 10 µM[10]

Visualizing the Points of Inhibition

The following diagrams illustrate the specific points of action for each inhibitor within the mitochondrial electron transport chain.

Caption: Inhibition points of mitochondrial complex inhibitors in the ETC.

Experimental Protocols

Accurate assessment of mitochondrial inhibitor specificity relies on robust experimental protocols. The following are generalized methods for measuring the activity of each mitochondrial complex.

Experimental Workflow for Assessing Inhibitor Specificity

Experimental_Workflow start Isolate Mitochondria assay_I Measure Complex I Activity (NADH:ubiquinone oxidoreductase) start->assay_I assay_III Measure Complex III Activity (Ubiquinol:cytochrome c reductase) start->assay_III assay_IV Measure Complex IV Activity (Cytochrome c oxidase) start->assay_IV assay_V Measure Complex V Activity (ATP Synthase) start->assay_V add_inhibitor Incubate with Inhibitor (e.g., ADDA 5, Rotenone, etc.) assay_I->add_inhibitor assay_III->add_inhibitor assay_IV->add_inhibitor assay_V->add_inhibitor measure_activity Measure Complex Activity in presence of inhibitor add_inhibitor->measure_activity analyze Determine IC50 and Specificity measure_activity->analyze

Caption: General workflow for determining inhibitor specificity.

Measurement of Complex I (NADH:ubiquinone oxidoreductase) Activity

Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH by Complex I. The specific activity is determined by subtracting the rate of NADH oxidation in the presence of a Complex I inhibitor, such as rotenone.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from cells or tissues using a commercially available kit or a standard differential centrifugation protocol.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, fatty acid-free BSA, and saponin. Add NADH as the substrate.

  • Measurement:

    • Add isolated mitochondria to the reaction mixture in a spectrophotometer cuvette or a 96-well plate.

    • Initiate the reaction by adding ubiquinone.

    • Monitor the decrease in absorbance at 340 nm over time.

    • To determine specific activity, perform a parallel measurement in the presence of rotenone (e.g., 2 µM).

  • Calculation: The rate of NADH oxidation is proportional to Complex I activity. Calculate the specific activity by subtracting the rate in the presence of rotenone from the total rate.

Measurement of Complex III (Ubiquinol-cytochrome c reductase) Activity

Principle: This assay measures the reduction of cytochrome c, which is observed as an increase in absorbance at 550 nm. The activity is dependent on the transfer of electrons from a ubiquinol analog to cytochrome c by Complex III.

Protocol:

  • Mitochondrial Isolation: As described for Complex I.

  • Reaction Mixture: Prepare a reaction buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

  • Measurement:

    • Add isolated mitochondria to the reaction mixture.

    • Initiate the reaction by adding a ubiquinol analog (e.g., decylubiquinol).

    • Monitor the increase in absorbance at 550 nm over time.

    • To determine specific activity, perform a parallel measurement in the presence of the Complex III inhibitor, antimycin A.

  • Calculation: The rate of cytochrome c reduction is proportional to Complex III activity. Calculate the specific activity by subtracting the rate in the presence of antimycin A from the total rate.[11]

Measurement of Complex IV (Cytochrome c Oxidase) Activity

Principle: This assay measures the oxidation of reduced cytochrome c, which is observed as a decrease in absorbance at 550 nm.

Protocol:

  • Mitochondrial Isolation: As described for Complex I.

  • Preparation of Reduced Cytochrome c: Reduce cytochrome c using a reducing agent like dithiothreitol (DTT) and subsequently remove the excess DTT.

  • Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.0).

  • Measurement:

    • Add isolated mitochondria to the reaction buffer.

    • Initiate the reaction by adding the reduced cytochrome c.

    • Monitor the decrease in absorbance at 550 nm over time.[12][13]

    • To test for inhibitor effects, pre-incubate the mitochondria with this compound before adding the substrate.

  • Calculation: The rate of decrease in absorbance at 550 nm is proportional to Complex IV activity.

Measurement of Complex V (ATP Synthase) Activity

Principle: This assay typically measures the reverse reaction of ATP synthase, which is the hydrolysis of ATP to ADP and inorganic phosphate. The production of ADP is coupled to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase, leading to a decrease in absorbance at 340 nm.

Protocol:

  • Mitochondrial Isolation: As described for Complex I.

  • Reaction Mixture: Prepare a reaction buffer containing buffer solution, MgCl2, phosphoenolpyruvate, NADH, pyruvate kinase, and lactate dehydrogenase.

  • Measurement:

    • Add isolated mitochondria to the reaction mixture.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time.

    • To determine the specific activity of Complex V, perform a parallel measurement in the presence of the Complex V inhibitor, oligomycin.

  • Calculation: The oligomycin-sensitive rate of NADH oxidation is proportional to the ATP hydrolysis activity of Complex V.[1]

Logical Comparison of Inhibitor Specificity

The following diagram provides a logical comparison of the specificity of this compound with other mitochondrial inhibitors.

Specificity_Comparison cluster_inhibitor_properties Inhibitor Specificity Profile cluster_complexes ADDA5 This compound C1 Complex I ADDA5->C1 No Significant Inhibition C3 Complex III ADDA5->C3 No Significant Inhibition C4 Complex IV ADDA5->C4 Specific Inhibition C5 Complex V ADDA5->C5 No Significant Inhibition Rotenone Rotenone Rotenone->C1 Primary Target AntimycinA Antimycin A AntimycinA->C3 Primary Target Oligomycin Oligomycin Oligomycin->C5 Primary Target

Caption: Comparative specificity of mitochondrial inhibitors.

Conclusion

This compound demonstrates a high degree of specificity for mitochondrial Complex IV, distinguishing it from broad-spectrum mitochondrial toxins or inhibitors of other respiratory complexes. This specificity, supported by quantitative IC50 data and verifiable through the outlined experimental protocols, establishes this compound as a precise tool for investigating the physiological and pathological roles of cytochrome c oxidase. For researchers in oncology, neurobiology, and metabolic diseases, the targeted inhibition offered by this compound provides a significant advantage in dissecting the intricate functions of mitochondrial respiration.

References

Validating the Inhibitory Effect of ADDA 5 Hydrochloride on Cytochrome c Oxidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ADDA 5 hydrochloride's inhibitory effect on Cytochrome c oxidase (CcO), also known as Complex IV of the electron transport chain, with other known CcO inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations to elucidate mechanisms and workflows.

Executive Summary

This compound is a specific, partial non-competitive inhibitor of Cytochrome c oxidase.[1] It has demonstrated significant inhibitory effects on CcO from various sources, including human glioma and bovine heart, with IC50 values in the micromolar range.[1] Notably, this compound exhibits selectivity for CcO over other mitochondrial complexes and various other enzymes.[2] This makes it a valuable tool for studying mitochondrial respiration and a potential therapeutic agent, particularly in the context of diseases like glioblastoma where CcO activity is implicated.[2][3] This guide serves to objectively compare its performance against alternative CcO inhibitors and provide researchers with the necessary information to validate its effects.

Comparative Analysis of CcO Inhibitors

The following table summarizes the quantitative data for this compound and other commonly used Cytochrome c oxidase inhibitors. This allows for a direct comparison of their potency and mechanism of action.

InhibitorTargetType of InhibitionIC50 Value (µM)Ki Value (µM)Source Organism/Cell Line
This compound CcO (Complex IV)Partial Non-competitive18.93[1][2]16.73[4]Purified CcO (Human Glioma)
31.82[1]Purified CcO (Bovine Heart)
21.4 ± 3.9[1]UTMZ Glioma Stem Cells
15.5 ± 2.8[1]Jx22-derived Glioma Stem Cells
Potassium Cyanide (KCN) CcO (Complex IV)Non-competitive7.2 ± 0.1[2][5]0.2[6]Rat N27 Mesencephalic Cells
Sodium Azide (NaN₃) CcO (Complex IV)Uncompetitive<1033[6]Cultured Cells
Carbon Monoxide (CO) CcO (Complex IV)CompetitiveNot readily available0.32[6]Purified Beef Heart CcO
Formate CcO (Complex IV)UncompetitiveNot readily available15,000[6]Purified Beef Heart CcO
Hydrogen Sulfide (H₂S) CcO (Complex IV)Non-competitiveNot readily available0.2[6]Purified Beef Heart CcO

Experimental Protocols

To validate the inhibitory effect of this compound or other compounds on CcO, a series of robust experimental assays are required. Below are detailed methodologies for key experiments.

Cytochrome c Oxidase Activity Assay

This colorimetric assay measures the decrease in absorbance at 550 nm as ferrocytochrome c is oxidized to ferricytochrome c by CcO.

Materials:

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl)

  • Enzyme Dilution Buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 250 mM sucrose)

  • Cytochrome c from equine heart

  • Dithiothreitol (DTT)

  • Test inhibitor (e.g., this compound)

  • Spectrophotometer capable of kinetic measurements at 550 nm

  • Isolated mitochondria or purified CcO

Procedure:

  • Preparation of Ferrocytochrome c Substrate:

    • Prepare a solution of cytochrome c in ultrapure water.

    • Reduce the cytochrome c by adding a small volume of DTT solution and incubate for 15-20 minutes at room temperature.

    • Confirm reduction by measuring the A550/A565 ratio, which should be between 10 and 20.[7]

  • Enzyme Preparation:

    • Isolate mitochondria from cultured cells or tissue.

    • Prepare serial dilutions of the mitochondrial sample or purified CcO in Enzyme Dilution Buffer.

  • Assay Measurement:

    • Set the spectrophotometer to record absorbance at 550 nm in kinetic mode.

    • In a cuvette, mix the Assay Buffer and the enzyme preparation.

    • To test for inhibition, pre-incubate the enzyme with the desired concentration of this compound or other inhibitor for a specified time.

    • Initiate the reaction by adding the ferrocytochrome c substrate.

    • Immediately start recording the decrease in absorbance at 550 nm for at least 1-2 minutes. The initial, linear rate of the reaction is used for analysis.

  • Data Analysis:

    • Calculate the rate of ferrocytochrome c oxidation (ΔA550/min).

    • Determine the specific activity of CcO and calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Oxygen Consumption Assay

This assay directly measures the effect of an inhibitor on mitochondrial respiration by monitoring the rate of oxygen consumption. High-resolution respirometry systems (e.g., Seahorse XF Analyzer or Oroboros O2k) are commonly used.

Materials:

  • Seahorse XF Analyzer or other high-resolution respirometer

  • Permeabilized cells or isolated mitochondria

  • Respiration buffer (e.g., MAS buffer)

  • Substrates for Complex IV (e.g., Ascorbate and TMPD)

  • Inhibitors for other complexes (e.g., Rotenone for Complex I, Antimycin A for Complex III)

  • Test inhibitor (e.g., this compound)

Procedure:

  • Cell/Mitochondria Preparation:

    • Seed cells in a Seahorse XF cell culture plate and allow them to attach.

    • Permeabilize the cells to allow direct access of substrates to the mitochondria.

    • For isolated mitochondria, add a specific amount of mitochondrial protein to each well.

  • Assay Protocol (example using Seahorse XF):

    • Load the Seahorse XF cartridge with the test inhibitor and other required reagents (e.g., substrates, other inhibitors).

    • Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

    • The instrument will measure the basal oxygen consumption rate (OCR).

    • Inject the test inhibitor (e.g., this compound) and measure the change in OCR.

    • Inject substrates for Complex IV (Ascorbate/TMPD) along with inhibitors for upstream complexes to specifically measure Complex IV activity.

    • Inject a known Complex IV inhibitor (e.g., sodium azide) to confirm the measured OCR is due to CcO activity.

  • Data Analysis:

    • The software will calculate the OCR at each stage of the experiment.

    • Determine the percentage of inhibition of Complex IV-driven respiration by the test compound.

    • Generate dose-response curves to calculate the IC50 value.

Cell Viability Assay

This assay determines the cytotoxic effect of the CcO inhibitor on whole cells. Common methods include MTT, MTS, or CCK-8 assays, which measure metabolic activity as an indicator of cell viability.

Materials:

  • Cultured cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test inhibitor (e.g., this compound)

  • MTT, MTS, or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours to allow attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Viability Measurement (using CCK-8 as an example):

    • Add the CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[9]

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a plate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the inhibitor concentration to determine the EC50 value.

Visualizations

Mechanism of this compound Inhibition

The following diagram illustrates the partial non-competitive inhibition of Cytochrome c oxidase by this compound. In this model, ADDA 5 binds to an allosteric site on the CcO enzyme, distinct from the substrate (cytochrome c) binding site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency without preventing substrate binding.

G Mechanism of Partial Non-competitive Inhibition of CcO by ADDA 5 cluster_0 Normal CcO Activity cluster_1 Inhibition by ADDA 5 CcO CcO Enzyme ES CcO-CytC Complex CcO->ES CytC Cytochrome c (Substrate) CytC->ES Binds Product Oxidized Cytochrome c + H₂O ES->CcO ES->Product Catalysis ADDA5 ADDA 5 CcO_I CcO-ADDA 5 Complex (Less Active) ADDA5->CcO_I Binds to allosteric site ESI CcO-ADDA 5-CytC Complex (Reduced Catalysis) CcO_I->ESI Substrate still binds Slow_Product Reduced Product Formation ESI->Slow_Product Slowed Catalysis CytC_2 Cytochrome c CytC_2->ESI

Caption: Partial non-competitive inhibition of CcO by ADDA 5.

Experimental Workflow for Validating a CcO Inhibitor

This diagram outlines a typical workflow for the validation of a potential Cytochrome c oxidase inhibitor, starting from in vitro enzyme assays to cellular-level functional assays.

G Workflow for Validating CcO Inhibitors cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 Specificity & Mechanism A Purified CcO or Mitochondrial Isolate B Cytochrome c Oxidase Activity Assay A->B C Determine IC50 and Ki values B->C F Confirm Complex IV Inhibition C->F I Assay against other Mitochondrial Complexes C->I J Kinetic Studies (e.g., Lineweaver-Burk plot) C->J D Cultured Cells E Oxygen Consumption Assay (e.g., Seahorse) D->E G Cell Viability Assay (e.g., MTT, CCK-8) D->G E->F K Determine Specificity and Mechanism of Inhibition F->K H Determine EC50 and Cytotoxicity G->H I->K J->K

Caption: A typical experimental workflow for CcO inhibitor validation.

References

ADDA 5 Hydrochloride: A Comparative Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic cross-reactivity of ADDA 5 hydrochloride, a known inhibitor of cytochrome c oxidase. The information presented herein is supported by experimental data to offer an objective assessment of the compound's selectivity.

This compound has been identified as a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the mitochondrial electron transport chain.[1] It has demonstrated inhibitory activity against CcO from both human glioma and bovine heart.[1] This guide focuses on its specificity and potential off-target effects on other key cellular enzymes.

Comparative Analysis of Enzyme Inhibition

Experimental data demonstrates that this compound is highly selective for cytochrome c oxidase. In a comprehensive screening, the compound was tested against a panel of other enzymes, and no significant inhibition was observed.[1][2] The results of these cross-reactivity studies are summarized in the table below.

EnzymeAbbreviationClassThis compound Inhibition
Xanthine OxidaseXOOxidoreductaseNo Inhibition Observed
CatalaseCATOxidoreductaseNo Inhibition Observed
Lactate DehydrogenaseLDHOxidoreductaseNo Inhibition Observed
Superoxide DismutaseSODOxidoreductaseNo Inhibition Observed
Glutathione PeroxidaseGPxPeroxidaseNo Inhibition Observed
Glutathione ReductaseGROxidoreductaseNo Inhibition Observed

Signaling Pathway and Experimental Workflow

To contextualize the primary target of this compound, the following diagram illustrates the mitochondrial electron transport chain.

cluster_0 Inner Mitochondrial Membrane cluster_1 Intermembrane Space cluster_2 Mitochondrial Matrix Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q H+ H+ Complex I->H+ H+ Complex II Complex II Complex II->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex III->H+ H+ Complex IV Cytochrome c Oxidase (Complex IV) Cytochrome c->Complex IV Complex IV->H+ H+ H2O H2O Complex IV->H2O ATP Synthase ATP Synthase ATP ATP ATP Synthase->ATP H+->ATP Synthase H+ NADH NADH NADH->Complex I FADH2 FADH2 FADH2->Complex II O2 O2 O2->Complex IV H+ Matrix H+ ADP ADP ADP->ATP Synthase Pi Pi Pi->ATP Synthase ADDA 5 ADDA 5 ADDA 5->Complex IV Inhibition

Caption: Mitochondrial Electron Transport Chain and site of ADDA 5 inhibition.

The following diagram outlines a typical experimental workflow for assessing the cross-reactivity of an inhibitor like this compound against a panel of enzymes.

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis Enzyme Panel Prepare Enzyme Solutions (XO, CAT, LDH, SOD, GPx, GR) Incubation Incubate Enzyme with ADDA 5 or Vehicle Control Enzyme Panel->Incubation ADDA5 Prepare this compound Serial Dilutions ADDA5->Incubation Substrates Prepare Substrates and Cofactors for each Assay Reaction Initiate Reaction by Adding Substrate Substrates->Reaction Incubation->Reaction Measurement Monitor Reaction Progress (e.g., Absorbance Change) Reaction->Measurement Activity Calculate Enzyme Activity (% of Control) Measurement->Activity Comparison Compare Activity across ADDA 5 Concentrations Activity->Comparison Conclusion Determine Specificity and Cross-Reactivity Comparison->Conclusion

Caption: Workflow for assessing enzyme cross-reactivity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytochrome c Oxidase (CcO) Activity Assay

This assay measures the activity of CcO by monitoring the oxidation of reduced cytochrome c, which results in a decrease in absorbance at 550 nm.

  • Reagents:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl.

    • Enzyme Dilution Buffer: 10 mM Tris-HCl, pH 7.0, containing 250 mM sucrose.

    • Ferrocytochrome c Substrate Solution: 0.22 mM cytochrome c reduced with 0.5 mM dithiothreitol (DTT).

    • This compound: Stock solution dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Procedure:

    • A suitable amount of mitochondrial preparation or purified CcO is diluted in the Enzyme Dilution Buffer.

    • The enzyme preparation is pre-incubated with varying concentrations of this compound or vehicle control for a specified time at room temperature.

    • The reaction is initiated by adding the ferrocytochrome c substrate solution to the enzyme-inhibitor mixture in a cuvette.

    • The decrease in absorbance at 550 nm is immediately recorded over time using a spectrophotometer.

    • The rate of cytochrome c oxidation is calculated from the linear portion of the absorbance curve.

    • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cross-Reactivity Enzyme Assays

The specificity of this compound was evaluated by testing its inhibitory effect on the following enzymes. In all assays, no significant inhibition was observed at the tested concentrations.

  • Xanthine Oxidase (XO) Assay:

    • Principle: Measures the XO-catalyzed formation of uric acid from xanthine, which is monitored by the increase in absorbance at 295 nm.

    • Procedure: The reaction mixture contains phosphate buffer (pH 7.5), xanthine, and xanthine oxidase. The reaction is initiated by the addition of the enzyme after pre-incubation with this compound.

  • Catalase (CAT) Assay:

    • Principle: Monitors the decomposition of hydrogen peroxide (H₂O₂) by catalase, measured by the decrease in absorbance at 240 nm.

    • Procedure: The assay is performed in a phosphate buffer (pH 7.0) containing a known concentration of H₂O₂. The reaction is initiated by adding the catalase-containing sample after pre-incubation with this compound.

  • Lactate Dehydrogenase (LDH) Assay:

    • Principle: Measures the LDH-catalyzed conversion of lactate to pyruvate, coupled with the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm.

    • Procedure: The reaction mixture includes buffer, lactate, and NAD⁺. The reaction is started by the addition of the LDH enzyme after pre-incubation with this compound.

  • Superoxide Dismutase (SOD) Assay:

    • Principle: This indirect assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system. SOD activity is measured as the inhibition of this reduction.

    • Procedure: The reaction mixture contains xanthine, xanthine oxidase, and NBT in a suitable buffer. The ability of this compound to inhibit SOD is determined by its effect on the rate of NBT reduction.

  • Glutathione Peroxidase (GPx) Assay:

    • Principle: This is a coupled enzyme assay that measures the rate of NADPH oxidation to NADP⁺ at 340 nm. The regeneration of reduced glutathione (GSH) from its oxidized form (GSSG) by glutathione reductase is coupled to the GPx-catalyzed reduction of a hydroperoxide.

    • Procedure: The reaction mixture contains buffer, GSH, glutathione reductase, NADPH, and a peroxide substrate (e.g., tert-butyl hydroperoxide). The reaction is initiated by the addition of the GPx-containing sample after pre-incubation with this compound.

  • Glutathione Reductase (GR) Assay:

    • Principle: Measures the GR-catalyzed reduction of GSSG to GSH, which is coupled to the oxidation of NADPH to NADP⁺, monitored by the decrease in absorbance at 340 nm.

    • Procedure: The reaction mixture includes buffer, GSSG, and NADPH. The reaction is started by the addition of the GR enzyme after pre-incubation with this compound.

Conclusion

Based on the available experimental data, this compound is a selective inhibitor of cytochrome c oxidase. It does not exhibit significant cross-reactivity with other tested enzymes, including key oxidoreductases and peroxidases. This high degree of selectivity is a crucial characteristic for a targeted therapeutic agent, minimizing the potential for off-target effects. Researchers and drug development professionals can consider this compound as a specific tool for studying the role of cytochrome c oxidase in various physiological and pathological processes.

References

ADDA 5 Hydrochloride: A Selective Inhibitor of Cytochrome c Oxidase with No Reported Inhibition of Protein Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of ADDA 5 hydrochloride's inhibitory activity, focusing on its known target and its reported effects—or lack thereof—on other enzymes, including protein phosphatases.

This compound has been identified as a potent inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain.[1][2] However, a critical question for its use as a specific molecular probe or therapeutic lead is its activity against other cellular enzymes, particularly protein phosphatases, which are key regulators of numerous signaling pathways. Based on available scientific literature, there is currently no evidence to suggest that this compound inhibits protein phosphatases.

Selectivity Profile of this compound

A key study investigating the specificity of this compound demonstrated its high selectivity for cytochrome c oxidase.[2][3] The compound was tested against a panel of other enzymes and showed no significant inhibition, indicating a specific mechanism of action.

Quantitative Inhibition Data

The following table summarizes the known inhibitory activity of this compound against its primary target and its lack of activity against other tested enzymes.

Enzyme TargetOrganism/Tissue SourceIC50 (µM)InhibitionReference
Cytochrome c Oxidase (CcO) Human Glioma18.93Yes[1]
Cytochrome c Oxidase (CcO) Bovine Heart31.82Yes[1]
Xanthine Oxidase (XO) Not Specified> 100No[3]
Catalase Not Specified> 100No[3]
Lactate Dehydrogenase (LDH) Not Specified> 100No[3]
Superoxide Dismutase (SOD) Not Specified> 100No[3]
Glutathione Peroxidase (GPx) Not Specified> 100No[3]
Glutathione Reductase (GR) Not Specified> 100No[3]
Protein Phosphatases Not ReportedNot ReportedNot ReportedN/A

Note: The absence of data for protein phosphatases indicates that, to date, no studies have been published that specifically assess the inhibitory effect of this compound on this class of enzymes. The term "ADDA" in the context of potent protein phosphatase inhibitors like microcystins refers to the amino acid (2S,3S,8S,9S)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid, and is unrelated to this compound.

Experimental Protocols

The following is a summary of the experimental methods used to determine the enzyme inhibition profiles cited above.

Cytochrome c Oxidase (CcO) Inhibition Assay:

The inhibitory effect of this compound on CcO activity was determined by monitoring the oxidation of cytochrome c at 550 nm using a spectrophotometer. The assay mixture typically contains purified CcO, reduced cytochrome c, and varying concentrations of the inhibitor in a suitable buffer. The rate of decrease in absorbance at 550 nm is used to calculate the enzyme activity, and IC50 values are determined from dose-response curves.

Enzyme Selectivity Assays (XO, Catalase, LDH, SOD, GPx, GR):

The specificity of this compound was evaluated against a panel of enzymes using established spectrophotometric assays:

  • Xanthine Oxidase (XO): Activity was measured by monitoring the formation of uric acid from xanthine at 295 nm.

  • Catalase: Activity was determined by following the decomposition of hydrogen peroxide at 240 nm.

  • Lactate Dehydrogenase (LDH): Activity was assessed by measuring the rate of NADH oxidation at 340 nm during the conversion of pyruvate to lactate.

  • Superoxide Dismutase (SOD): Activity was measured using an indirect assay, such as the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals.

  • Glutathione Peroxidase (GPx): Activity was determined by a coupled assay monitoring the oxidation of NADPH at 340 nm in the presence of glutathione reductase.

  • Glutathione Reductase (GR): Activity was measured by following the oxidation of NADPH at 340 nm.

For all selectivity assays, this compound was tested at a high concentration (e.g., 100 µM) to confirm the absence of inhibitory effects.

Visualizing the Selectivity of this compound

The following diagram illustrates the known interactions of this compound, highlighting its specific inhibition of Cytochrome c Oxidase and the lack of observed inhibition for other tested enzymes.

ADDA5_Selectivity cluster_inhibited Inhibited Target cluster_not_inhibited Non-Inhibited Enzymes (at >100 µM) cluster_unknown Unreported ADDA5 ADDA 5 Hydrochloride CcO Cytochrome c Oxidase (CcO) ADDA5->CcO Inhibits XO Xanthine Oxidase ADDA5->XO No Inhibition Catalase Catalase ADDA5->Catalase No Inhibition LDH Lactate Dehydrogenase ADDA5->LDH No Inhibition SOD Superoxide Dismutase ADDA5->SOD No Inhibition GPx Glutathione Peroxidase ADDA5->GPx No Inhibition GR Glutathione Reductase ADDA5->GR No Inhibition PP Protein Phosphatases ADDA5->PP Activity Not Reported

Caption: Selectivity profile of this compound.

References

A Comparative Guide to Alternative Small Molecule Inhibitors of Cytochrome c Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative small molecule inhibitors targeting cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain (Complex IV). Understanding the nuances of these inhibitors is critical for research into cellular metabolism, apoptosis, and the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This document summarizes key quantitative data, details experimental protocols for assessing inhibitor activity, and visualizes relevant biological pathways and workflows.

Performance Comparison of Cytochrome c Oxidase Inhibitors

The efficacy of various small molecule inhibitors against cytochrome c oxidase can be quantified by their half-maximal inhibitory concentration (IC50). The table below presents a summary of IC50 values for a selection of alternative inhibitors, compiled from available experimental data. It is important to note that experimental conditions, such as the source of the enzyme and assay methodology, can influence these values.

InhibitorChemical ClassIC50 (µM)Target Organism/Cell LineNoteworthy Characteristics
ADDA 5 Not specified~10Human chemoresistant glioma cellsSpecific for CcO; non-competitive inhibitor with respect to cytochrome c.[1][2]
6-Hydroxydopamine Catecholamine34Rat brain mitochondriaAlso inhibits Complex I (IC50 = 10.5 µM).[3]
Nitric Oxide (NO) Diatomic moleculeVaries with O₂ concentrationBovine heart mitochondriaActs as a reversible, competitive inhibitor with oxygen.[4][5]
Bifonazole Imidazole~2:1 (inhibitor:cyt c ratio for 50% inhibition)In vitro (Bovine heart cytochrome c)Antifungal agent that also inhibits the peroxidase activity of cytochrome c.[6]
Econazole Imidazole~2:1 (inhibitor:cyt c ratio for 50% inhibition)In vitro (Bovine heart cytochrome c)Antifungal agent that also inhibits the peroxidase activity of cytochrome c.[6]
Abiraterone Steroid~2:1 (inhibitor:cyt c ratio for 50% inhibition)In vitro (Bovine heart cytochrome c)Prostate cancer drug that also inhibits the peroxidase activity of cytochrome c.[6]
Glyco-diosgenin (GDN) SteroidNot specifiedMammalianInhibition is reversible with the detergent DDM.[7]
Cholesteryl hemisuccinate (CHS) SteroidNot specifiedMammalianDecreased CcO activity to ~20% of its initial activity at 990 µM.[7]

Experimental Protocols

Accurate assessment of cytochrome c oxidase inhibition is fundamental to comparative studies. Below are detailed methodologies for key experiments cited in the literature.

Spectrophotometric Assay for Cytochrome c Oxidase Activity

This method is widely used to determine the enzymatic activity of CcO by monitoring the oxidation of reduced cytochrome c.

Principle: Reduced cytochrome c has a distinct absorbance peak at 550 nm. As it is oxidized by CcO, this absorbance decreases. The rate of decrease is proportional to the enzyme's activity.

Materials:

  • Mitochondrial extract or purified CcO

  • Reduced cytochrome c (prepared by reducing with sodium dithionite followed by purification)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5)

  • Small molecule inhibitor of interest

  • Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the desired concentration of the small molecule inhibitor.

  • Add the mitochondrial extract or purified CcO to the cuvette and incubate for a predetermined time to allow for inhibitor binding.

  • Initiate the reaction by adding a known concentration of reduced cytochrome c.

  • Immediately begin monitoring the decrease in absorbance at 550 nm over time.

  • The rate of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law. The extinction coefficient for the difference between reduced and oxidized cytochrome c at 550 nm is 21.1 mM⁻¹cm⁻¹.

  • To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

High-Throughput Screening (HTS) for CcO Inhibitors

This protocol is adapted for screening large libraries of small molecules to identify potential CcO inhibitors.[2]

Principle: Similar to the spectrophotometric assay, this method monitors the oxidation of cytochrome c. It is adapted for a multi-well plate format to enable simultaneous testing of many compounds.

Materials:

  • 384-well microplates

  • Mitochondrial extracts

  • Reduced cytochrome c

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • Plate reader capable of measuring absorbance at 550 nm

Procedure:

  • Dispense a small volume of each compound from the library into individual wells of the 384-well plate. Include appropriate controls (e.g., DMSO for no inhibition, and a known inhibitor for maximal inhibition).

  • Add mitochondrial extract to all wells and incubate for a specific period.

  • Initiate the reaction by adding reduced cytochrome c to all wells.

  • After a fixed time, measure the absorbance at 550 nm using a plate reader.

  • Wells containing effective inhibitors will show a higher absorbance, indicating less oxidation of cytochrome c.[2]

  • Hits can be validated and their IC50 values determined using the standard spectrophotometric assay described above.

Visualizing Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts related to cytochrome c oxidase inhibition.

Signaling_Pathway_of_CcO_Inhibition cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cellular_Effects Cellular Effects ETC Electron Transport Chain (Complexes I, II, III) CcO Cytochrome c Oxidase (Complex IV) ETC->CcO e- ATP_Synthase ATP Synthase CcO->ATP_Synthase Proton Gradient ATP_Depletion Decreased ATP Production CcO->ATP_Depletion ROS Increased ROS Production CcO->ROS Inhibitor Small Molecule Inhibitor Inhibitor->CcO Inhibition Glycolysis Increased Glycolysis ATP_Depletion->Glycolysis Apoptosis Apoptosis ROS->Apoptosis Experimental_Workflow_for_Inhibitor_Screening Start Start: Compound Library HTS High-Throughput Screening (384-well plate assay) Start->HTS Hit_Identification Hit Identification (Compounds showing significant inhibition) HTS->Hit_Identification Dose_Response Dose-Response Assay (Spectrophotometric method) Hit_Identification->Dose_Response Specificity Specificity Assays (vs. other ETC complexes) Hit_Identification->Specificity Cell_Based Cell-Based Assays (Proliferation, Apoptosis) Hit_Identification->Cell_Based IC50 IC50 Determination Dose_Response->IC50 Lead_Optimization Lead Optimization IC50->Lead_Optimization Specificity->Lead_Optimization Cell_Based->Lead_Optimization

References

Comparative analysis of ADDA 5 hydrochloride in different glioma subtypes.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of ADDA 5 hydrochloride, a novel experimental compound, against established and emerging therapies for various glioma subtypes. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neuro-oncology.

Introduction to this compound

This compound is a small molecule inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain. By targeting the metabolic machinery of cancer cells, ADDA 5 represents a promising therapeutic strategy, particularly for chemoresistant gliomas that often exhibit altered metabolic states. This guide will delve into the available preclinical data on ADDA 5's efficacy in different glioma contexts and compare it with standard-of-care and targeted agents.

Mechanism of Action of this compound

This compound functions as a partial non-competitive inhibitor of cytochrome c oxidase (CcO), also known as Complex IV of the electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately triggering cancer cell death.

Mechanism of Action of this compound cluster_0 Mitochondrion ETC Electron Transport Chain CcO Cytochrome c Oxidase (Complex IV) ETC->CcO Electron Flow ATP_Synthase ATP Synthase CcO->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) CcO->ROS Increased Production upon Inhibition ATP ATP ATP_Synthase->ATP Generates ADDA5 This compound ADDA5->CcO Inhibits Apoptosis Apoptosis ROS->Apoptosis Induces

Mechanism of this compound's inhibitory action on Cytochrome c Oxidase.

Comparative Efficacy of this compound

This section presents a comparative analysis of the in vitro efficacy of this compound against other relevant glioma therapies. The data is organized by glioma subtype to facilitate direct comparison.

Glioblastoma (IDH-Wildtype)

Glioblastoma, the most aggressive form of glioma, is notoriously difficult to treat. The current standard of care involves surgery followed by radiation and chemotherapy with temozolomide (TMZ).

Table 1: In Vitro Efficacy in Glioblastoma (IDH-Wildtype) Cell Lines

CompoundCell LineIC50 (µM)Citation(s)
This compound Human Glioma (purified CcO)18.93
UTMZ (GSCs)21.4 ± 3.9
Jx22 (GSCs)15.5 ± 2.8
UTMZ (Growth)8.17 (EC50)
Temozolomide (TMZ) U87MG230.0 (median, 72h)
T98G (TMZ-resistant)438.3 (median, 72h)

Note: Direct comparative studies of this compound in U87MG and T98G cell lines are not publicly available. The provided TMZ IC50 values represent a median from a systematic review and can vary significantly between studies.

Oligodendroglioma (IDH-Mutant and 1p/19q-codeleted)

Oligodendrogliomas are characterized by IDH mutations and 1p/19q codeletion and are generally more chemosensitive than glioblastomas. The standard of care often includes PCV (Procarbazine, Lomustine, and Vincristine) chemotherapy.

Table 2: In Vitro Efficacy in Oligodendroglioma

CompoundCell LineIC50 (µM)Citation(s)
This compound N/AData not available
Procarbazine N/AData not available
Lomustine (CCNU) N/AData not available
Vincristine N/AData not available

Note: There is a significant lack of publicly available in vitro IC50 data for this compound and the components of PCV chemotherapy in oligodendroglioma cell lines.

IDH-Mutant Gliomas

The presence of an IDH mutation defines a distinct subgroup of gliomas with a generally better prognosis. Targeted therapies, such as IDH inhibitors, are emerging as a promising treatment modality.

Table 3: In Vitro Efficacy in IDH-Mutant Glioma Models

CompoundModelIC50 (nM)Citation(s)
This compound N/AData not available
Vorasidenib (AG-881) IDH1-R132H/R132C/R132G/R132S0.04 - 22
IDH2-R140Q7 - 14
IDH2-R172K130

Note: Publicly available data on the efficacy of this compound in IDH-mutant glioma cell lines is currently unavailable. Vorasidenib is a potent inhibitor of mutant IDH1 and IDH2 enzymes.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytochrome c Oxidase (CcO) Activity Assay

This assay measures the enzymatic activity of CcO by monitoring the oxidation of reduced cytochrome c.

Cytochrome c Oxidase Activity Assay Workflow A Isolate mitochondria from glioma cells C Add mitochondrial extract to the reaction buffer A->C B Prepare reaction buffer with reduced cytochrome c B->C D Incubate with or without this compound C->D E Monitor the decrease in absorbance at 550 nm over time D->E F Calculate CcO activity and inhibition E->F

Workflow for determining Cytochrome c Oxidase activity.

Protocol:

  • Mitochondrial Isolation: Isolate mitochondria from glioma cell lines or tumor tissue using a commercially available kit or standard differential centrifugation methods.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.0, 120 mM KCl). Reduce cytochrome c by adding a reducing agent like dithiothreitol (DTT).

  • Assay: In a cuvette or microplate well, combine the reaction buffer with the isolated mitochondria. To test for inhibition, pre-incubate the mitochondria with varying concentrations of this compound.

  • Measurement: Initiate the reaction by adding the reduced cytochrome c. Immediately monitor the decrease in absorbance at 550 nm using a spectrophotometer. The rate of decrease is proportional to CcO activity.

  • Data Analysis: Calculate the rate of cytochrome c oxidation. For inhibition studies, determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Cell Viability Assay Workflow A Seed glioma cells in a 96-well plate B Treat cells with varying concentrations of ADDA 5 or other compounds A->B C Incubate for a defined period (e.g., 72 hours) B->C D Add MTT reagent to each well C->D E Incubate to allow formazan crystal formation D->E F Solubilize formazan crystals with a solvent (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H Orthotopic Glioma Xenograft Workflow A Culture and prepare human glioma cells for injection C Stereotactically inject glioma cells into the mouse brain A->C B Anesthetize immunodeficient mouse B->C D Monitor tumor growth using bioluminescence or MRI C->D E Administer treatment (e.g., ADDA 5) or vehicle control D->E F Continue monitoring tumor growth and animal health E->F G Endpoint: Analyze tumor size, and overall survival F->G

Reproducibility of ADDA 5 hydrochloride effects in published studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported effects of ADDA 5 hydrochloride across published studies, with a focus on the reproducibility of its biological activities. This compound has been identified as a partial non-competitive inhibitor of cytochrome c oxidase (CcO), the terminal enzyme of the mitochondrial respiratory chain. Its effects on cancer cells, particularly chemoresistant glioma, have been a primary area of investigation. This document summarizes key quantitative data, details the experimental protocols used in cited studies, and visualizes the underlying mechanisms and workflows.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo effects of this compound as reported in published literature.

Table 1: In Vitro Inhibition of Cytochrome c Oxidase (CcO) Activity

Cell Line/Tissue SourceIC50 (µM)Publication
Purified CcO from Human Glioma18.93Oliva CR, et al. (2016)[1]
Purified CcO from Bovine Heart31.82Oliva CR, et al. (2016)[1]
UTMZ Glioma Stem Cells (GSCs)21.4 ± 3.9Oliva CR, et al. (2016)[2]
Jx22-derived GSCs15.5 ± 2.8Oliva CR, et al. (2016)[2]

Table 2: In Vitro Growth Inhibition of Cancer Cells

Cell LineAssayEC50 (µM)Publication
UTMZ Glioma CellsCell Viability Assay8.17 (at 25 µM)Oliva CR, et al. (2016)[2]

Table 3: In Vivo Anti-Tumor Efficacy

Cancer TypeAnimal ModelTreatment ProtocolOutcomePublication
GliomaFlank Xenograft Mouse Model (UTMZ cells)8 mg/kg, intraperitoneallySignificant suppression of tumor growth.Oliva CR, et al. (2016)[1][2]

Table 4: Effects on Other Cancer Cell Types

Cell LineCancer TypeObserved EffectsPublication
B16 (murine), SK-MEL-28 (human)MelanomaIn combination with plasma-derived oxidants, ADDA 5 (10 µM) led to a significant reduction in metabolic activity and induced caspase-independent cell death.Pathak et al. (2018)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytochrome c Oxidase (CcO) Activity Assay

This spectrophotometric assay measures the activity of CcO by monitoring the oxidation of reduced cytochrome c.

  • Principle: CcO catalyzes the oxidation of ferrocytochrome c to ferricytochrome c, resulting in a decrease in absorbance at 550 nm.

  • Protocol (as described in Oliva CR, et al., 2016):

    • Mitochondrial fractions were isolated from cells or tissues.

    • The reaction mixture contained 10 mm Tris-HCl (pH 7.0) and 120 mm KCl.

    • Reduced cytochrome c (from equine heart) was added to the reaction mixture.

    • The reaction was initiated by the addition of the mitochondrial sample.

    • The decrease in absorbance at 550 nm was monitored over time using a spectrophotometer.

    • For inhibition studies, various concentrations of this compound were pre-incubated with the mitochondrial fractions before the addition of cytochrome c.

    • IC50 values were calculated from the dose-response curves.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol (based on general methodologies):

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).

    • After the treatment period, MTT solution (typically 0.5 mg/mL) was added to each well and incubated for 2-4 hours at 37°C.

    • The medium was removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) was added to dissolve the formazan crystals.

    • The absorbance was measured at a wavelength between 500 and 600 nm using a microplate reader.

    • EC50 values were determined from the resulting dose-response curves.

Neurosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells.

  • Principle: Cancer stem cells, when cultured in serum-free medium supplemented with growth factors, can proliferate to form floating spherical colonies known as neurospheres.

  • Protocol (as described in Oliva CR, et al., 2016):

    • Single-cell suspensions of glioma stem cells were plated in non-adherent culture dishes.

    • The culture medium was serum-free and supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).

    • Cells were treated with this compound at various concentrations.

    • After a defined period of incubation (e.g., 7-10 days), the number and size of the neurospheres formed were quantified under a microscope.

    • The inhibition of neurosphere formation was used as a measure of the effect on the self-renewal of glioma stem cells.

In Vivo Glioma Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be assessed.

  • Protocol (as described in Oliva CR, et al., 2016):

    • UTMZ glioma cells were transplanted subcutaneously into the flank of athymic nude mice.[2]

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • The treatment group received intraperitoneal injections of this compound (8 mg/kg).[2] The control group received the vehicle (e.g., DMSO-saline).

    • Tumor volume was measured regularly (e.g., weekly) using calipers.

    • At the end of the study, mice were euthanized, and the final tumor volumes were determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the workflows of the key experiments.

ADDA5_Mechanism_of_Action ADDA5 ADDA 5 Hydrochloride CcO Cytochrome c Oxidase (CcO) (Complex IV) ADDA5->CcO ETC Electron Transport Chain CcO->ETC Component of Proliferation Cell Proliferation & Survival ATP ATP Production ETC->ATP Drives ATP->Proliferation Supports Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro Cancer Cell Lines (e.g., Glioma, Melanoma) treatment_invitro Treatment with This compound start_invitro->treatment_invitro cco_assay CcO Activity Assay treatment_invitro->cco_assay viability_assay Cell Viability Assay (e.g., MTT) treatment_invitro->viability_assay neurosphere_assay Neurosphere Formation Assay treatment_invitro->neurosphere_assay ic50 Determine IC50/EC50 cco_assay->ic50 viability_assay->ic50 inhibition Assess Inhibition of Self-Renewal neurosphere_assay->inhibition start_invivo Immunocompromised Mice xenograft Implantation of Cancer Cells (Xenograft) start_invivo->xenograft treatment_invivo Treatment with This compound xenograft->treatment_invivo monitoring Tumor Growth Monitoring treatment_invivo->monitoring outcome Assess Anti-Tumor Efficacy monitoring->outcome

References

ADDA 5 Hydrochloride vs. Genetic Knockdown of CcO Subunits: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two methodologies used to inhibit Cytochrome c Oxidase (CcO), the terminal enzyme of the mitochondrial electron transport chain: the pharmacological inhibitor ADDA 5 hydrochloride and genetic knockdown of CcO subunits. This comparison is intended for researchers, scientists, and drug development professionals investigating mitochondrial metabolism and its role in disease.

Mechanism of Action

This compound: A small molecule that acts as a partial and non-competitive inhibitor of CcO.[1] It binds to an allosteric site on the enzyme, rather than the active site for cytochrome c, leading to a reduction in its catalytic activity.[2]

Genetic Knockdown of CcO Subunits: This method involves the use of techniques like siRNA or shRNA to reduce the expression of specific nuclear- or mitochondrial-encoded subunits of the CcO complex. This leads to impaired assembly and/or function of the entire enzyme complex, resulting in decreased CcO activity.

Quantitative Comparison of Effects

The following tables summarize quantitative data from various studies to facilitate a comparison between the two methods. It is important to note that the data are collated from different studies and experimental systems, which may not be directly comparable.

Table 1: Effects on CcO Activity and Cellular Viability

ParameterThis compoundGenetic Knockdown of CcO Subunits (siRNA/shRNA)
IC50 for CcO Inhibition 18.93 µM (human glioma), 31.82 µM (bovine heart)[1]Not directly applicable; depends on knockdown efficiency.
Effect on Cell Proliferation Dose-dependent inhibition of glioma cell proliferation.[3] EC50 of 8.17 µM on UTMZ cells.[1]Knockdown of COX4I1 in melanoma cells did not significantly change baseline metabolic activity but sensitized cells to other treatments.[4]
In Vivo Tumor Growth Significant suppression of tumor growth in mice at 8 mg/kg.[1]Not widely reported in direct comparison.

Table 2: Effects on Mitochondrial Function

ParameterThis compoundGenetic Knockdown of CcO Subunits (siRNA/shRNA)
Mitochondrial Membrane Potential (ΔΨm) Induces loss of mitochondrial membrane potential.Knockdown of CcO subunits leads to lower membrane potential.
ATP Production Leads to decreased ATP synthesis.Cellular ATP levels were 15-20% lower in knockdown cells.

Experimental Protocols

Inhibition of CcO Activity with this compound

Objective: To assess the inhibitory effect of this compound on CcO activity in isolated mitochondria or whole cells.

Materials:

  • This compound

  • Isolated mitochondria or cultured cells

  • Assay buffer (e.g., potassium phosphate buffer)

  • Cytochrome c (reduced)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • For isolated mitochondria, incubate the mitochondria with varying concentrations of this compound for a specified time.

  • Initiate the reaction by adding reduced cytochrome c.

  • Monitor the oxidation of cytochrome c by measuring the decrease in absorbance at 550 nm over time.

  • For whole cells, treat the cells with this compound for the desired duration before harvesting and assaying for CcO activity as described above or using commercially available kits.

Genetic Knockdown of CcO Subunits using siRNA

Objective: To specifically reduce the expression of a CcO subunit (e.g., COX4I1) in cultured cells.

Materials:

  • siRNA targeting the CcO subunit of interest (and a non-targeting control siRNA)

  • Lipofectamine RNAiMAX or other transfection reagent

  • Opti-MEM or other serum-free medium

  • Cultured cells (e.g., SK-MEL-28 melanoma cells)

  • Western blotting reagents or qPCR reagents for validation

Protocol:

  • Cell Seeding: Seed cells in a 6-well plate to achieve 70-80% confluency on the day of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • In tube A, dilute the specific siRNA in Opti-MEM.

    • In tube B, dilute the Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the contents of tube A and tube B and incubate for 5-20 minutes at room temperature to allow for complex formation.

  • Transfection: Add the siRNA-lipofectamine complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours.

  • Validation: Harvest the cells and validate the knockdown efficiency by measuring the mRNA or protein levels of the target CcO subunit using qPCR or Western blotting, respectively.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Inhibition of CcO, either by this compound or genetic knockdown, disrupts the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). These changes can trigger various downstream signaling pathways.

cluster_intervention Intervention cluster_target Target cluster_cellular_effects Cellular Effects cluster_downstream_signaling Downstream Signaling ADDA5 ADDA 5 HCl CcO Cytochrome c Oxidase ADDA5->CcO siRNA CcO Subunit siRNA siRNA->CcO ETC Disrupted Electron Transport Chain CcO->ETC Inhibition ATP Decreased ATP ETC->ATP ROS Increased ROS ETC->ROS AMPK AMPK Activation ATP->AMPK HIF1a HIF-1α Stabilization ROS->HIF1a Apoptosis Apoptosis ROS->Apoptosis

Caption: Inhibition of CcO by ADDA 5 or siRNA disrupts the ETC, leading to altered cellular energy and redox status, which in turn activates downstream signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of this compound and CcO subunit knockdown.

cluster_setup Experimental Setup cluster_analysis Analysis cluster_outcome Outcome start Start: Culture Cells treat Treat with ADDA 5 HCl start->treat transfect Transfect with CcO siRNA start->transfect control Control (Vehicle/Scrambled siRNA) start->control viability Cell Viability Assay treat->viability cco_activity CcO Activity Assay treat->cco_activity mmp Mitochondrial Membrane Potential Assay treat->mmp atp ATP Production Assay treat->atp transfect->viability transfect->cco_activity transfect->mmp transfect->atp western Western Blot / qPCR (for knockdown validation) transfect->western control->viability control->cco_activity control->mmp control->atp comparison Comparative Analysis of Pharmacological vs. Genetic Inhibition viability->comparison cco_activity->comparison mmp->comparison atp->comparison western->comparison

References

Safety Operating Guide

Proper Disposal of ADDA 5 Hydrochloride: A Comprehensive Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of ADDA 5 hydrochloride, a partial non-competitive inhibitor of cytochrome c oxidase (CcO).[1] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known chemical properties of hydrochloride salts of complex organic molecules and general laboratory safety protocols. It is imperative to handle this compound with care, assuming it may be toxic if swallowed or may cause genetic defects, similar to other complex hydrochloride salts.[2]

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazard profile and to use appropriate Personal Protective Equipment (PPE).

A. Hazard Profile

As a hydrochloride salt of a complex organic molecule, this compound should be treated as a hazardous substance. The primary concerns include:

  • Oral Toxicity: Similar compounds are toxic if swallowed.[2][3]

  • Potential for Genetic Defects: Some complex organic hydrochloride salts are suspected of causing genetic defects.[2]

  • Irritation: May cause skin and eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.

B. Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following PPE:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: A NIOSH-approved respirator is recommended if handling large quantities or if there is a risk of dust generation.

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C24H36ClNO2[4]
Molecular Weight 406.0 g/mol [4]
IC50 for purified CcO from human glioma 18.93 µM[1]
IC50 for purified CcO from bovine heart 31.82 µM[1]

III. Step-by-Step Disposal Protocol

The recommended disposal procedure for this compound involves neutralization of the hydrochloride salt followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations.

A. Materials Required

  • Appropriate PPE (see section I.B)

  • Sodium bicarbonate (NaHCO3) or a 5% sodium hydroxide (NaOH) solution

  • pH indicator strips or a calibrated pH meter

  • Two appropriately sized and labeled waste containers (one for the neutralized solution, one for contaminated solid waste)

  • Chemical fume hood

B. Experimental Protocol for Neutralization and Disposal

  • Work in a Fume Hood: Perform all steps of the disposal procedure within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare for Neutralization:

    • For solid this compound, dissolve it in a suitable solvent (e.g., water or ethanol) in a beaker.

    • For a solution of this compound, ensure it is in a container that allows for the addition of a neutralizing agent.

  • Neutralization:

    • Slowly add a weak base, such as sodium bicarbonate, or a dilute solution of a strong base like 5% sodium hydroxide, to the this compound solution while stirring.

    • Monitor the pH of the solution using pH strips or a pH meter.

    • Continue adding the base until the pH of the solution is between 6.0 and 8.0. Be cautious as the neutralization reaction may be exothermic.

  • Waste Collection:

    • Once neutralized, transfer the solution to a clearly labeled hazardous waste container. The label should include the chemical name ("Neutralized this compound solution") and any other information required by your institution's waste management guidelines.

  • Disposal of Contaminated Materials:

    • Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a separate, clearly labeled solid hazardous waste container.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office. Do not pour the neutralized solution or any other form of this compound down the drain.[5]

IV. Visual Guides

A. Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Disposal PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Dissolve Dissolve ADDA 5 HCl FumeHood->Dissolve AddBase Slowly Add Base (e.g., NaHCO3) Dissolve->AddBase MonitorpH Monitor pH (Target: 6.0-8.0) AddBase->MonitorpH CollectLiquid Collect Neutralized Liquid Waste MonitorpH->CollectLiquid CollectSolid Collect Contaminated Solid Waste MonitorpH->CollectSolid ContactEHS Contact EHS for Pickup CollectLiquid->ContactEHS CollectSolid->ContactEHS

Caption: Workflow for the safe disposal of this compound.

B. Mechanism of Action: Inhibition of Cytochrome c Oxidase

This compound acts as a partial non-competitive inhibitor of cytochrome c oxidase (Complex IV), the terminal enzyme of the mitochondrial electron transport chain.[1] This diagram illustrates the disruption of the electron transport chain by an inhibitor.

cluster_etc Mitochondrial Electron Transport Chain ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II ComplexII->CoQ e- ComplexIII Complex III CoQ->ComplexIII e- CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- O2 O2 ComplexIV->O2 e- H2O H2O O2->H2O ADDA5 ADDA 5 HCl (Inhibitor) ADDA5->ComplexIV

Caption: Inhibition of Complex IV by this compound.

References

Essential Safety and Operational Guide for Handling ADDA 5 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of ADDA 5 hydrochloride, a cytochrome c oxidase inhibitor. The following procedures are based on general best practices for handling potent chemical compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to handle this compound with caution and adhere to your institution's specific safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The recommended PPE includes:

  • Gloves : Two pairs of chemotherapy-grade gloves are recommended to provide a robust barrier.[1][2]

  • Gown : A disposable gown resistant to chemical permeation should be worn to protect the body.[1][2][3]

  • Eye Protection : Chemical safety goggles or a full-face shield are necessary to protect the eyes from splashes or dust.[1][2]

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (such as an N-95) or a higher level of respiratory protection should be used.[3][4] All handling of the solid compound should ideally be performed in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is correctly donned.

  • Conduct all manipulations of solid this compound within a chemical fume hood or other ventilated enclosure to control dust.

  • Use a dedicated and calibrated analytical balance for weighing.

  • Handle the compound gently to minimize dust generation.

2. Dissolution:

  • When preparing solutions, add the solvent to the weighed compound slowly.

  • If the compound does not readily dissolve, gentle heating or sonication may be used to aid dissolution.[5]

  • For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[5]

3. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture.[5]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₂₄H₃₆ClNO₂PubChem[6]
Molecular Weight406.0 g/mol PubChem[6]
Storage (Stock Solution)-80°C for 6 months; -20°C for 1 monthMedChemExpress[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Categorization : All materials that have come into contact with this compound, including empty containers, used PPE, and contaminated labware, should be treated as hazardous chemical waste.

  • Containerization : Collect all waste in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal Method : The primary method for disposal should be through your institution's hazardous waste management program. This typically involves incineration by a licensed waste disposal contractor.

  • Decontamination : Decontaminate all work surfaces after handling the compound.

  • Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations. Never dispose of this compound down the drain or in the regular trash.[7][8][9][10]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Prepare work area in a ventilated enclosure prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh handle_dissolve Dissolve in appropriate solvent prep_weigh->handle_dissolve handle_exp Perform experimental procedure handle_dissolve->handle_exp cleanup_decon Decontaminate work surfaces and equipment handle_exp->cleanup_decon cleanup_waste Segregate and label hazardous waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE correctly cleanup_waste->cleanup_doff cleanup_dispose Dispose of waste via institutional protocol cleanup_doff->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ADDA 5 hydrochloride
Reactant of Route 2
Reactant of Route 2
ADDA 5 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.